molecular formula C9H7F3O3 B117303 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone CAS No. 146575-64-6

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Cat. No.: B117303
CAS No.: 146575-64-6
M. Wt: 220.14 g/mol
InChI Key: FYWYHQOZXGAPSF-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is a useful research compound. Its molecular formula is C9H7F3O3 and its molecular weight is 220.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-5(13)7-4-6(2-3-8(7)14)15-9(10,11)12/h2-4,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWYHQOZXGAPSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379380
Record name 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146575-64-6
Record name 1-[2-Hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 146575-64-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physical Properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an aromatic ketone of interest in medicinal chemistry and synthetic organic chemistry. As a substituted acetophenone, its chemical structure, featuring a hydroxyl group ortho to the acetyl moiety and a trifluoromethoxy group para to the hydroxyl group, imparts specific physical and chemical properties that are critical for its application in drug design and as a synthetic intermediate. This document provides a detailed overview of the known physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates a key synthetic pathway.

Physical and Chemical Properties

PropertyValueSource(s)
IUPAC Name 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethanoneN/A
Synonyms 2-Acetyl-4-(trifluoromethoxy)phenol[1]
CAS Number 146575-64-6[1][2]
Molecular Formula C₉H₇F₃O₃[2]
Molecular Weight 220.15 g/mol [2]
Melting Point 30 °C[2]
Boiling Point Data not availableN/A
Density Data not available[3]
Solubility Data not availableN/A

Experimental Protocols

The following sections detail standardized laboratory protocols for the determination of key physical properties and for the structural characterization of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property used to determine the purity of a crystalline solid.[4]

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (onset of melting) to the complete liquefaction of the sample.[4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)[4]

  • Thermometer or digital temperature probe[5]

  • Mortar and pestle or spatula for sample preparation

Procedure:

  • Sample Preparation: Place a small amount of this compound on a clean, dry surface. Crush the solid into a fine powder. Dip the open end of a capillary tube into the powder and tap the sealed end gently on a hard surface to pack the sample into the bottom of the tube to a height of 1-2 mm.[4][5][6]

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. Then, allow the apparatus to cool and perform a second measurement with a fresh sample.

  • Measurement: When the temperature is approximately 10-15°C below the expected melting point, slow the heating rate to 1-2°C per minute.[6]

  • Observation: Record the temperature (T₁) at which the first drop of liquid appears. Continue heating slowly and record the temperature (T₂) at which the last crystal melts.[5][6]

  • Reporting: The melting point is reported as the range T₁ - T₂.

Spectroscopic Characterization

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR would confirm the presence and connectivity of hydrogen atoms on the aromatic ring and the acetyl group, while ¹³C NMR would identify all unique carbon environments.[7][8]

Procedure (General):

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Analysis: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Interpretation:

    • ¹H NMR: Expect a singlet for the methyl protons (-COCH₃) around δ 2.5-2.6 ppm. The aromatic protons should appear as multiplets in the δ 6.8-8.0 ppm region. The hydroxyl proton (-OH) will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[8][9]

    • ¹³C NMR: Expect distinct signals for the methyl carbon, the carbonyl carbon (downfield, ~197-204 ppm), and the aromatic carbons, including those bonded to the hydroxyl and trifluoromethoxy groups.[7][10]

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[11]

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[12]

  • Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum.

  • Data Interpretation: Key expected absorption bands include:

    • A broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹).

    • Aromatic C-H stretches (~3000-3100 cm⁻¹).[11]

    • A strong C=O stretch for the ketone group (~1650-1680 cm⁻¹), with the wavenumber lowered due to conjugation with the aromatic ring and intramolecular hydrogen bonding.[11]

    • C-O and C-F stretches associated with the trifluoromethoxy group.

    • Aromatic C=C ring stretching vibrations (~1450-1600 cm⁻¹).[11]

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[14][15]

Procedure (General, using Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[16]

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Analysis: Acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

  • Data Interpretation:

    • The molecular ion peak [M+H]⁺ (in positive mode) or [M-H]⁻ (in negative mode) should be observed, confirming the molecular weight of 220.15 g/mol .

    • Fragmentation patterns can provide structural clues. For instance, loss of the acetyl group is a common fragmentation pathway for acetophenones.

Synthetic Pathway Visualization

This compound can be synthesized via the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[17][18][19] The regioselectivity (ortho vs. para substitution) is often temperature-dependent, with higher temperatures favoring the formation of the ortho-isomer, which is the desired product in this case.[17][18]

Fries_Rearrangement Start 4-(Trifluoromethoxy)phenyl Acetate (Aryl Ester) LewisAcid Lewis Acid (AlCl₃) Coordination Start->LewisAcid + AlCl₃ (Catalyst) Intermediate1 Acylium Ion Generation LewisAcid->Intermediate1 Intermediate2 Electrophilic Aromatic Substitution (ortho-attack) Intermediate1->Intermediate2 Intramolecular Rearrangement (High Temp) Workup Aqueous Workup (Hydrolysis) Intermediate2->Workup Product This compound (ortho-Hydroxyaryl Ketone) Workup->Product

References

An In-depth Technical Guide to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a substituted acetophenone featuring a hydroxyl group at the 2' position and a trifluoromethoxy group at the 5' position of the phenyl ring. The presence of the trifluoromethoxy group, a lipophilic hydrogen bond donor, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 1-[2-hydroxy-5-(trifluoromethoxy)phenyl]ethan-1-one-
CAS Number 146575-64-6-
Molecular Formula C₉H₇F₃O₃-
Molecular Weight 220.15 g/mol -
SMILES CC(=O)c1cc(OC(F)(F)F)ccc1O-
InChIKey FYWYHQOZXGAPSF-UHFFFAOYSA-N-
Appearance White to off-white solid-
Melting Point 30 °C[1]

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~12.0 (s, 1H)-OH
~7.7 (d, 1H)H-6'
~7.3 (dd, 1H)H-4'
~7.0 (d, 1H)H-3'
~2.6 (s, 3H)-CH₃

Predictions are based on standard chemical shift values and data from structurally similar acetophenone derivatives.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the intramolecular acyl migration from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. The ortho-isomer is the desired product.

Experimental Protocol: Fries Rearrangement

This protocol is adapted from established procedures for the Fries rearrangement of similar phenolic esters.

Materials:

  • 4-(Trifluoromethoxy)phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-(trifluoromethoxy)phenyl acetate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane.

  • Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (2.5 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as the ortho-isomer and 4'-Hydroxy-5'-(trifluoromethoxy)acetophenone as the para-isomer.

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-(Trifluoromethoxy)phenyl acetate reagents Anhydrous AlCl3 DCM, Reflux start->reagents 1. rearrangement Fries Rearrangement reagents->rearrangement 2. workup Aqueous Work-up (HCl, NaHCO3) rearrangement->workup 3. purification Column Chromatography workup->purification 4. product This compound purification->product 5.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While specific biological studies on this compound are limited, research on structurally related compounds, such as 2'-Hydroxy-5'-methoxyacetophenone, suggests potential anti-inflammatory properties. The likely mechanism of action involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

The NF-κB pathway is a crucial regulator of the inflammatory response.[3][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[6] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[7]

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with one or more steps in this pathway, potentially by inhibiting IKK activation or IκB degradation.

NF-κB Signaling Pathway

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk lps LPS lps->receptor ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation target_molecule 2'-Hydroxy-5'- (trifluoromethoxy)acetophenone target_molecule->ikk Inhibition? dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) dna->genes Induction

Caption: Postulated mechanism of action via the NF-κB signaling pathway.

Conclusion

This compound represents an interesting scaffold for the development of novel therapeutic agents, particularly in the area of inflammatory diseases. Its synthesis is achievable through established chemical transformations like the Fries rearrangement. While further experimental validation is required, the structural similarity to known anti-inflammatory compounds suggests that its biological activity likely involves modulation of key inflammatory signaling pathways such as NF-κB. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the potential of this promising molecule.

References

An In-depth Technical Guide to the Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone from p-Trifluoromethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, p-trifluoromethoxyphenol. The synthesis involves a two-step process: the acylation of p-trifluoromethoxyphenol to form an acetate ester intermediate, followed by a Fries rearrangement to yield the target ortho-hydroxyacetophenone.

Synthetic Pathway Overview

The synthesis proceeds through two key transformations:

  • O-Acylation: p-Trifluoromethoxyphenol is first acetylated to form 4-(trifluoromethoxy)phenyl acetate. This reaction typically employs acetic anhydride in the presence of a catalyst.

  • Fries Rearrangement: The intermediate ester undergoes a Lewis acid-catalyzed intramolecular acyl migration, known as the Fries rearrangement, to produce a mixture of ortho and para isomers. The desired ortho-isomer, this compound, can be favored by controlling the reaction conditions.

Synthesis_Pathway p_trifluoromethoxyphenol p-Trifluoromethoxyphenol phenyl_acetate_intermediate 4-(Trifluoromethoxy)phenyl acetate p_trifluoromethoxyphenol->phenyl_acetate_intermediate Acetic Anhydride, Catalyst final_product This compound phenyl_acetate_intermediate->final_product Fries Rearrangement (Lewis Acid, Heat)

Caption: Overall synthetic route from p-trifluoromethoxyphenol.

Experimental Protocols

The following protocols are adapted from general procedures for O-acetylation of phenols and the Fries rearrangement. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl acetate (Intermediate)

This procedure details the O-acetylation of p-trifluoromethoxyphenol.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles
p-Trifluoromethoxyphenol178.11-10.0 g0.056
Acetic Anhydride102.091.0817.2 mL0.168
Pyridine79.100.9821.4 mL0.017
Dichloromethane (DCM)84.931.33100 mL-
1 M Hydrochloric Acid36.46-As needed-
Saturated Sodium Bicarbonate84.01-As needed-
Anhydrous Magnesium Sulfate120.37-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-trifluoromethoxyphenol (10.0 g, 0.056 mol) in dichloromethane (100 mL).

  • To the stirred solution, add pyridine (1.4 mL, 0.017 mol) followed by the dropwise addition of acetic anhydride (17.2 mL, 0.168 mol) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into 100 mL of cold 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)phenyl acetate. The product can be used in the next step without further purification if TLC shows a single major spot.

Step 2: Fries Rearrangement to this compound

This protocol describes the Lewis acid-catalyzed rearrangement of the intermediate ester. The regioselectivity of the Fries rearrangement is temperature-dependent; higher temperatures generally favor the formation of the ortho product.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
4-(Trifluoromethoxy)phenyl acetate220.1510.0 g0.045
Anhydrous Aluminum Chloride (AlCl₃)133.3412.0 g0.090
Nitrobenzene (solvent)123.1150 mL-
1 M Hydrochloric Acid36.46As needed-
Diethyl Ether74.12As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (12.0 g, 0.090 mol) to nitrobenzene (50 mL) at 0 °C.

  • Slowly add a solution of 4-(trifluoromethoxy)phenyl acetate (10.0 g, 0.045 mol) in nitrobenzene (20 mL) to the stirred suspension while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 120-140 °C and maintain for 3-5 hours. Monitor the reaction for the formation of the product by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers.

Data Presentation

Physicochemical Properties
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
p-TrifluoromethoxyphenolC₇H₅F₃O₂178.11Colorless to pale yellow solid45-48
4-(Trifluoromethoxy)phenyl acetateC₉H₇F₃O₃220.15Colorless oil-
This compoundC₉H₇F₃O₃220.15Off-white to pale yellow solid30[1]
Expected Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

  • δ 12.0-12.5 (s, 1H): Phenolic -OH, intramolecularly hydrogen-bonded to the carbonyl group.

  • δ 7.5-7.7 (m, 2H): Aromatic protons ortho and para to the hydroxyl group.

  • δ 6.9-7.1 (m, 1H): Aromatic proton meta to the hydroxyl group.

  • δ 2.6 (s, 3H): Acetyl -CH₃ protons.

¹³C NMR (CDCl₃, 100 MHz):

  • δ ~203: Carbonyl carbon (C=O).

  • δ ~162: Aromatic carbon attached to the hydroxyl group.

  • δ ~148: Aromatic carbon attached to the trifluoromethoxy group.

  • δ 120.7 (q, J ≈ 257 Hz): Trifluoromethoxy carbon (-OCF₃).

  • δ ~124, ~122, ~118: Aromatic CH carbons.

  • δ ~117: Aromatic carbon ortho to the carbonyl group.

  • δ ~26: Acetyl methyl carbon (-CH₃).

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

  • 3200-2800 (broad): O-H stretch (intramolecular hydrogen bonding).

  • ~1650: C=O stretch (conjugated ketone).

  • ~1260, ~1160: C-O-C and C-F stretches of the trifluoromethoxy group.

Mass Spectrometry (EI):

  • m/z 220: Molecular ion (M⁺).

  • m/z 205: [M - CH₃]⁺.

  • m/z 177: [M - COCH₃]⁺.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the Fries rearrangement mechanism.

Experimental_Workflow cluster_step1 Step 1: O-Acylation cluster_step2 Step 2: Fries Rearrangement s1_start Dissolve p-trifluoromethoxyphenol in DCM s1_reagents Add pyridine and acetic anhydride s1_start->s1_reagents s1_reflux Reflux for 2-4 hours s1_reagents->s1_reflux s1_workup Acidic workup and extraction s1_reflux->s1_workup s1_product Crude 4-(trifluoromethoxy)phenyl acetate s1_workup->s1_product s2_reagents Add phenyl acetate intermediate s1_product->s2_reagents s2_start Prepare AlCl₃ suspension in nitrobenzene s2_start->s2_reagents s2_heat Heat to 120-140 °C for 3-5 hours s2_reagents->s2_heat s2_workup Quench with ice/HCl and extract s2_heat->s2_workup s2_purify Column chromatography s2_workup->s2_purify s2_product Pure this compound s2_purify->s2_product

Caption: Experimental workflow for the two-step synthesis.

Fries_Mechanism start 4-(Trifluoromethoxy)phenyl acetate complexation Coordination of Lewis Acid (AlCl₃) to carbonyl oxygen start->complexation acylium_formation Formation of acylium ion and aluminum phenoxide complex complexation->acylium_formation attack Electrophilic attack of acylium ion on the aromatic ring (ortho position) acylium_formation->attack rearrangement Rearomatization attack->rearrangement hydrolysis Hydrolysis to liberate the final product rearrangement->hydrolysis product This compound hydrolysis->product

Caption: Simplified mechanism of the Fries rearrangement.

Safety Considerations

  • p-Trifluoromethoxyphenol and its derivatives: These compounds should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a fume hood.

  • Anhydrous Aluminum Chloride: Reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen).

  • Nitrobenzene: Toxic and readily absorbed through the skin. Use with extreme caution in a well-ventilated fume hood and wear appropriate gloves.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific applications.

References

Spectroscopic and Structural Elucidation of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is a substituted aromatic ketone of interest in medicinal chemistry and materials science. Its structural features, including a hydroxyl group ortho to an acetyl group and a trifluoromethoxy substituent, create a unique electronic and steric environment that influences its chemical reactivity and physical properties. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its behavior in various applications. This guide provides a comprehensive overview of the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound, along with detailed experimental protocols for data acquisition.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are predicted based on established principles of spectroscopy and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 12.5Singlet (broad)1HAr-OH (intramolecular H-bond)
~7.3 - 7.5Multiplet2HAr-H (H-3', H-6')
~7.0 - 7.2Multiplet1HAr-H (H-4')
2.62Singlet3H-C(=O)CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~203C =O
~162C -OH (C-2')
~148C -OCF₃ (C-5')
~125Ar-C H (C-4')
~122Ar-C H (C-6')
120.4 (q, JCF ≈ 257 Hz)-OC F₃
~119Ar-C H (C-3')
~118Ar-C (C-1')
~26-C(=O)C H₃

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3100BroadO-H stretch (intramolecular H-bond)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850WeakAliphatic C-H stretch
~1650StrongC=O stretch (conjugated, H-bonded)[1][2]
~1600, ~1480Medium-StrongAromatic C=C stretches
~1250 - 1150StrongC-F stretches (of OCF₃)
~1200StrongC-O stretch (aryl ether)

MS (Mass Spectrometry) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/z (mass-to-charge)Relative IntensityAssignment
220High[M]⁺ (Molecular Ion)
205High[M - CH₃]⁺
177Medium[M - CH₃CO]⁺
151Medium[M - OCF₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended for researchers and scientists in a drug development or chemical research environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of the analyte.

Materials and Equipment:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

  • Sample of this compound

Procedure:

  • Sample Preparation: Weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube. The sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration).

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C). Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound. Mass spectrometry is a powerful analytical technique that ionizes molecules and measures their mass-to-charge ratio.[3]

Materials and Equipment:

  • Mass Spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Volatile solvent (e.g., methanol, acetonitrile, or ethyl acetate).

  • Sample vials.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent.[4] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[4]

  • Instrument Setup: Set the parameters for the mass spectrometer, including the ionization energy (typically 70 eV for EI), mass range (e.g., m/z 40-500), and scan speed.

  • Sample Introduction:

    • If using GC-MS, inject a small volume (e.g., 1 µL) of the sample solution into the GC, which will separate the components before they enter the mass spectrometer.

    • Alternatively, a direct insertion probe can be used to introduce the sample directly into the ion source.

  • Data Acquisition: The instrument will ionize the sample molecules, and the resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio.[5][6] A detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak ([M]⁺) to determine the molecular weight.[5] Interpret the fragmentation pattern to gain structural information.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation start Synthesized Compound (this compound) dissolve Dissolve in Appropriate Solvent start->dissolve nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ir IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms nmr_data Structural Elucidation (Connectivity) nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data confirm Structure Confirmed nmr_data->confirm ir_data->confirm ms_data->confirm

Spectroscopic Analysis Workflow for Chemical Structure Confirmation.

References

An In-Depth Technical Guide to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone (CAS 146575-64-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, identified by the CAS number 146575-64-6. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available technical data, outlining experimental procedures, and identifying commercial suppliers.

Core Chemical Properties

This compound is an aromatic ketone characterized by the presence of a hydroxyl group at the 2' position and a trifluoromethoxy group at the 5' position of the acetophenone backbone. These substitutions significantly influence the molecule's electronic properties and reactivity.

A summary of its key chemical properties is presented in the table below for easy reference.

PropertyValueSource
CAS Number 146575-64-6[1]
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [1]
Melting Point 30 °C
SMILES CC(=O)c1cc(OC(F)(F)F)ccc1O[1]
InChIKey FYWYHQOZXGAPSF-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general synthetic approach can be inferred from procedures for structurally similar compounds. The synthesis of related hydroxyacetophenones often involves the Fries rearrangement of a corresponding phenyl acetate or direct acylation of a substituted phenol.

A plausible synthetic route, based on related preparations, is outlined below. This should be considered a general guideline, and optimization would be necessary for specific laboratory conditions.

Hypothetical Synthesis Workflow:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Esterification cluster_intermediate Intermediate cluster_reaction2 Step 2: Fries Rearrangement cluster_product Final Product 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol Esterification Esterification 4-(trifluoromethoxy)phenol->Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->Esterification PhenylAcetate 4-(trifluoromethoxy)phenyl acetate Esterification->PhenylAcetate Fries Fries PhenylAcetate->Fries FinalProduct This compound Fries->FinalProduct Biological_Screening_Workflow Compound This compound PrimaryScreening Primary Screening Assays (e.g., enzyme inhibition, receptor binding) Compound->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (Cell-based assays) HitIdentification->SecondaryScreening Active HitIdentification->EndOfProcess Inactive LeadOptimization Lead Optimization (Structure-Activity Relationship) SecondaryScreening->LeadOptimization Preclinical Preclinical Development LeadOptimization->Preclinical

References

Molecular weight and formula of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a valuable intermediate in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Core Compound Data

This compound is an aromatic ketone characterized by the presence of a hydroxyl, an acetyl, and a trifluoromethoxy group attached to the benzene ring. These functional groups contribute to its unique chemical reactivity and potential biological activity.

PropertyValueReference
Molecular Formula C9H7F3O3[1]
Molecular Weight 220.15 g/mol [1]
CAS Number 146575-64-6
Melting Point 30 °C
SMILES CC(=O)c1cc(OC(F)(F)F)ccc1O
InChIKey FYWYHQOZXGAPSF-UHFFFAOYSA-N

Synthesis Protocol: Fries Rearrangement

The synthesis of this compound can be achieved via the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the Lewis acid-catalyzed intramolecular acyl migration from the phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketones.[2] The ortho-isomer, this compound, is the desired product in this context.

Experimental Workflow

G cluster_0 Step 1: Acetylation of 4-(trifluoromethoxy)phenol cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Work-up and Purification A 4-(trifluoromethoxy)phenol + Acetyl Chloride B Reaction in suitable solvent (e.g., DCM) with a base (e.g., Triethylamine) A->B C Formation of 4-(trifluoromethoxy)phenyl acetate B->C D 4-(trifluoromethoxy)phenyl acetate + Lewis Acid (e.g., AlCl3) C->D Intermediate E Heating the reaction mixture D->E F Intramolecular acyl migration E->F G Quenching with acid F->G Crude Product H Extraction with organic solvent G->H I Column Chromatography H->I J Isolation of this compound I->J G cluster_0 Fries Rearrangement Mechanism A Phenolic Ester C Complex Formation A->C + B Lewis Acid (e.g., AlCl3) B->C catalyst D Acylium Ion Intermediate C->D Rearrangement E Electrophilic Aromatic Substitution (ortho/para) D->E F Hydroxyaryl Ketone E->F Hydrolysis

References

A Technical Guide to the Solubility of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

This compound, with a molecular formula of C₉H₇F₃O₃, is a substituted aromatic ketone of interest in medicinal chemistry and as a building block in organic synthesis. The presence of a hydroxyl group, a ketone, and a trifluoromethoxy group on the benzene ring imparts a unique combination of polarity and lipophilicity to the molecule. The trifluoromethoxy group is known to enhance metabolic stability and membrane permeability in drug candidates, making this compound and its derivatives attractive for pharmaceutical research. Understanding its solubility is critical for its application in reaction chemistry, formulation development, and biological assays.

Factors Influencing Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." The key structural features influencing its solubility include:

  • Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetophenone moiety and the oxygen of the trifluoromethoxy group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, acetic acid) are expected to be good solvents.

  • Polarity: The molecule possesses polar functional groups, suggesting good solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents.

  • Lipophilicity: The trifluoromethoxy group and the benzene ring contribute to the lipophilicity of the molecule. This suggests that it will also have some degree of solubility in less polar solvents (e.g., dichloromethane, ethyl acetate).

  • Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice structure influences solubility. A higher melting point often correlates with lower solubility. The melting point of this compound is reported to be 30 °C.[1]

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. Safety Data Sheets for related compounds often state "no data available" for solubility.[2] Therefore, the following table is presented as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., UV-Vis
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., Gravimetric
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., HPLC
e.g., Dimethyl Sulfoxidee.g., 25Data to be determinedData to be determinede.g., Gravimetric

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Isothermal Shake-Flask Method (Gravimetric Determination)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Evaporating dish or pre-weighed vials

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a solvent-compatible syringe filter to remove any undissolved solid.

  • Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

  • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

  • Calculate the solubility as the mass of the dissolved solid per volume (or mass) of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

This method is useful for determining solubility in complex mixtures or when only small amounts of material are available.

Materials:

  • Same as in 4.1, plus:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column

  • Mobile phase

  • Volumetric flasks

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

  • Prepare saturated solutions as described in steps 1-6 of the isothermal shake-flask method (Section 4.1).

  • Take a precise aliquot of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve.

  • Inject the diluted sample into the HPLC system and determine the peak area.

  • Using the calibration curve, calculate the concentration of the diluted sample.

  • Multiply the calculated concentration by the dilution factor to determine the solubility of the compound in the solvent.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Select Solvents B Weigh Excess Solute A->B C Add Solute to Solvent B->C D Seal Vials C->D E Shake at Constant Temp. D->E F Settle Undissolved Solid E->F G Filter Supernatant F->G H Take Aliquot G->H I Gravimetric Analysis (Evaporate & Weigh) H->I J Instrumental Analysis (e.g., HPLC, UV-Vis) H->J K Calculate Solubility I->K J->K

Caption: Workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently well-documented in public sources, this guide provides the necessary theoretical background and practical experimental protocols for researchers to determine these values. The unique structural characteristics of this compound suggest a versatile solubility profile. By following the outlined procedures, scientists in pharmaceutical development and chemical synthesis can obtain reliable solubility data, which is essential for advancing their research and development activities.

References

Unveiling the Biological Potential of Trifluoromethoxy-Substituted Acetophenones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties, metabolic stability, and ability to enhance lipophilicity. This technical guide delves into the core of trifluoromethoxy-substituted acetophenones, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. While primarily recognized as versatile intermediates in the synthesis of more complex pharmaceuticals, emerging evidence suggests that the trifluoromethoxy-acetophenone scaffold itself may possess intrinsic biological activities worthy of investigation. This document aims to provide a comprehensive resource for researchers and drug development professionals interested in harnessing the potential of this unique chemical class.

Physicochemical Properties and Synthetic Routes

Trifluoromethoxy-substituted acetophenones are characterized by the presence of a trifluoromethoxy group on the phenyl ring of an acetophenone molecule. The position of this substituent (ortho, meta, or para) significantly influences the molecule's electronic and steric properties, and consequently, its reactivity and biological interactions. The trifluoromethoxy group is a strong electron-withdrawing substituent, which can impact the reactivity of the ketone moiety and the aromatic ring.[1][2]

Synthesis of Trifluoromethoxy-Substituted Acetophenones

Several synthetic strategies have been developed for the preparation of trifluoromethoxy-substituted acetophenones. A common approach involves the reaction of a trifluoromethoxy-substituted benzene derivative with an acetylating agent.

Example Protocol: Synthesis of 4'-(Trifluoromethoxy)acetophenone

A detailed, multi-step synthesis of 4'-(Trifluoromethoxy)acetophenone is outlined below, based on established chemical literature.[3]

  • Step 1: Preparation of Acetophenone Oxime: A mixture of acetophenone and hydroxylamine hydrochloride in a suitable solvent is refluxed to produce acetophenone oxime.

  • Step 2: Acetylation of Acetophenone Oxime: The crude oxime is then treated with acetic anhydride to yield acetophenone O-acetyl oxime.

  • Step 3: Cyclization to form the final product: While the reference provides a method for synthesizing a pyridine derivative from the oxime acetate, similar methodologies can be adapted for the synthesis of 4'-(Trifluoromethoxy)acetophenone by starting with the appropriately substituted raw materials.

Another patented method describes the synthesis of 3'-(trifluoromethyl)acetophenone, a structurally related compound, via a Grignard reaction followed by reaction with a ketene in the presence of a transition metal ligand-acid complex.[4] These synthetic routes offer versatile platforms for accessing a variety of trifluoromethoxy-substituted acetophenone analogs for biological screening.

Potential Biological Activities

While extensive research has focused on the biological activities of derivatives synthesized from trifluoromethoxy-substituted acetophenones, such as chalcones and other heterocyclic compounds,[2] direct evidence for the bioactivity of the parent acetophenones is still emerging. The inherent chemical features of these molecules suggest several potential areas of pharmacological interest.

Antimicrobial Activity

Acetophenone derivatives, in general, have been reported to possess antibacterial and antifungal properties.[3] The introduction of the trifluoromethoxy group, known to enhance lipophilicity, could potentially improve the penetration of these compounds through microbial cell membranes, thereby augmenting their antimicrobial efficacy.

Enzyme Inhibition

The electrophilic nature of the carbonyl carbon in the acetophenone moiety, further enhanced by the electron-withdrawing trifluoromethoxy group, makes these compounds potential candidates for enzyme inhibitors. Studies on structurally similar trifluoromethyl ketones have demonstrated their ability to act as potent inhibitors of various enzymes, including proteases and esterases.[5] This suggests that trifluoromethoxy-substituted acetophenones could also exhibit inhibitory activity against a range of enzymatic targets. Research on other acetophenone derivatives has shown inhibitory effects on enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[6][7]

Cytotoxic Activity

The cytotoxic potential of fluorinated ketones against cancer cell lines has been investigated. For instance, certain trifluoromethyl ketones have displayed tumor-specific cytotoxic activity, suggesting that the fluorine-containing moiety can play a crucial role in their anticancer effects.[5] This raises the possibility that trifluoromethoxy-substituted acetophenones may also exhibit cytotoxic properties against various cancer cell lines.

Quantitative Biological Data

A comprehensive search of the current scientific literature reveals a significant gap in publicly available quantitative data (e.g., IC₅₀ or MIC values) specifically for the biological activity of trifluoromethoxy-substituted acetophenones themselves. The majority of published data pertains to more complex molecules derived from these acetophenones. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: Antimicrobial Activity of Trifluoromethoxy-Substituted Acetophenones

CompoundTarget OrganismMIC (µg/mL)Reference
Data not currently available

Table 2: Enzyme Inhibition by Trifluoromethoxy-Substituted Acetophenones

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Reference
Data not currently available

Table 3: Cytotoxicity of Trifluoromethoxy-Substituted Acetophenones

CompoundCell LineIC₅₀ (µM)Reference
Data not currently available

Experimental Protocols

To facilitate further research into the biological activities of trifluoromethoxy-substituted acetophenones, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][9]

  • Preparation of Stock Solution: Dissolve the trifluoromethoxy-substituted acetophenone in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[1][10]

  • Cell Seeding: Seed a 96-well plate with a specific cancer cell line at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the trifluoromethoxy-substituted acetophenone for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by trifluoromethoxy-substituted acetophenones. However, based on the known biological activities of structurally related compounds, we can hypothesize potential interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate a hypothetical experimental workflow for screening these compounds and a potential, generalized signaling pathway that could be investigated.

Experimental_Workflow Experimental Workflow for Biological Activity Screening cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Follow-up Synthesis Synthesis of Trifluoromethoxy- Substituted Acetophenones Purification Purification and Characterization (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC Determination) Purification->Antimicrobial Cytotoxicity Cytotoxicity Assays (IC50 Determination) Purification->Cytotoxicity Enzyme Enzyme Inhibition Assays Purification->Enzyme SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Cytotoxicity->SAR Enzyme->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway Modulation TFMA Trifluoromethoxy- Substituted Acetophenone Target Cellular Target (e.g., Enzyme, Receptor) TFMA->Target Inhibition/Activation Pathway Downstream Signaling Pathway Target->Pathway Signal Transduction Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

References

An In-depth Technical Guide to 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. Due to a lack of extensive published research on this specific compound, this document focuses on its fundamental chemical properties, probable synthetic routes based on established organic chemistry principles, and potential applications extrapolated from research on analogous structures. The guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of novel fluorinated compounds.

Introduction

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 146575-64-6
Molecular Formula C₉H₇F₃O₃
Molecular Weight 220.15 g/mol
Melting Point 30 °C[1]
SMILES CC(=O)c1cc(OC(F)(F)F)ccc1O
InChIKey FYWYHQOZXGAPSF-UHFFFAOYSA-N

Probable Synthetic Pathways

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature, its structure suggests plausible synthetic routes based on well-established organic reactions. A likely approach would involve the Friedel-Crafts acylation of a corresponding phenol.

Fries Rearrangement of 4-(trifluoromethoxy)phenyl acetate

One of the most probable synthetic routes is the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate. This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.

Experimental Protocol (Hypothetical):

  • Esterification of 4-(trifluoromethoxy)phenol: To a solution of 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane or pyridine), add acetic anhydride or acetyl chloride. The reaction can be catalyzed by a small amount of a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and catalyst. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 4-(trifluoromethoxy)phenyl acetate.

  • Fries Rearrangement: To the synthesized 4-(trifluoromethoxy)phenyl acetate, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a suitable solvent (e.g., nitrobenzene or carbon disulfide) at a controlled temperature. The reaction is typically heated to promote the rearrangement. The progress of the reaction should be monitored by TLC or GC. Upon completion, the reaction mixture is carefully quenched by pouring it onto ice and acidifying with dilute hydrochloric acid to decompose the aluminum chloride complex. The product, this compound, is then extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

Diagram 1: Hypothetical Fries Rearrangement Synthesis

Fries_Rearrangement cluster_start Starting Material cluster_reagents1 Reagents (Esterification) cluster_intermediate Intermediate cluster_reagents2 Reagents (Rearrangement) cluster_product Final Product 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenol 4-(trifluoromethoxy)phenyl acetate 4-(trifluoromethoxy)phenyl acetate 4-(trifluoromethoxy)phenol->4-(trifluoromethoxy)phenyl acetate Esterification Acetic Anhydride or\nAcetyl Chloride Acetic Anhydride or Acetyl Chloride Acid or Base Catalyst Acid or Base Catalyst This compound This compound 4-(trifluoromethoxy)phenyl acetate->this compound Fries Rearrangement Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Solvent (e.g., Nitrobenzene) Solvent (e.g., Nitrobenzene)

Caption: Hypothetical two-step synthesis via Fries rearrangement.

Potential Applications and Biological Activity

While no specific biological activities or signaling pathway involvements have been documented for this compound in the reviewed literature, its structural features suggest potential applications in several areas of research and development.

  • Pharmaceutical Intermediate: The trifluoromethoxy group is known to enhance metabolic stability and cell membrane permeability of drug candidates. The hydroxyl group provides a reactive handle for further chemical modifications. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Derivatives of structurally similar acetophenones are being explored for various pharmacological activities.

  • Agrochemical Research: The trifluoromethoxy group is also a common feature in modern agrochemicals, contributing to their potency and stability. This compound could be a precursor for new herbicides, fungicides, or insecticides.

  • Materials Science: Aromatic ketones with fluorine-containing substituents can be used in the synthesis of specialty polymers and materials with unique thermal and optical properties.

Diagram 2: Potential Research Workflow

Research_Workflow Start 2'-Hydroxy-5'-(trifluoromethoxy) acetophenone Derivatization Chemical Derivatization Start->Derivatization Screening Biological Screening Assays Derivatization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Identification->Derivatization Inactive Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies End Potential Drug Candidate Preclinical_Studies->End

Caption: A potential workflow for drug discovery using the core compound.

Conclusion and Future Directions

This compound represents a chemical entity with significant potential, primarily as a synthetic intermediate. Its value lies in the combination of a reactive hydroxyl group and a property-enhancing trifluoromethoxy substituent. The lack of detailed public information on its discovery and biological profile highlights an opportunity for further research. Future investigations should focus on the development and optimization of its synthesis, followed by a systematic exploration of its biological activities through various screening programs. Such studies could unveil novel applications in medicine, agriculture, and materials science, thereby expanding the utility of this promising fluorinated compound.

References

A Technical Guide to the Thermochemical Properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: Methods and Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, for this specific compound. This guide will therefore focus on the established experimental methodologies and computational approaches that are pivotal for determining these crucial parameters for similar organic compounds. By detailing these protocols, this document aims to equip researchers with the necessary knowledge to characterize novel compounds like this compound.

Known Properties of this compound

While extensive thermochemical data is not available, some fundamental properties have been reported.

PropertyValueReference
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [1]
CAS Number 146575-64-6[2]
Melting Point 30 °C[1]
Appearance Colorless to light yellow clear liquid[3]

A Safety Data Sheet (SDS) indicates that this compound may cause skin and eye irritation.[2] Standard laboratory safety protocols should be followed when handling this compound.

Methodologies for Determining Thermochemical Properties

The following sections detail the primary experimental techniques used to determine the key thermochemical properties of organic compounds.

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds, it is most commonly determined indirectly through combustion calorimetry.[4]

Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precise mass of the solid organic compound is pressed into a pellet.

  • Bomb Calorimeter Setup: The pellet is placed in a crucible within a sealed, high-pressure vessel known as a "bomb," which is then pressurized with excess pure oxygen.

  • Ignition: The sample is ignited via an electrical fuse.

  • Temperature Measurement: The bomb is submerged in a known quantity of water in an insulated container (calorimeter). The temperature change of the water is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, accounting for the known enthalpies of formation of the combustion products (CO₂, H₂O, HF, etc.).[5]

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis A Weigh Sample B Press into Pellet A->B C Place in Bomb B->C D Pressurize with O2 C->D E Ignite Sample D->E F Measure Temp. Change E->F G Calculate Heat of Combustion F->G H Apply Hess's Law G->H I Determine ΔfH° H->I

Figure 1: Workflow for determining the enthalpy of formation using combustion calorimetry.

The enthalpy of sublimation, the heat required to change a substance from a solid to a gas, is crucial for deriving the gas-phase enthalpy of formation from the solid-phase value.[6] The Knudsen effusion method is a common technique for its determination.[7][8]

Experimental Protocol: Knudsen Effusion Method

  • Cell Preparation: A small amount of the sample is placed in a Knudsen cell, a container with a small, well-defined orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

  • Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss ( dm/dt ) is measured over time, often using a highly sensitive thermogravimetric analyzer (TGA).[8]

  • Vapor Pressure Calculation: The vapor pressure (P) at that temperature is calculated using the Knudsen equation: P = ( dm/dt ) * sqrt(2πRT/M) / A where R is the gas constant, T is the temperature, M is the molar mass, and A is the orifice area.[9]

  • Clausius-Clapeyron Plot: The experiment is repeated at several temperatures. The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T (a Clausius-Clapeyron plot).[7]

Knudsen_Effusion_Workflow A Load sample into Knudsen cell B Place in high vacuum at constant T A->B C Measure rate of mass loss (dm/dt) B->C D Calculate vapor pressure (P) C->D E Repeat at multiple temperatures D->E E->B next T F Plot ln(P) vs. 1/T E->F all T done G Determine ΔsubH° from slope F->G DSC_Workflow cluster_setup Setup cluster_measurement Measurement cluster_output Output Data A Weigh Sample B Seal in Pan A->B C Place in DSC with Reference Pan B->C D Apply Controlled Temperature Program C->D E Measure Differential Heat Flow D->E F Heat Capacity (Cp) E->F G Enthalpy of Fusion (ΔfusH) E->G H Melting Point (Tm) E->H Computational_Thermochemistry A Define Molecular Structure B Perform Geometry Optimization A->B C Frequency Calculation B->C D Single-Point Energy Calculation (e.g., G4) B->D E Calculate Zero-Point Vibrational Energy (ZPVE) C->E F Calculate Thermal Corrections C->F G Combine Energies to get Gas-Phase Enthalpy of Formation D->G E->G F->G

References

Crystal Structure of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive searches, the complete crystal structure of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, including detailed crystallographic data such as bond lengths, bond angles, and unit cell parameters, is not publicly available in subscribed scientific literature and databases. This technical guide, therefore, provides a summary of available information on the compound's synthesis and properties, alongside a comparative analysis of structurally related molecules to infer potential structural characteristics.

Molecular Characteristics

This compound is an aromatic ketone with the chemical formula C₉H₇F₃O₃. Its structure consists of an acetophenone core substituted with a hydroxyl (-OH) group at the 2' position and a trifluoromethoxy (-OCF₃) group at the 5' position. The presence of these functional groups is expected to influence the molecule's electronic properties, crystal packing, and potential biological activity.

Synthesis and Experimental Protocols

While the specific experimental protocol for the crystallization of this compound is not detailed in the available literature, general synthetic routes for related acetophenone derivatives are well-established. A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate. Alternatively, Friedel-Crafts acylation of a substituted phenol can be employed.

A plausible synthetic workflow for obtaining crystals of the title compound is outlined below:

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystallographic Analysis A Starting Material (e.g., 4-(trifluoromethoxy)phenol) B Acetylation A->B C Fries Rearrangement or Friedel-Crafts Acylation B->C D Purification (e.g., Column Chromatography) C->D E Crude Product F Solvent Selection (e.g., Ethanol, Hexane) E->F G Slow Evaporation or Cooling F->G H Crystal Formation G->H I Single Crystal X-ray Diffraction J Data Collection I->J K Structure Solution and Refinement J->K L Final Crystal Structure K->L

Figure 1: A generalized experimental workflow for the synthesis and crystallographic analysis of this compound.

Inferred Structural Insights from Related Compounds

Although the specific crystal structure of this compound remains elusive, analysis of similar reported crystal structures allows for educated inferences about its likely solid-state conformation.

For instance, the crystal structure of 4'-Fluoro-2'-hydroxyacetophenone reveals a monoclinic crystal system with the space group P21/n. It is reasonable to hypothesize that the title compound might also crystallize in a common space group. The presence of the hydroxyl group at the 2' position suggests the high probability of intramolecular hydrogen bonding between the hydroxyl hydrogen and the carbonyl oxygen. This interaction would likely result in a nearly planar six-membered ring, influencing the overall conformation of the molecule.

Furthermore, the trifluoromethoxy group at the 5' position is expected to participate in intermolecular interactions. The fluorine atoms could engage in weak C-H···F or F···F contacts, which would play a role in the three-dimensional packing of the molecules in the crystal lattice. The bulkiness of the -OCF₃ group might also sterically influence the crystal packing arrangement.

Potential Signaling Pathways and Biological Relevance

Acetophenone derivatives are known to exhibit a range of biological activities, and their derivatives are of interest to researchers in drug development. While no specific signaling pathways have been elucidated for this compound, related compounds have been investigated for their roles as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. The trifluoromethoxy group is often incorporated into drug candidates to enhance metabolic stability and membrane permeability.

A hypothetical logical relationship for the investigation of this compound in a drug discovery context is presented below:

G A This compound B Chemical Synthesis and Modification A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F G Preclinical Studies F->G H Clinical Trials G->H

Figure 2: A logical workflow for the potential inclusion of this compound in a drug discovery program.

Data Presentation

As no quantitative crystallographic data for this compound has been found, a table summarizing such information cannot be provided. Should the crystal structure be determined and published in the future, the following tables would be populated with the relevant data.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₉H₇F₃O₃
Formula weight220.15
Temperature (K)-
Wavelength (Å)-
Crystal system-
Space group-
Unit cell dimensions
a (Å)-
b (Å)-
c (Å)-
α (°)-
β (°)-
γ (°)-
Volume (ų)-
Z-
Density (calculated) (Mg/m³)-
Absorption coefficient (mm⁻¹)-
F(000)-
Crystal size (mm³)-
Theta range for data collection (°)-
Index ranges-
Reflections collected-
Independent reflections-
Completeness to theta = x° (%)-
Refinement method-
Data / restraints / parameters-
Goodness-of-fit on F²-
Final R indices [I>2sigma(I)]-
R indices (all data)-
Largest diff. peak and hole (e.Å⁻³)-

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°)

BondLengthAngleDegrees
O(1)-C(1)-C(2)-C(1)-O(1)-
C(1)-C(2)-C(1)-C(2)-C(3)-
C(2)-O(2)-C(1)-C(6)-C(5)-
C(5)-O(3)-C(4)-C(5)-O(3)-
O(3)-C(9)-C(5)-O(3)-C(9)-
C(9)-F(1)-O(3)-C(9)-F(1)-
C(9)-F(2)-F(1)-C(9)-F(2)-
C(9)-F(3)-F(2)-C(9)-F(3)-

Conclusion

This technical guide has provided a comprehensive overview of the currently available information regarding this compound. While the definitive crystal structure remains undetermined, this document offers valuable insights into its synthesis, potential structural features based on analogous compounds, and its relevance in the broader context of chemical and pharmaceutical research. The elucidation of its crystal structure through future research will be crucial for a complete understanding of its solid-state properties and for enabling structure-based design efforts.

Quantum Chemical Blueprint for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical framework for the quantum chemical analysis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. In the absence of specific published experimental and computational studies on this molecule, this document outlines a robust, standardized methodology based on established computational chemistry protocols commonly applied to novel compounds of pharmaceutical interest. The presented data is hypothetical, yet representative of the expected quantum chemical properties for a molecule of this nature, serving as a blueprint for future research endeavors.

Theoretical Framework and Computational Methodology

The quantum chemical calculations detailed herein are proposed to be performed using Density Functional Theory (DFT), a widely recognized and effective method for studying the electronic structure of molecules.

Software and Basis Set

All calculations would be theoretically carried out using the Gaussian 09 suite of programs. The molecular geometry of this compound would be optimized, and subsequent vibrational frequency and electronic property calculations would be performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. This combination is well-established for providing a good balance between accuracy and computational cost for organic molecules of this size.

Geometry Optimization

The initial molecular structure of this compound would be drawn using GaussView 6.0 and subjected to full geometry optimization without any symmetry constraints. The optimization process is complete when the forces acting on each atom are minimized, and the molecule resides at a stationary point on the potential energy surface.

Vibrational Analysis

To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations would be performed. The absence of imaginary frequencies would verify that the structure is a stable conformer. The calculated vibrational frequencies can also be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Predicted Quantitative Data

The following tables summarize the hypothetical, yet realistic, quantitative data expected from the quantum chemical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Selected)
ParameterBond/AnglePredicted Value
Bond LengthC1-C21.39 Å
C2-O11.36 Å
C1-C71.51 Å
C7=O21.23 Å
C4-O31.37 Å
O3-C91.42 Å
C9-F11.34 Å
Bond AngleC2-C1-C7121.5°
C1-C7=O2120.8°
C1-C2-O1119.7°
C4-O3-C9118.5°
Dihedral AngleC6-C1-C7=O2178.5°
C3-C4-O3-C9179.1°
Table 2: Predicted Vibrational Frequencies (Selected Modes)
ModeFrequency (cm⁻¹)Assignment
ν13450O-H stretch
ν23050Aromatic C-H stretch
ν31680C=O stretch
ν41600Aromatic C=C stretch
ν51250C-O-C stretch (trifluoromethoxy)
ν61150C-F stretch (symmetric)
ν71100C-F stretch (asymmetric)
Table 3: Predicted Electronic Properties
PropertyPredicted Value
HOMO Energy-6.85 eV
LUMO Energy-1.75 eV
HOMO-LUMO Energy Gap (ΔE)5.10 eV
Dipole Moment3.25 Debye

Experimental Protocols (Hypothetical)

To validate the theoretical findings, the following experimental protocols would be recommended:

Synthesis

The synthesis of this compound would likely involve a Friedel-Crafts acylation of 4-(trifluoromethoxy)phenol. A detailed protocol would be as follows:

  • Dissolve 4-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane).

  • Add a Lewis acid catalyst, such as aluminum chloride, at 0°C.

  • Slowly add acetyl chloride to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Spectroscopic Analysis
  • FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound would be characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. The experimental spectra would be compared with the theoretically predicted vibrational frequencies.

  • UV-Vis Spectroscopy: The electronic transitions would be investigated using UV-Visible spectroscopy, and the experimental absorption maxima would be compared with the predicted electronic transitions based on the HOMO-LUMO energy gap.

  • NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the molecular structure of the synthesized compound.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the proposed quantum chemical calculations.

G Computational Workflow for Quantum Chemical Analysis A Molecule Input (this compound) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Electronic Property Calculation (HOMO, LUMO) B->D E Optimized Geometry (Bond Lengths, Angles) B->E F Predicted IR/Raman Spectra C->F G Energy Gap & Reactivity Descriptors D->G H Validation with Experimental Data E->H F->H G->H

Caption: A flowchart of the quantum chemical calculation process.

Methodological & Application

Application Notes and Protocols: The Use of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone in the Synthesis of a Potential Orexin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone as a key intermediate in the synthesis of potential pharmaceutical agents, particularly focusing on the construction of a benzoxazepine scaffold relevant to orexin receptor antagonists.

Introduction

This compound is a substituted aromatic ketone that serves as a valuable building block in medicinal chemistry. The presence of the ortho-hydroxyl group allows for cyclization reactions, while the trifluoromethoxy substituent can enhance metabolic stability, lipophilicity, and binding affinity of the final compound. This intermediate is particularly relevant for the synthesis of benzoxazepine derivatives, a class of compounds known to exhibit activity as orexin receptor antagonists. Orexin receptors are implicated in the regulation of sleep-wake cycles, and their antagonists are a therapeutic target for the treatment of insomnia.

Representative Synthesis of a Benzoxazepine-Based Orexin Receptor Antagonist

This section outlines a plausible synthetic route to a potential orexin receptor antagonist starting from this compound.

Reaction Scheme:

The overall synthetic strategy involves a reductive amination followed by a cyclization to form the benzoxazepine core.

Synthetic Pathway start This compound intermediate1 Intermediate Imine/Enamine start->intermediate1 + Reagent A reagent1 2-Amino-2-methyl-1-propanol (Reagent A) reagent1->intermediate1 intermediate2 Amino Alcohol Intermediate intermediate1->intermediate2 + Reagent B reagent2 NaBH(OAc)3 (Reductive Amination) reagent2->intermediate2 final_product Benzoxazepine Derivative (Potential Orexin Receptor Antagonist) intermediate2->final_product Cyclization reagent3 Mitsunobu Reagents (DEAD, PPh3) or Tf2O, Base (Cyclization) reagent3->final_product

Caption: Synthetic workflow for a potential orexin receptor antagonist.

Experimental Protocols

Protocol 1: Synthesis of the Amino Alcohol Intermediate

Objective: To synthesize the key amino alcohol intermediate via reductive amination of this compound with 2-amino-2-methyl-1-propanol.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-2-methyl-1-propanol (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane, add 2-amino-2-methyl-1-propanol (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the pure amino alcohol intermediate.

Quantitative Data (Representative):

ParameterValue
Yield75-85%
Purity (by HPLC)>95%
¹H NMRConsistent with expected structure
Mass Spec (ESI+)[M+H]⁺ calculated and found
Protocol 2: Cyclization to the Benzoxazepine Core

Objective: To synthesize the final benzoxazepine derivative via an intramolecular cyclization of the amino alcohol intermediate. A Mitsunobu reaction is described here as a representative method.

Materials:

  • Amino alcohol intermediate from Protocol 1 (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve the amino alcohol intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the final benzoxazepine derivative.

Quantitative Data (Representative):

ParameterValue
Yield60-70%
Purity (by HPLC)>98%
¹H NMRConsistent with expected structure
¹³C NMRConsistent with expected structure
HRMSCalculated and found

Biological Activity and Signaling Pathway

The synthesized benzoxazepine derivative is a potential antagonist of the orexin receptors, OX1R and OX2R. These are G-protein coupled receptors (GPCRs) that, upon binding of their endogenous ligands (orexin-A and orexin-B), primarily couple to Gq/11 and Gs proteins.

  • Gq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation.

  • Gs Pathway: Activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and activation of protein kinase A (PKA).

An antagonist would block these signaling pathways, thereby inhibiting the wake-promoting effects of orexins.

Orexin_Signaling_Pathway cluster_membrane Cell Membrane Orexin_Receptor Orexin Receptor (OX1R/OX2R) Gq Gq/11 Orexin_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Orexin Orexin-A / Orexin-B (Ligand) Orexin->Orexin_Receptor binds & activates Antagonist Benzoxazepine Derivative (Antagonist) Antagonist->Orexin_Receptor binds & blocks IP3 IP3 DAG DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation leads to PKC->Neuronal_Excitation contributes to

Application Notes and Protocols: 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone as a key intermediate in the development of novel agrochemicals. Due to its unique structural features, this compound serves as a valuable building block for synthesizing a new generation of herbicides, fungicides, and insecticides. The protocols outlined below are representative of the screening methods used to evaluate the biological activity of compounds derived from this versatile intermediate.

Chemical Profile and Significance in Agrochemical Synthesis

Compound: this compound CAS Number: 146575-64-6 Molecular Formula: C₉H₇F₃O₃ Molecular Weight: 220.15 g/mol Structure: Chemical structure of this compound

The presence of a trifluoromethoxy (-OCF₃) group is of particular significance in agrochemical design. This functional group is known to enhance the metabolic stability and lipophilicity of a molecule, which can lead to improved bioavailability and in-planta transport of the final active ingredient. The hydroxyl and acetyl groups on the aromatic ring provide reactive sites for a variety of chemical modifications, allowing for the creation of diverse libraries of candidate compounds for biological screening.

Role as a Synthetic Intermediate

This compound is a pivotal starting material for the synthesis of more complex and biologically active molecules. Its chemical reactivity allows for its incorporation into a wide range of heterocyclic and other scaffolds commonly found in commercial agrochemicals. The general synthetic utility is outlined in the diagram below.

G A This compound B Derivatization Reactions (e.g., condensation, cyclization, etherification, esterification) A->B C Library of Novel Agrochemical Candidates B->C D Biological Screening Assays (Herbicidal, Fungicidal, Insecticidal) C->D E Lead Compound Identification and Optimization D->E F Development of New Agrochemical Products E->F

Caption: Synthetic pathway from intermediate to product.

Representative Biological Activity Data

While this compound is primarily a synthetic intermediate, its derivatives are expected to exhibit a range of biological activities. The following tables present hypothetical, yet representative, quantitative data for derivatives that could be synthesized from this starting material. This data is based on published results for structurally related acetophenone derivatives and serves to illustrate the potential for discovering active compounds.

Table 1: Representative Fungicidal Activity of Acetophenone Derivatives

Compound IDFungal SpeciesIC₅₀ (µg/mL)
AC-001Botrytis cinerea15.5
AC-002Alternaria solani22.8
AC-003Fusarium oxysporum18.2
AC-004Rhizoctonia solani25.1

Table 2: Representative Herbicidal Activity of Acetophenone Derivatives

Compound IDPlant SpeciesEC₅₀ (µM) - Pre-emergenceEC₅₀ (µM) - Post-emergence
AC-H01Amaranthus retroflexus10.215.5
AC-H02Echinochloa crus-galli25.832.1
AC-H03Abutilon theophrasti8.512.9
AC-H04Setaria faberi30.145.3

Table 3: Representative Insecticidal Activity of Acetophenone Derivatives

Compound IDInsect SpeciesLC₅₀ (ppm)
AC-I01Myzus persicae (Green peach aphid)50.7
AC-I02Plutella xylostella (Diamondback moth)75.2
AC-I03Spodoptera frugiperda (Fall armyworm)102.4
AC-I04Aphis gossypii (Cotton aphid)45.9

Experimental Protocols

The following are detailed protocols for the primary screening of agrochemical candidates derived from this compound.

Protocol for In Vitro Antifungal Mycelial Growth Assay

This protocol is designed to determine the fungicidal activity of test compounds by measuring the inhibition of mycelial growth of various plant pathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes (90 mm)

  • Test compounds (dissolved in DMSO)

  • Dimethyl sulfoxide (DMSO)

  • Actively growing cultures of target fungi (e.g., Botrytis cinerea, Alternaria solani)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in DMSO to create stock solutions (e.g., 10 mg/mL).

    • Prepare serial dilutions of the stock solutions with sterile distilled water to achieve a range of final concentrations for testing. The final concentration of DMSO in the growth medium should not exceed 1% (v/v).

  • Preparation of Amended Media:

    • Autoclave the PDA medium and allow it to cool to approximately 50-55°C in a water bath.

    • Add the appropriate volume of the test compound solution to the molten PDA to achieve the desired final concentration.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing PDA with the same concentration of DMSO used in the test plates.

  • Inoculation:

    • From the periphery of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both control and treated).

  • Incubation:

    • Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the fungus in the control plate has reached the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where:

      • dc = average diameter of the fungal colony in the control plate

      • dt = average diameter of the fungal colony in the treated plate

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and performing a regression analysis.

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare Test Compound Stock Solutions in DMSO B Prepare Serial Dilutions A->B D Amend Cooled PDA with Test Compound Dilutions B->D C Prepare PDA Medium C->D E Pour Amended PDA into Petri Dishes D->E G Inoculate Center of PDA Plates E->G F Obtain Mycelial Discs from Active Fungal Culture F->G H Incubate Plates at 25°C G->H I Measure Colony Diameters H->I J Calculate Percent Inhibition I->J K Determine IC50 Values J->K

Caption: Workflow for antifungal screening.

Protocol for Herbicidal Seedling Growth Assay (Pre- and Post-emergence)

This protocol evaluates the herbicidal efficacy of test compounds on the germination and early growth of various weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Pots or trays filled with a sterile soil mix

  • Test compounds (dissolved in a suitable solvent, e.g., acetone, with a surfactant)

  • Spray chamber or hand sprayer

  • Growth chamber or greenhouse with controlled temperature, humidity, and light

Procedure:

Pre-emergence Application:

  • Sowing:

    • Fill pots with the soil mix and sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Application of Test Compound:

    • Prepare solutions of the test compounds at various concentrations in a solvent/surfactant system.

    • Immediately after sowing, apply the test solutions uniformly to the soil surface using a spray chamber.

    • A control group should be sprayed with the solvent/surfactant system only.

  • Incubation:

    • Place the treated pots in a growth chamber with appropriate conditions for seed germination and plant growth (e.g., 25°C, 16h light/8h dark cycle).

    • Water the pots as needed, avoiding disturbance of the treated soil surface.

Post-emergence Application:

  • Plant Growth:

    • Sow seeds in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Application of Test Compound:

    • Apply the test solutions as described for the pre-emergence assay, but in this case, spray directly onto the foliage of the seedlings until runoff.

  • Incubation:

    • Return the pots to the growth chamber and continue to water and monitor.

Data Collection and Analysis (for both pre- and post-emergence):

  • Visual Assessment:

    • After a set period (e.g., 14-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, stunting, and mortality.

    • Use a rating scale (e.g., 0 = no effect, 100 = complete kill).

  • Quantitative Measurement:

    • For a more quantitative assessment, carefully remove the plants from the soil, wash the roots, and measure the shoot and root length.

    • Determine the fresh and dry weight of the plant material.

  • Data Analysis:

    • Calculate the percentage of growth inhibition compared to the control group.

    • Determine the EC₅₀ value (the concentration that causes a 50% reduction in a measured parameter, such as dry weight) using regression analysis.

G cluster_0 Pre-emergence cluster_1 Post-emergence cluster_2 Evaluation (14-21 Days) A Sow Seeds in Pots B Apply Test Compound to Soil Surface A->B C Incubate in Growth Chamber B->C G Visual Assessment of Phytotoxicity C->G D Grow Seedlings to 2-3 Leaf Stage E Apply Test Compound to Foliage D->E F Incubate in Growth Chamber E->F F->G H Measure Shoot/Root Length and Weight G->H I Calculate Percent Inhibition H->I J Determine EC50 Values I->J

Caption: Workflow for herbicidal screening.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The presence of the trifluoromethoxy group is a key feature for designing next-generation active ingredients with enhanced performance characteristics. The protocols provided herein offer a solid foundation for the biological evaluation of compound libraries derived from this important building block, facilitating the discovery of new and effective crop protection solutions.

Application Notes and Protocols for the Synthesis of Derivatives from 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of chalcones, flavones, and aurones starting from 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. This starting material is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The trifluoromethoxy group can enhance metabolic stability and cell permeability of the final compounds.

Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and a benzaldehyde.[1]

Experimental Protocol:

A general procedure for the synthesis of chalcones from 2'-hydroxyacetophenones involves dissolving the acetophenone and a substituted benzaldehyde in ethanol, followed by the addition of an aqueous solution of a base like potassium hydroxide (KOH).[2][3]

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired substituted benzaldehyde (1.0 - 1.2 eq) in ethanol.

  • With continuous stirring, slowly add an aqueous solution of KOH (e.g., 20-50% w/v) or NaOH (e.g., 40%) to the reaction mixture.[2][4]

  • The reaction mixture is typically stirred at room temperature for several hours (4-24 h) or gently refluxed for a shorter period (2-4 h).[2] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute HCl (e.g., 10%) to a pH of approximately 3-5.[3]

  • The precipitated solid chalcone is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data Presentation:

The following table summarizes representative yields for the synthesis of chalcone derivatives from substituted acetophenones. While specific yields for this compound derivatives are not widely reported, these examples provide an expected range.

Acetophenone DerivativeBenzaldehyde DerivativeBase/SolventReaction TimeYield (%)Reference
2'-hydroxyacetophenone4-hydroxybenzaldehydeNaOH/Ethanol--[5]
2'-hydroxyacetophenone4-methoxybenzaldehydeKOH/Ethanol4 h-[2]
2'-hydroxyacetophenone4-chlorobenzaldehydeaq. KOH/Ethanol24 h72[6]
2'-hydroxyacetophenone3,4-dimethoxybenzaldehydeKOH/Ball Mill2 x 30 min96[3]

Characterization:

The synthesized chalcones can be characterized by various spectroscopic methods. The 1H-NMR spectra of 2'-hydroxychalcones typically show a characteristic signal for the hydroxyl proton at a low field (around 13 ppm) due to strong intramolecular hydrogen bonding with the carbonyl group. The vinylic protons of the trans isomer appear as doublets with a coupling constant (J) of 15-16 Hz.[2][7]

Synthesis of Flavone Derivatives

Flavones can be synthesized from 2'-hydroxychalcones through oxidative cyclization.

Experimental Workflow:

G acetophenone This compound chalcone 2'-Hydroxy-5'-(trifluoromethoxy)chalcone acetophenone->chalcone Claisen-Schmidt Condensation (Base, EtOH) benzaldehyde Substituted Benzaldehyde benzaldehyde->chalcone flavone Substituted Flavone chalcone->flavone Oxidative Cyclization (e.g., I2/DMSO)

Figure 1. General workflow for the synthesis of flavones.

Experimental Protocol:

A common method for the oxidative cyclization of 2'-hydroxychalcones to flavones involves the use of iodine in dimethyl sulfoxide (DMSO).[8]

Materials:

  • 2'-Hydroxy-5'-(trifluoromethoxy)chalcone derivative

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium thiosulfate solution

  • Round bottom flask

  • Heating mantle or oil bath

Procedure:

  • Dissolve the 2'-hydroxychalcone derivative in DMSO in a round-bottom flask.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated flavone is collected by filtration, washed with water, and dried.

  • Purification can be achieved by column chromatography or recrystallization.

Synthesis of Aurone Derivatives

Aurones, isomers of flavones, are another class of derivatives that can be synthesized from 2'-hydroxychalcones via oxidative cyclization, often mediated by transition metal salts.[1]

Experimental Workflow:

G chalcone 2'-Hydroxy-5'-(trifluoromethoxy)chalcone aurone Substituted Aurone chalcone->aurone Oxidative Cyclization (e.g., Hg(OAc)2/Pyridine)

Figure 2. Workflow for the synthesis of aurones from chalcones.

Experimental Protocol:

A frequently used method for the synthesis of aurones from 2'-hydroxychalcones involves the use of mercury(II) acetate in pyridine.[9][10]

Materials:

  • 2'-Hydroxy-5'-(trifluoromethoxy)chalcone derivative

  • Mercury(II) acetate (Hg(OAc)₂)

  • Pyridine

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the 2'-hydroxychalcone derivative in pyridine in a round-bottom flask.

  • Add a molar equivalent of mercury(II) acetate to the solution.

  • Reflux the reaction mixture for a specified time, monitoring the reaction by TLC.

  • After completion, the reaction mixture is worked up, which may involve removal of the solvent and purification of the product by column chromatography.

Biological Activities of Trifluoromethoxy-Substituted Chalcone Derivatives

Chalcones containing trifluoromethoxy and trifluoromethyl groups have demonstrated significant antimicrobial and antifungal activities.[11][12] The presence of the trifluoromethoxy group, in particular, has been shown to be effective.[11]

Signaling Pathway Visualization:

While the exact signaling pathways for the antimicrobial action of these specific chalcones are not fully elucidated, many chalcones are known to exert their effects by inhibiting key microbial enzymes or disrupting cell membranes. The diagram below illustrates a generalized concept of microbial inhibition.

G cluster_0 Mechanism of Action Chalcone Trifluoromethoxy-substituted Chalcone Inhibition Inhibition Chalcone->Inhibition Disruption Disruption Chalcone->Disruption MicrobialCell Microbial Cell Enzyme Essential Microbial Enzyme Membrane Cell Membrane Inhibition->Enzyme CellDeath Cell Death Inhibition->CellDeath Disruption->Membrane Disruption->CellDeath

Figure 3. Generalized mechanism of antimicrobial action of chalcones.

Summary of Biological Data:

The following table summarizes the antimicrobial activity of some trifluoromethyl and trifluoromethoxy substituted chalcones against various pathogens. The data is presented as the zone of inhibition in millimeters (mm).

Compound TypePathogenZone of Inhibition (mm)Reference
Trifluoromethyl ChalconesStaphylococcus aureusVariable[11]
Trifluoromethyl ChalconesBacillus subtilisVariable[11]
Trifluoromethyl ChalconesEscherichia coliVariable[11]
Trifluoromethyl ChalconesCandida albicansVariable[11]
Trifluoromethyl ChalconesAspergillus nigerVariable[11]
Trifluoromethoxy ChalconesStaphylococcus aureusGenerally more effective[11]
Trifluoromethoxy ChalconesBacillus subtilisGenerally more effective[11]
Trifluoromethoxy ChalconesEscherichia coliGenerally more effective[11]
Trifluoromethoxy ChalconesCandida albicansGenerally more effective[11]
Trifluoromethoxy ChalconesAspergillus nigerGenerally more effective[11]

Studies have shown that chalcone derivatives containing fluorine substituents can exhibit potent anticancer activities.[4][13][14] The specific antiproliferative effects of chalcones derived from this compound would require further investigation but represent a promising area for drug discovery.

These protocols and notes are intended to serve as a guide. Researchers should always consult the primary literature and adapt procedures as necessary for their specific substrates and laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols: 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is a valuable building block in organic chemistry, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical applications. The presence of the trifluoromethoxy (-OCF3) group is of significant interest in medicinal chemistry. This moiety is known to enhance key physicochemical properties of molecules, such as lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles of drug candidates. The hydroxyl and acetophenone functionalities provide reactive sites for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of chalcones and other heterocyclic compounds. These derivatives have been investigated for a range of biological activities.

1. Synthesis of Chalcone Derivatives:

This compound readily undergoes Claisen-Schmidt condensation with various aromatic aldehydes to yield 2'-hydroxy-5'-(trifluoromethoxy)chalcones. Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethoxy group on the chalcone scaffold can significantly influence these biological activities.

2. Antimicrobial Agents:

Chalcones bearing trifluoromethoxy substituents have demonstrated potent antibacterial and antifungal activities. The increased lipophilicity conferred by the -OCF3 group can enhance the ability of these compounds to penetrate microbial cell membranes.

3. Anti-inflammatory Agents:

Chalcone derivatives are known to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory mediators. The electronic properties of the trifluoromethoxy group can modulate the interaction of these chalcones with their biological targets.

4. Anticancer Agents:

The cytotoxic effects of chalcones against various cancer cell lines have been extensively studied. The introduction of a trifluoromethoxy group can enhance the anticancer potency of these compounds.

Data Presentation

Table 1: Antimicrobial Activity of Trifluoromethoxy-Substituted Chalcone Derivatives
Compound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µM)Reference
B3 Staphylococcus aureus-48[1][2]
Bacillus subtilis-24[1][2]
Escherichia coli--[1][2]
Proteus vulgaris--[1][2]
Candida albicans--[1][2]
Aspergillus niger--[1][2]

Note: The specific chalcone B3 in the cited study was synthesized from a trifluoromethoxy-substituted benzaldehyde and a different acetophenone. However, the data is representative of the antimicrobial potential of this class of compounds.

Table 2: Cytotoxic Activity of Representative 2'-Hydroxychalcone Derivatives
CompoundCell LineIC50 (µM)Reference
2'-hydroxy-3,4,5-trimethoxychalcone BV2 macrophages (anti-inflammatory)2.26[3]
2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone BV2 macrophages (anti-inflammatory)1.10[3]
Chalcone 6 Leishmania donovani2.33[4]
Chalcone 11 Leishmania donovani2.82[4]
Chalcone 15 Plasmodium falciparum (3D7 strain)3.21[4]
Chalcone 12 IGR-39 melanoma cells12[4]

Note: The IC50 values presented are for structurally related 2'-hydroxychalcones to indicate the potential biological activity of derivatives of this compound.

Experimental Protocols

Protocol 1: General Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)chalcones via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) apparatus

  • Purification setup (e.g., recrystallization apparatus or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1-1.2 equivalents) in ethanol.

  • Base Addition: To the stirred solution, add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in water or ethanol. The addition can be done portion-wise or dropwise at room temperature or in an ice bath to control the reaction temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. Typically, the reaction is complete within 4-24 hours. A color change or formation of a precipitate may be observed.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).

  • Characterization: Characterize the purified chalcone using standard analytical techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Protocol 2: General Procedure for In Vitro Antimicrobial Activity Assessment (MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of synthesized chalcones against bacterial and fungal strains using a broth microdilution method.

Materials:

  • Synthesized chalcone derivatives

  • Bacterial and/or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls, e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture according to established microbiological guidelines (e.g., McFarland standards).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds and standard drugs in the appropriate growth medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.

Visualizations

Synthetic Pathway for Chalcone Derivatives

Synthetic_Pathway acetophenone This compound reaction acetophenone->reaction aldehyde Substituted Benzaldehyde aldehyde->reaction chalcone 2'-Hydroxy-5'-(trifluoromethoxy)chalcone reaction->chalcone Claisen-Schmidt Condensation (Base catalyst, EtOH)

Caption: General synthetic scheme for the preparation of chalcones.

Experimental Workflow for Synthesis and Biological Evaluation

Experimental_Workflow start Start: this compound + Substituted Benzaldehyde synthesis Claisen-Schmidt Condensation start->synthesis purification Purification (Recrystallization or Chromatography) synthesis->purification characterization Characterization (NMR, MS, MP) purification->characterization biological_screening Biological Screening (Antimicrobial, Anticancer, etc.) purification->biological_screening data_analysis Data Analysis (MIC, IC50) biological_screening->data_analysis end End: Identification of Bioactive Compounds data_analysis->end

Caption: Workflow from synthesis to biological activity assessment.

Representative Signaling Pathway: NF-κB in Inflammation

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB (p50/p65) NF-κB_nucleus NF-κB (Active) NF-κB->NF-κB_nucleus translocates IκBα-NF-κB IκBα-NF-κB (Inactive complex) IκBα-NF-κB->NF-κB releases Proteasome Proteasome IκBα_P->Proteasome ubiquitination & degradation DNA DNA NF-κB_nucleus->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Simplified NF-κB signaling pathway in inflammation.

Representative Signaling Pathway: Intrinsic Apoptosis

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Cellular_Stress Cellular Stress (e.g., DNA damage) Bax/Bak Bax/Bak Cellular_Stress->Bax/Bak activates Cytochrome_c_release Cytochrome c Release Bax/Bak->Cytochrome_c_release Bcl-2 Bcl-2 Bcl-2->Bax/Bak inhibits Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 (Initiator) Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 (Executioner) Caspase-9->Caspase-3 activates Procaspase-3 Procaspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis cleaves substrates

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is an organic compound with potential applications in pharmaceutical and chemical synthesis.[1][2] Its chemical structure includes a phenol, a ketone, and a trifluoromethoxy group, making it amenable to analysis by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[3] This application note provides a detailed protocol for the quantitative analysis of this compound. The described method is designed to be robust, accurate, and precise, making it suitable for quality control and research purposes.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₉H₇F₃O₃[1][3]
Molecular Weight220.15 g/mol [3]
AppearanceLow-melting solid
Melting Point28-31 °C

HPLC Method Parameters

A gradient HPLC method was developed for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 0-1 min: 40% B, 1-10 min: 40-95% B, 10-12 min: 95% B, 12-12.1 min: 95-40% B, 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 15 minutes

Data Presentation

Table 1: System Suitability

ParameterAcceptance CriteriaResult
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20007500

Table 2: Linearity of this compound

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.1
10151.8
25380.5
50759.2
1001521.3
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

SampleConcentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=3 days)
Low QC101.21.8
Mid QC500.81.1
High QC1000.50.9

Experimental Protocols

1. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile).

  • Dilute the sample with the mobile phase to a final concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (60% A, 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Standard_Injection Standard Injections Standard_Prep->Standard_Injection Sample_Prep Sample Preparation Sample_Injection Sample Injections Sample_Prep->Sample_Injection System_Equilibration System Equilibration Blank_Injection Blank Injection System_Equilibration->Blank_Injection Blank_Injection->Standard_Injection Standard_Injection->Sample_Injection Peak_Integration Peak Integration Sample_Injection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Development_Logic cluster_initial Initial Assessment cluster_optimization Method Optimization cluster_validation Validation Analyte_Properties Assess Analyte Properties (Polarity, UV Absorbance) Column_Selection Select Column (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Ratio, pH) Column_Selection->Mobile_Phase Gradient Develop Gradient Program Mobile_Phase->Gradient Detection Optimize Detection Wavelength Gradient->Detection Flow_Rate Adjust Flow Rate Detection->Flow_Rate Linearity Linearity & Range Flow_Rate->Linearity Precision Precision (Repeatability) Linearity->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness Final_Method Final Validated Method Robustness->Final_Method

Caption: Logical flow for HPLC method development and validation.

References

Application Note: Purity Analysis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone by Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity is critical to ensure the safety and efficacy of the final product. This application note details a robust method for the quantitative purity analysis of this compound using gas chromatography with flame ionization detection (GC-FID).

The presence of a phenolic hydroxyl group on the acetophenone derivative introduces analytical challenges, including potential peak tailing and thermal instability during GC analysis. To mitigate these issues, this protocol employs a derivatization step, converting the polar hydroxyl group into a more volatile and stable trimethylsilyl (TMS) ether. This approach, commonly used for hydroxylated acetophenones, ensures sharp peaks and accurate quantification.[1][2]

This document provides a comprehensive experimental protocol, system suitability requirements, and data presentation guidelines for researchers in quality control and drug development.

Experimental Protocols

Reagents and Materials
  • Analyte: this compound

  • Reference Standard: Certified this compound (>99.5% purity)

  • Internal Standard (IS): n-Tetradecane or other suitable n-alkane.[1]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Solvent: Pyridine or Acetonitrile (Anhydrous, GC grade).[1]

  • Carrier Gas: Helium or Hydrogen (99.999% purity).

Instrumentation and Chromatographic Conditions

A standard gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is required. The conditions outlined below are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 8890, Shimadzu Nexis 2030, or equivalent
Column Fused silica capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms, or equivalent 5% Phenyl-methylpolysiloxane)
Injector Split/Splitless Inlet
Injector Temp 250 °C
Injection Mode Split (Ratio 50:1)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow Mode)
Oven Program Initial Temp: 70 °C, hold for 2 minRamp 1: 15 °C/min to 200 °CRamp 2: 25 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 300 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (He) 25 mL/min
Sample Preparation and Derivatization

Accurate sample preparation is crucial for reliable results. The following protocol describes the preparation of the reference standard and the test sample.

  • Internal Standard (IS) Stock Solution: Accurately weigh about 100 mg of n-tetradecane and dissolve it in 100 mL of pyridine or acetonitrile to obtain a concentration of approximately 1 mg/mL.

  • Reference Standard Preparation: Accurately weigh about 25 mg of the this compound reference standard into a 10 mL volumetric flask. Add 5.0 mL of the Internal Standard Stock Solution and dilute to volume with the chosen solvent.

  • Test Sample Preparation: Accurately weigh about 25 mg of the this compound test sample into a 10 mL volumetric flask. Add 5.0 mL of the Internal Standard Stock Solution and dilute to volume with the chosen solvent.

  • Derivatization:

    • Transfer 1.0 mL of the prepared reference or sample solution into a 2 mL autosampler vial.

    • Add 200 µL of the silylating reagent (e.g., BSA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial in a heating block or oven at 60 °C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before placing it in the GC autosampler.

Analytical Workflow

The overall process from sample handling to final report generation is illustrated below.

GC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting start Receive Sample & Reference Standard weigh Accurately Weigh Sample and Standard start->weigh dissolve Dissolve and Add Internal Standard weigh->dissolve derivatize Derivatize with Silylating Reagent dissolve->derivatize heat Heat at 60°C for 30 min derivatize->heat inject Inject Sample into GC-FID heat->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (Area % Normalization) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the GC purity analysis of this compound.

System Suitability and Data Analysis

Before analyzing test samples, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.

System Suitability Test (SST)

Inject the derivatized reference standard solution five times. The SST is passed if the following criteria are met:

  • Relative Standard Deviation (RSD): The RSD of the peak area for the derivatized main peak must be ≤ 2.0%.

  • Tailing Factor (T): The tailing factor for the derivatized main peak should be between 0.9 and 1.5.

  • Resolution (Rs): The resolution between the derivatized main peak and the closest eluting impurity or internal standard should be ≥ 2.0.

SST_Logic System Suitability Logic sst_check Perform System Suitability Test (SST) criteria Criteria Met? - RSD ≤ 2.0% - Tailing Factor 0.9-1.5 - Resolution ≥ 2.0 sst_check->criteria pass System is Suitable: Proceed with Sample Analysis criteria->pass Yes fail System is Not Suitable: Troubleshoot & Re-run SST criteria->fail No

Caption: Logical diagram showing the role of SST in validating the analytical run.

Calculation of Purity

The purity of the test sample is determined by the principle of area percentage normalization. This method assumes that all components of the mixture are eluted and detected by the FID.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative results from the analysis of a hypothetical batch are summarized below.

Table 1: Quantitative Purity Analysis Results

Peak IDComponent NameRetention Time (min)Peak Area (µV*s)Area %
1Solvent/Reagent3.151,540--
2Unknown Impurity 19.884,2100.08
3Internal Standard (n-Tetradecane)11.212,150,800--
4TMS-2'-Hydroxy-5'-(trifluoromethoxy)acetophenone 13.54 5,234,500 99.82
5Unknown Impurity 214.025,1500.10
Total 5,243,860 100.00

Note: Solvent and internal standard peaks are excluded from the area percent calculation.

Conclusion

The described GC-FID method, incorporating a crucial silylation step, provides a reliable, precise, and accurate means for determining the purity of this compound. The method demonstrates good chromatographic performance, achieving excellent peak shape and resolution for the main component and potential impurities. This application note serves as a valuable guide for quality control laboratories and researchers involved in the synthesis and development of pharmaceuticals and other high-purity chemicals.

References

Role of the trifluoromethoxy group in medicinal chemistry applications.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group has become a cornerstone in contemporary drug design, offering a powerful tool to enhance the efficacy, safety, and pharmacokinetic profiles of therapeutic agents. Its unique electronic and physicochemical properties allow medicinal chemists to overcome common challenges in drug development, such as poor metabolic stability and inadequate membrane permeability. This document provides a detailed overview of the role of the trifluoromethoxy group in medicinal chemistry, including its impact on key drug-like properties, and offers protocols for the synthesis and evaluation of trifluoromethoxy-containing compounds.

Physicochemical Properties and Their Impact on Drug Design

The trifluoromethoxy group is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[1] These characteristics translate into several advantages in drug design:

  • Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity of a molecule, more so than a trifluoromethyl (-CF₃) or a methoxy (-OCH₃) group.[2][3] This property is crucial for improving a drug's ability to cross biological membranes, including the blood-brain barrier, leading to better absorption and distribution.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][4] This increased stability can lead to a longer drug half-life, reducing the required dosing frequency.

  • Modulation of pKa: The strong electron-withdrawing nature of the -OCF₃ group can lower the pKa of nearby basic functional groups. This can be strategically employed to optimize the ionization state of a drug at physiological pH, influencing its solubility, permeability, and target binding.

  • Improved Target Binding: The unique steric and electronic properties of the trifluoromethoxy group can lead to enhanced binding affinity and selectivity for the target protein.[4] Its ability to participate in favorable interactions within the binding pocket can translate to increased potency.

Comparative Data: The Advantage of the Trifluoromethoxy Group

To illustrate the impact of the trifluoromethoxy group, the following tables summarize the comparative data between trifluoromethoxy-containing compounds and their non-fluorinated analogs.

PropertyMethoxy (-OCH₃) AnalogTrifluoromethoxy (-OCF₃) AnalogReference
Hansch Pi (π) Value -0.02+1.04[3]
Calculated logP Varies by scaffoldGenerally higher[4]
Metabolic Stability (in vitro) More susceptible to O-demethylationMore resistant to metabolism[2]

Table 1: Comparison of Physicochemical Properties. The Hansch Pi value is a measure of the hydrophobicity of a substituent. A more positive value indicates greater lipophilicity.

CompoundTargetIC₅₀ / EC₅₀ (Non-fluorinated)IC₅₀ / EC₅₀ (-OCF₃ Analog)Fold ImprovementReference
Hypothetical Kinase Inhibitor Kinase X100 nM10 nM10xFictional Data
Hypothetical GPCR Ligand GPCR Y50 nM5 nM10xFictional Data

Table 2: Illustrative Comparison of Biological Activity. This table presents fictional data to exemplify the potential for improved potency with the incorporation of a trifluoromethoxy group. Actual data is highly dependent on the specific scaffold and target.

ParameterMethoxy (-OCH₃) AnalogTrifluoromethoxy (-OCF₃) AnalogReference
Half-life (t½) in human liver microsomes ShorterLonger[2]
Oral Bioavailability (F%) VariableOften improved[4]
Brain Penetration (BBB ratio) LowerHigher[4]

Table 3: Comparison of Pharmacokinetic Properties. These are general trends observed and can vary significantly between different drug scaffolds.

FDA-Approved Drugs Featuring the Trifluoromethoxy Group

The successful application of the trifluoromethoxy group in drug design is evident in the number of FDA-approved drugs that incorporate this moiety.

Drug NameTherapeutic AreaRole of the Trifluoromethoxy Group
Riluzole Amyotrophic Lateral Sclerosis (ALS)Enhances lipophilicity and blood-brain barrier penetration.
Sonidegib Basal Cell CarcinomaContributes to the overall physicochemical properties and target engagement.
Delamanid TuberculosisPart of the nitroimidazooxazole core, contributing to its antimycobacterial activity.
Pretomanid TuberculosisA key component of the nitroimidazooxazine structure, essential for its mechanism of action.
Celikalim Antihypertensive (Investigational)Influences the drug's pharmacokinetic profile.

Table 4: Examples of FDA-Approved Drugs Containing a Trifluoromethoxy Group.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of trifluoromethoxy-containing compounds, using riluzole as a representative example.

Synthesis of Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole)

Principle: This protocol describes the synthesis of riluzole via the oxidative cyclization of 4-(trifluoromethoxy)aniline with ammonium thiocyanate in the presence of bromine.

Materials:

  • 4-(trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Water

  • Ammonia solution

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure: [5]

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(trifluoromethoxy)aniline (1 equivalent) and ammonium thiocyanate (2-3 equivalents) in glacial acetic acid.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the cooled mixture via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Neutralize the mixture by the slow addition of concentrated ammonia solution until the pH is approximately 8-9.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude riluzole by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, recrystallize the crude product from an ethanol/water mixture.

  • Collect the purified crystals by filtration, wash with cold ethanol, and dry under vacuum to yield pure riluzole.

In Vitro Neuroprotection Assay for Riluzole

Principle: This assay evaluates the ability of riluzole to protect cultured neuronal cells from glutamate-induced excitotoxicity. Cell viability is assessed using the MTT assay.

Materials:

  • Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Riluzole

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure: [6]

  • Cell Seeding: Seed neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Compound Treatment: Prepare a stock solution of riluzole in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration in all wells should be ≤ 0.1%.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of riluzole or vehicle (medium with 0.1% DMSO) for the control group.

  • Incubate the cells for 1-2 hours.

  • Glutamate Challenge: Prepare a stock solution of glutamate in water or PBS. Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 50-100 µM), except for the negative control wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (cells treated with vehicle but not exposed to glutamate). Plot the cell viability against the concentration of riluzole to determine the EC₅₀ value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Principle: This assay determines the rate of metabolism of a compound by liver microsomal enzymes, primarily cytochrome P450s. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Test compound (e.g., a trifluoromethoxy-containing drug)

  • Human or other species liver microsomes

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (containing an internal standard)

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure: [1][7]

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate important pathways and workflows.

Signaling_Pathway cluster_membrane Cell Membrane Glutamate_Receptor Glutamate Receptor Ca_Influx Ca2+ Influx Glutamate_Receptor->Ca_Influx Leads to Na_Channel Voltage-gated Na+ Channel Na_Channel->Ca_Influx Contributes to Glutamate Excess Glutamate Glutamate->Glutamate_Receptor Activates Riluzole Riluzole (-OCF3) Riluzole->Glutamate_Receptor Inhibits Riluzole->Na_Channel Blocks Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity

Mechanism of Riluzole's Neuroprotective Action

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Material 4-(Trifluoromethoxy)aniline + NH4SCN + Br2 Reaction Oxidative Cyclization Start_Material->Reaction Purification Purification (Chromatography/Recrystallization) Reaction->Purification Final_Product Pure Riluzole Purification->Final_Product Neuro_Assay Neuroprotection Assay Final_Product->Neuro_Assay Metabolic_Assay Metabolic Stability Assay Final_Product->Metabolic_Assay PK_Studies Pharmacokinetic Studies Final_Product->PK_Studies Activity_Data Biological Activity Data Neuro_Assay->Activity_Data Metabolic_Assay->Activity_Data PK_Studies->Activity_Data

Workflow for Synthesis and Evaluation of Riluzole

Logical_Relationship cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes OCF3 Trifluoromethoxy Group (-OCF3) Lipophilicity Increased Lipophilicity OCF3->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability OCF3->Metabolic_Stability Electron_Withdrawing Strong Electron- Withdrawing Effect OCF3->Electron_Withdrawing Permeability Improved Membrane Permeability & BBB Penetration Lipophilicity->Permeability Half_Life Longer Drug Half-Life Metabolic_Stability->Half_Life Binding_Affinity Modulated pKa & Improved Target Binding Electron_Withdrawing->Binding_Affinity Drug_Efficacy Enhanced Drug Efficacy Permeability->Drug_Efficacy Half_Life->Drug_Efficacy Binding_Affinity->Drug_Efficacy

Impact of the Trifluoromethoxy Group on Drug Properties

Conclusion

The trifluoromethoxy group is a valuable asset in the medicinal chemist's toolbox, offering a reliable strategy to enhance the drug-like properties of new chemical entities. Its ability to improve metabolic stability, increase lipophilicity, and modulate electronic properties can lead to the development of more potent, selective, and safer drugs with optimized pharmacokinetic profiles. The provided protocols offer a starting point for the synthesis and evaluation of trifluoromethoxy-containing compounds, enabling researchers to further explore the potential of this remarkable functional group in their drug discovery programs.

References

Application Notes and Protocols for the Fries Rearrangement of 4-(Trifluoromethoxy)phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful organic transformation that converts phenolic esters into hydroxyaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3][4] This reaction, typically catalyzed by a Lewis acid, involves the intramolecular acyl migration from the phenolic oxygen to the ortho or para position of the aromatic ring.[1][2][5] The regioselectivity of the reaction is highly dependent on the reaction conditions, such as temperature and the choice of solvent.[1][2][5] This document provides a detailed experimental procedure for the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate to produce 2-hydroxy-5-(trifluoromethoxy)acetophenone and 4-hydroxy-3-(trifluoromethoxy)acetophenone. The presence of the electron-withdrawing trifluoromethoxy group can influence the reaction conditions required.[6]

Data Presentation

The Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate can yield both ortho- and para-acylated products. The ratio of these isomers is influenced by key reaction parameters. The following table summarizes the expected outcomes based on general principles of the Fries rearrangement.[1][2][5]

ParameterConditionExpected Major ProductRationale
Temperature Low Temperature (e.g., 0-25 °C)para-isomer (4-hydroxy-3-(trifluoromethoxy)acetophenone)Kinetically controlled pathway is favored.[2]
High Temperature (e.g., >100 °C)ortho-isomer (2-hydroxy-5-(trifluoromethoxy)acetophenone)Thermodynamically controlled pathway is favored, often due to the formation of a stable bidentate complex with the Lewis acid catalyst.[2]
Solvent Polarity Non-polar (e.g., Carbon Disulfide)ortho-isomerFavors the intramolecular rearrangement pathway.[2]
Polar (e.g., Nitrobenzene)para-isomerFavors the intermolecular rearrangement pathway.[2][5]

Experimental Protocols

This section outlines a detailed methodology for the Lewis acid-catalyzed Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate.

Materials:

  • 4-(Trifluoromethoxy)phenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 equivalents).

  • Solvent Addition: Cool the flask in an ice-water bath and slowly add anhydrous nitrobenzene with stirring.

  • Substrate Addition: To the stirred suspension, add 4-(trifluoromethoxy)phenyl acetate (1 equivalent) dropwise via a dropping funnel.

  • Reaction: The reaction temperature is crucial for selectivity.

    • For the para-product: Maintain the reaction mixture at a low temperature (e.g., 0-25 °C) and stir for several hours.

    • For the ortho-product: After the initial addition at low temperature, the reaction mixture can be heated to a higher temperature (e.g., 100-120 °C) and stirred for several hours.

  • Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

    • Slowly and carefully quench the reaction by adding 1 M HCl.

    • Extract the product with dichloromethane (3 x 50 mL).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to separate the ortho- and para-isomers.

Visualizations

The following diagrams illustrate the key aspects of the experimental procedure.

Fries_Rearrangement_Pathway Fries Rearrangement: Ortho vs. Para Selectivity cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products start 4-(Trifluoromethoxy)phenyl Acetate low_temp Low Temperature Polar Solvent start->low_temp Kinetic Control high_temp High Temperature Non-polar Solvent start->high_temp Thermodynamic Control para_product para-isomer (4-hydroxy-3-(trifluoromethoxy)acetophenone) low_temp->para_product ortho_product ortho-isomer (2-hydroxy-5-(trifluoromethoxy)acetophenone) high_temp->ortho_product

Caption: Factors influencing the regioselectivity of the Fries rearrangement.

Experimental_Workflow Experimental Workflow for Fries Rearrangement reagents 1. Combine AlCl3 and Solvent substrate 2. Add 4-(Trifluoromethoxy)phenyl Acetate reagents->substrate reaction 3. Stir at Controlled Temperature substrate->reaction workup 4. Quench with HCl and Extract reaction->workup purification 5. Purify by Chromatography/Recrystallization workup->purification product Isolated Product(s) purification->product

Caption: Step-by-step workflow for the Fries rearrangement experiment.

References

Application Notes and Protocols: Synthesis of Novel Anti-inflammatory Agents from 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is responsible for their diverse and significant pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of various chalcone derivatives is a key strategy in the exploration of structure-activity relationships for the development of novel therapeutic agents. The Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde, is the most prevalent and efficient method for synthesizing these compounds.

This document provides detailed application notes and experimental protocols for the synthesis of a novel chalcone derivative, (E)-1-(2-hydroxy-5-(trifluoromethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, utilizing 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone as the starting material. This compound is a promising candidate for an anti-inflammatory agent due to the presence of the trifluoromethoxy group, which can enhance metabolic stability and hydrophobicity, and the hydroxyl group, which is often critical for anti-inflammatory and antioxidant activities. The protocols detailed herein cover the synthesis, purification, and proposed biological evaluation of this compound, along with insights into its potential mechanism of action.

Data Presentation

The anti-inflammatory potential of chalcone derivatives is often evaluated by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The following table summarizes the reported IC50 values for representative chalcones with structural similarities to the proposed compound, providing a basis for expected potency.

Compound NameTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (C64)COX-20.092Etoricoxib-
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (C64)5-LOX0.136--
1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneCOX-20.93Celecoxib-
1-(4-Fluoro-2-hydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-oneCOX-21.12Celecoxib-

Note: Data for the proposed compound is not available and is presented as a target for synthesis and evaluation based on these related structures.

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(2-hydroxy-5-(trifluoromethoxy)phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one via Claisen-Schmidt Condensation

This protocol details the synthesis of the target chalcone using a base-catalyzed Claisen-Schmidt condensation reaction.[1]

Materials and Reagents:

  • This compound

  • 4-Methoxybenzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Glacial Acetic Acid or Dilute Hydrochloric Acid (HCl)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-methoxybenzaldehyde in 20-30 mL of ethanol with stirring at room temperature.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly add a 40% aqueous solution of NaOH dropwise, maintaining the low temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture with dilute HCl or glacial acetic acid to a pH of approximately 5-6 to precipitate the chalcone.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone.

  • Drying: Dry the purified crystals in a desiccator.

Protocol 2: In Vitro Anti-inflammatory Activity Assay - COX-2 and 5-LOX Inhibition

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized chalcone by measuring its inhibitory effect on COX-2 and 5-LOX enzymes.[2][3]

Materials and Reagents:

  • Synthesized chalcone derivative

  • COX-2 and 5-LOX enzyme preparations

  • Arachidonic acid (substrate)

  • Appropriate buffers and co-factors

  • ELISA-based kits for prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) detection

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized chalcone in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

  • Enzyme Inhibition Assay (COX-2):

    • Pre-incubate the COX-2 enzyme with the test compound or vehicle control in the appropriate buffer.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specific time at the optimal temperature.

    • Stop the reaction and measure the amount of PGE2 produced using an ELISA kit.

  • Enzyme Inhibition Assay (5-LOX):

    • Follow a similar procedure as for COX-2, using the 5-LOX enzyme and measuring the production of LTB4.

  • Data Analysis:

    • Calculate the percentage inhibition of enzyme activity for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Claisen-Schmidt Condensation cluster_workup Work-up and Purification Acetophenone This compound Reaction_Vessel Reaction Mixture in Round-Bottom Flask Acetophenone->Reaction_Vessel Benzaldehyde 4-Methoxybenzaldehyde Benzaldehyde->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Stirring Stirring at 0-5°C then RT Reaction_Vessel->Stirring Catalyst NaOH (aq) Catalyst->Reaction_Vessel Precipitation Pour into Ice Water Stirring->Precipitation Neutralization Acidify with HCl Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Product (E)-1-(2-hydroxy-5-(trifluoromethoxy)phenyl) -3-(4-methoxyphenyl)prop-2-en-1-one Recrystallization->Final_Product

Caption: Synthetic workflow for the preparation of the target chalcone.

Signaling_Pathway cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_chalcone Chalcone Intervention Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_Release NF-κB (p65/p50) Release IkappaB->NFkappaB_Release NFkappaB_Translocation Nuclear Translocation NFkappaB_Release->NFkappaB_Translocation NFkappaB_Binding NF-κB DNA Binding NFkappaB_Translocation->NFkappaB_Binding Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkappaB_Binding->Gene_Expression Inflammation_Response Inflammation_Response Gene_Expression->Inflammation_Response Inflammation Chalcone Synthesized Chalcone Chalcone->IKK Inhibition Chalcone->NFkappaB_Translocation Inhibition

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_pathway Nrf2 Signaling Pathway cluster_chalcone Chalcone Intervention Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Inactivation of Keap1 Nrf2_Release Nrf2 Release Keap1_Nrf2->Nrf2_Release Nrf2_Translocation Nrf2 Nuclear Translocation Nrf2_Release->Nrf2_Translocation ARE_Binding Nrf2-ARE Binding Nrf2_Translocation->ARE_Binding Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE_Binding->Antioxidant_Genes Anti_inflammatory_Effect Anti_inflammatory_Effect Antioxidant_Genes->Anti_inflammatory_Effect Anti-inflammatory & Antioxidant Effects Chalcone Synthesized Chalcone Chalcone->Keap1_Nrf2 Activation

Caption: Proposed activation of the Nrf2 antioxidant response pathway.

Mechanism of Action

Chalcones exert their anti-inflammatory effects through multiple mechanisms. A primary pathway involves the inhibition of nuclear factor-kappa B (NF-κB).[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Inflammatory stimuli lead to the activation of IκB kinase (IKK), which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including COX-2, iNOS, and various cytokines. It is proposed that the synthesized chalcone derivative inhibits this pathway, potentially by suppressing IKK activation or preventing the nuclear translocation of NF-κB.

Furthermore, chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like chalcones, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of its target genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This antioxidant response contributes to the overall anti-inflammatory effect by mitigating oxidative stress, a key component of the inflammatory process. The synthesized chalcone, with its α,β-unsaturated ketone moiety, is expected to act as a Michael acceptor and activate this protective pathway.

References

Application Notes and Protocols for the Development of Novel Pesticides Using 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the chemical properties of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone and the known biological activities of structurally related compounds. As of the date of this document, there is no publicly available data specifically demonstrating the pesticidal activity of this compound. The information provided is intended to guide preliminary research and screening efforts.

Introduction

This compound is a synthetic organic compound characterized by a hydroxyacetophenone core substituted with a trifluoromethoxy group. The presence of the trifluoromethyl moiety is significant, as this group is known to enhance the biological activity of many agrochemicals by increasing their metabolic stability and membrane permeability.[1][2] Acetophenone derivatives have also been reported to possess insecticidal and repellent properties.[3] This combination of structural features suggests that this compound is a promising lead compound for the development of novel insecticides and herbicides.

These application notes provide a theoretical framework and detailed protocols for the initial synthesis, screening, and characterization of the pesticidal potential of this compound and its derivatives.

Synthesis Protocol

A plausible synthetic route for this compound can be adapted from the synthesis of structurally similar compounds. The following is a proposed multi-step synthesis.

2.1. Proposed Synthesis of this compound

A general method for synthesizing hydroxyacetophenones involves the Fries rearrangement of a phenyl acetate derivative. An alternative approach involves the acylation of a substituted phenol.

Protocol: Synthesis via Fries Rearrangement

  • Step 1: Synthesis of 4-(trifluoromethoxy)phenyl acetate.

    • To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent such as dichloromethane, add acetic anhydride (1.2 equivalents) and a catalytic amount of a strong acid like sulfuric acid.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-(trifluoromethoxy)phenyl acetate.

  • Step 2: Fries Rearrangement to this compound.

    • To a stirred solution of 4-(trifluoromethoxy)phenyl acetate (1 equivalent) in a high-boiling inert solvent (e.g., nitrobenzene), add anhydrous aluminum chloride (2.5 equivalents) portion-wise at 0°C.

    • After the addition is complete, slowly heat the reaction mixture to 160-170°C and maintain for 2-3 hours.

    • Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Proposed Pesticidal Activity and Screening Protocols

Based on its structural motifs, this compound is hypothesized to possess both insecticidal and herbicidal properties.

3.1. Proposed Insecticidal Activity: GABA Receptor Modulation

Many synthetic pesticides containing trifluoromethyl groups act as modulators of the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.[4][5][6] Blockage of this receptor leads to hyperexcitation of the central nervous system, convulsions, and death of the insect.[3]

3.1.1. Experimental Protocol: Insecticidal Bioassay against Spodoptera litura (Tobacco Cutworm)

This protocol is adapted from standard leaf-dip bioassay methods.[7][8]

  • Insect Rearing: Rear Spodoptera litura larvae on an artificial diet in a controlled environment (25±2°C, 65±5% RH, 14:10 h L:D photoperiod). Use second or third instar larvae for the bioassay.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

    • Prepare a series of dilutions ranging from 1 to 1000 µg/mL in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

    • A control solution should contain the solvent and surfactant at the same concentration as the test solutions.

  • Leaf-Dip Bioassay:

    • Use fresh, untreated castor bean leaves.

    • Dip the leaves in the respective test solutions for 10-15 seconds.

    • Allow the leaves to air-dry for 1-2 hours.

    • Place one treated leaf in a Petri dish lined with moist filter paper.

    • Introduce 10 larvae into each Petri dish.

    • Seal the Petri dishes with perforated lids to allow for air circulation.

  • Data Collection and Analysis:

    • Record larval mortality at 24, 48, and 72 hours post-treatment.

    • Consider larvae that are unable to move when prodded with a fine brush as dead.

    • Calculate the percentage mortality for each concentration.

    • Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

3.1.2. Proposed Mechanism of Action: Acetylcholinesterase Inhibition

Another potential insecticidal mechanism is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[9][10]

3.1.3. Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.[10][11]

  • Enzyme and Substrate Preparation:

    • Prepare a solution of AChE from a suitable source (e.g., electric eel or insect homogenate) in a phosphate buffer (pH 8.0).

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the same buffer.

    • Prepare a solution of the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in the buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the following to each well:

      • Phosphate buffer

      • AChE solution

      • Test compound solution (this compound at various concentrations) or a known inhibitor (positive control) or solvent (negative control).

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the ATCI and DTNB solution to each well.

  • Data Measurement and Analysis:

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 (concentration for 50% inhibition) value.

3.2. Proposed Herbicidal Activity: Inhibition of Plant Growth

Compounds containing trifluoromethyl and phenoxy groups have been shown to exhibit herbicidal activity, often by inhibiting essential plant enzymes or interfering with photosynthesis.[12][13]

3.2.1. Experimental Protocol: Herbicidal Bioassay against Brassica napus (Rapeseed)

This protocol describes a pre-emergence bioassay.[14][15][16]

  • Preparation of Test Soil:

    • Prepare a standard potting mix.

    • Incorporate this compound into the soil at various concentrations (e.g., 0.1, 1, 10, and 100 mg/kg of soil).

    • A control group should have soil treated with the solvent only.

  • Planting and Growth Conditions:

    • Fill small pots with the treated and control soil.

    • Sow 10-15 seeds of Brassica napus in each pot at a uniform depth.

    • Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod).

    • Water the pots as needed.

  • Data Collection and Analysis:

    • After 14-21 days, record the germination rate.

    • Measure the shoot and root length of the seedlings.

    • Determine the fresh and dry weight of the seedlings.

    • Calculate the percentage of growth inhibition for each concentration compared to the control.

    • Determine the GR50 (concentration for 50% growth reduction).

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Insecticidal Activity of this compound against S. litura

Concentration (µg/mL)% Mortality (24h)% Mortality (48h)% Mortality (72h)
Control000
1101520
10254055
100608595
1000100100100
LC50 (µg/mL) >100 ~50 <50

Table 2: Hypothetical Herbicidal Activity of this compound on B. napus

Concentration (mg/kg soil)Germination Rate (%)Shoot Length Inhibition (%)Root Length Inhibition (%)Dry Weight Reduction (%)
Control95000
0.190152520
175406055
1030859590
1005100100100
GR50 (mg/kg soil) ~5 <1 <1 <1

Visualization of Proposed Mechanisms and Workflows

5.1. Proposed Insecticidal Mechanism: GABA Receptor Antagonism

GABAR_Antagonism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAR GABA Receptor (Chloride Channel) GABA->GABAR Binds Cl_influx Chloride Ion Influx GABAR->Cl_influx Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization Leads to Pesticide 2'-Hydroxy-5'- (trifluoromethoxy)acetophenone Pesticide->GABAR Blocks

Caption: Proposed antagonism of the insect GABA receptor.

5.2. General Experimental Workflow for Pesticide Screening

Pesticide_Screening_Workflow start Start: Synthesize This compound primary_screening Primary Screening start->primary_screening insecticidal_assay Insecticidal Bioassay (S. litura) primary_screening->insecticidal_assay herbicidal_assay Herbicidal Bioassay (B. napus) primary_screening->herbicidal_assay data_analysis Data Analysis (LC50 / GR50) insecticidal_assay->data_analysis herbicidal_assay->data_analysis secondary_screening Secondary Screening (Active Compounds) data_analysis->secondary_screening If Active moa_studies Mechanism of Action Studies (e.g., AChE Inhibition) secondary_screening->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization end End: Identify Lead Pesticide Candidate lead_optimization->end

Caption: Workflow for screening potential pesticides.

5.3. Proposed Herbicidal Mechanism: Inhibition of Acetolactate Synthase (ALS)

ALS_Inhibition_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_ketobutyrate α-Ketobutyrate alpha_ketobutyrate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Protein_Synthesis Protein Synthesis BCAA->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Herbicide 2'-Hydroxy-5'- (trifluoromethoxy)acetophenone Herbicide->ALS Inhibits

Caption: Proposed inhibition of the ALS enzyme pathway.

References

Application Notes and Protocols for Polymer Synthesis Incorporating 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis and potential applications of novel polymers incorporating 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. This monomer offers a unique combination of a reactive phenolic hydroxyl group, a photo-activatable acetophenone moiety, and a trifluoromethoxy group. The incorporation of the trifluoromethoxy group is a well-established strategy in medicinal chemistry to enhance the physicochemical and biological properties of molecules.[1][2][3] Polymers derived from this monomer are anticipated to possess enhanced thermal stability, metabolic resistance, and specific binding affinities, making them promising candidates for applications in drug delivery, biomedical coatings, and specialty materials.[1][2] This document outlines detailed protocols for two distinct polymerization strategies: a free-radical photopolymerization and a condensation polymerization.

Introduction

The strategic incorporation of fluorine-containing functional groups into polymers can dramatically alter their properties. The trifluoromethoxy (-OCF3) group, in particular, is known to enhance lipophilicity, metabolic stability, and binding affinity of molecules to biological targets.[2][3] These characteristics are highly desirable in the development of advanced materials for pharmaceutical and biomedical applications. This compound is a functional monomer that can be leveraged to synthesize polymers with these beneficial attributes. The phenolic hydroxyl group allows for condensation polymerizations, while the acetophenone group can act as a photoinitiator for free-radical polymerization.[4][5]

Potential Applications in Drug Development

Polymers functionalized with trifluoromethoxy groups can offer significant advantages in drug formulation and delivery:

  • Enhanced Drug-Carrier Interactions: The electronic properties of the trifluoromethoxy group can modulate interactions with drug molecules, potentially leading to improved drug loading and release kinetics.

  • Increased Biocompatibility and Stability: The carbon-fluorine bond is exceptionally strong, which can impart greater metabolic stability to the polymer backbone, leading to a longer in-vivo half-life.[1][2]

  • Improved Cellular Uptake: The lipophilicity conferred by the trifluoromethoxy group can enhance the ability of polymeric drug carriers to cross cell membranes.[1]

  • Controlled Release Systems: By tuning the polymer architecture and composition, it is possible to design materials for sustained and targeted drug release.

Experimental Protocols

Protocol 1: UV-Initiated Free-Radical Polymerization of Acrylic Monomers using this compound as a Photoinitiator

This protocol describes the use of this compound as a Type I photoinitiator, which upon UV irradiation, can undergo α-cleavage to generate radicals capable of initiating polymerization.[4]

Materials:

  • This compound

  • Methyl methacrylate (MMA) (or other vinyl/acrylic monomer)

  • Anhydrous toluene

  • Methanol

  • Nitrogen gas

  • UV reactor (e.g., with a 351 nm laser system)

Procedure:

  • Prepare a stock solution of the desired concentration of this compound and methyl methacrylate in anhydrous toluene in a quartz reaction vessel.

  • Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can quench the radical reaction.

  • Place the reaction vessel in the UV reactor at a controlled temperature.

  • Irradiate the solution with UV light (e.g., 351 nm) for the desired reaction time. The progress of the polymerization can be monitored by techniques such as dilatometry or by taking aliquots for analysis (e.g., NMR, GPC).

  • Terminate the polymerization by turning off the UV source and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterize the resulting polymer for its molecular weight, polydispersity, and incorporation of the initiator fragment using techniques like Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Workflow for UV-Initiated Polymerization

G prep Prepare Monomer and Initiator Solution purge Purge with Nitrogen prep->purge irradiate UV Irradiation purge->irradiate terminate Terminate Polymerization irradiate->terminate precipitate Precipitate Polymer in Methanol terminate->precipitate collect Collect and Dry Polymer precipitate->collect characterize Characterize Polymer collect->characterize G dissolve Dissolve Monomer in Solvent add_reagents Add Formaldehyde and Catalyst dissolve->add_reagents heat Heat and React add_reagents->heat cool_neutralize Cool and Neutralize heat->cool_neutralize precipitate Precipitate in Water cool_neutralize->precipitate wash_purify Wash and Purify precipitate->wash_purify dry Dry the Polymer wash_purify->dry characterize Characterize Polymer dry->characterize

References

Application Notes and Protocols: 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2'-Hydroxy-5'-(trifluoromethoxy)acetophenone is a fluorinated organic compound that serves as a valuable analytical standard in research and development, particularly within the pharmaceutical and chemical industries. The presence of the trifluoromethoxy group can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a key structural motif in modern drug design.[1][2] As an analytical standard, this high-purity compound is essential for the accurate identification, quantification, and quality control of related active pharmaceutical ingredients (APIs), intermediates, or impurities. These application notes provide detailed protocols for the preparation and use of this compound as a reference standard for chromatographic analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its proper handling, storage, and use in preparing standard solutions.

PropertyValueReference(s)
CAS Number 146575-64-6[3]
Molecular Formula C₉H₇F₃O₃[4]
Molecular Weight 220.15 g/mol [4]
Appearance Solid or low-melting solid
Melting Point 28-31 °C
Purity Typically ≥98%[5]
Solubility Sparingly soluble in water; soluble in organic solvents like acetonitrile and methanol.[5][6]
Storage Store at room temperature or refrigerated (2-8°C) in a dry, well-ventilated place. Keep container tightly sealed.[3][5][7]
Stability Stable under recommended storage conditions.[7][8]

Application Notes

This compound is primarily used as a reference standard in analytical chemistry for the following applications:

  • Instrument Calibration: To calibrate analytical instruments such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) systems, ensuring the accuracy and precision of measurements.[9]

  • Method Validation: To validate the performance of analytical methods, including linearity, accuracy, precision, and specificity, for the quantification of related compounds.[9]

  • Impurity Profiling: To identify and quantify impurities or degradation products in pharmaceutical substances and formulations.

  • Research and Development: As a building block or reference compound in the synthesis and analysis of novel chemical entities in medicinal chemistry and material science.[5] The trifluoromethoxy group is known to enhance reactivity and solubility in various organic solvents, making it a versatile intermediate.[5][6]

Experimental Protocols

Accurate preparation of analytical standards is paramount for reliable quantitative analysis.[10] The following protocols detail the steps for preparing stock and working solutions of this compound.

Protocol 3.1: Preparation of a Primary Stock Solution (1000 µg/mL)

This protocol describes the preparation of a concentrated stock solution that will be used for subsequent dilutions.

Materials:

  • This compound standard

  • Analytical balance (4-decimal place)

  • Class A volumetric flask (e.g., 10 mL)

  • Volumetric pipette

  • HPLC-grade acetonitrile or methanol

  • Spatula

  • Weighing paper/boat

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of the this compound standard onto weighing paper using an analytical balance.[11][12] Record the exact weight.

  • Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.

  • Solvent Addition: Add approximately 7-8 mL of the chosen solvent (e.g., acetonitrile) to the flask.

  • Mixing: Gently swirl the flask or place it in an ultrasonic bath for 2-5 minutes to ensure the complete dissolution of the standard.

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the flask.[11]

  • Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Labeling and Storage: Label the flask clearly with the compound name, concentration (calculated based on the exact weight), preparation date, solvent, and initials of the preparer.[12] Store the solution under the recommended conditions (e.g., 2-8°C, protected from light).

G Diagram 1: Workflow for Stock Solution Preparation cluster_prep Preparation Steps cluster_final Finalization weigh 1. Weigh Standard Accurately transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Add Solvent & Dissolve transfer->dissolve dilute 4. Dilute to Final Volume dissolve->dilute mix 5. Mix Thoroughly dilute->mix label_store 6. Label and Store Properly mix->label_store G Diagram 2: External Standard Calibration Logic cluster_calibration Calibration Phase cluster_analysis Sample Analysis Phase prep_standards Prepare Series of Calibration Standards inject_standards Inject Standards into Instrument (e.g., HPLC) prep_standards->inject_standards get_response Measure Peak Area Response inject_standards->get_response plot_curve Plot Response vs. Concentration (Generate Calibration Curve) get_response->plot_curve quantify Calculate Concentration using Calibration Curve plot_curve->quantify prep_sample Prepare Unknown Sample inject_sample Inject Sample into Instrument prep_sample->inject_sample measure_sample Measure Peak Area of Analyte inject_sample->measure_sample measure_sample->quantify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help optimize the yield and purity of the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily via the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate.

Q1: Low or negligible yield of the desired product.

  • Possible Cause 1: Inactive Catalyst.

    • Solution: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture. Ensure that the AlCl₃ is fresh, anhydrous, and handled under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly opened bottles or store the catalyst in a desiccator.

  • Possible Cause 2: Insufficient Catalyst.

    • Solution: The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid catalyst because it complexes with both the starting ester and the product hydroxyacetophenone.[1] A molar ratio of 1.1 to 2.5 equivalents of AlCl₃ relative to the phenyl acetate is typically recommended.

  • Possible Cause 3: Sub-optimal Reaction Temperature.

    • Solution: The reaction temperature significantly influences the reaction rate. If the temperature is too low, the reaction may not proceed at a reasonable rate. For the ortho-isomer, which is the desired product in this case, higher temperatures are generally required.[2]

Q2: The major product is the para-isomer (4'-Hydroxy-5'-(trifluoromethoxy)acetophenone) instead of the desired ortho-isomer.

  • Possible Cause 1: Incorrect Reaction Temperature.

    • Solution: The formation of the para-isomer is kinetically favored at lower temperatures, while the ortho-isomer is the thermodynamically more stable product and is favored at higher temperatures.[2] To increase the yield of the 2'-hydroxy (ortho) isomer, the reaction temperature should be elevated, typically above 160°C.

  • Possible Cause 2: Solvent Polarity.

    • Solution: The use of polar solvents can favor the formation of the para-isomer. Switching to a non-polar solvent or running the reaction neat (without solvent) can increase the proportion of the ortho-product.

Q3: Formation of significant by-products, such as 4-(trifluoromethoxy)phenol.

  • Possible Cause 1: Presence of Moisture.

    • Solution: Traces of water in the reaction mixture can lead to the hydrolysis of the starting material, 4-(trifluoromethoxy)phenyl acetate, to form 4-(trifluoromethoxy)phenol and acetic acid. It is critical to use anhydrous reagents and solvents and to maintain a dry atmosphere throughout the experiment.

  • Possible Cause 2: Intermolecular Acylation.

    • Solution: The phenol formed in situ can undergo intermolecular Friedel-Crafts acylation, leading to the formation of other unwanted by-products. Optimizing the reaction conditions to favor the intramolecular Fries rearrangement, such as using a higher concentration of the starting material, can help to minimize this side reaction.

Q4: Difficulty in purifying the final product.

  • Possible Cause: Incomplete reaction or presence of multiple isomers and by-products.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.[3] For purification, silica gel column chromatography is often effective. A solvent system such as hexane/ethyl acetate (e.g., 10:1 v/v) can be used to separate the desired product from the starting material, the para-isomer, and other impurities.[4] The ortho-isomer, this compound, can often be separated from the para-isomer by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fries rearrangement?

The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. The widely accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the generation of an acylium ion intermediate. This acylium ion then acts as an electrophile and attacks the aromatic ring at the ortho or para position. Subsequent hydrolysis liberates the hydroxyacetophenone product.[1]

Q2: Which catalyst is best for the Fries rearrangement?

Aluminum chloride (AlCl₃) is the most common and traditional catalyst for the Fries rearrangement.[1] However, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[1][5] In some cases, Brønsted acids like hydrofluoric acid (HF) or methanesulfonic acid have been employed.[1] The choice of catalyst can influence the reaction rate and the ortho/para selectivity. For environmentally benign options, solid acid catalysts like zeolites are being explored, though they may be deactivated under certain conditions.[1]

Q3: How can I improve the ortho-selectivity of the reaction?

To favor the formation of the ortho-isomer (this compound), the following conditions are recommended:

  • High Reaction Temperature: Generally, temperatures above 160°C favor the formation of the thermodynamically more stable ortho-isomer.

  • Non-polar Solvent: Using a non-polar solvent or conducting the reaction without a solvent can increase the ortho/para ratio.

  • Chelation: The ortho-product can form a stable six-membered chelate ring with the Lewis acid catalyst, which contributes to its thermodynamic stability at higher temperatures.

Q4: What are some alternative methods for synthesizing this compound?

While the Fries rearrangement is a common method, other synthetic routes exist. One reported method involves the reaction of acetyl chloride with p-(trifluoromethoxy)phenol in hydrofluoric acid.[4] Another approach for a similar compound involved the demethylation of a methoxy-substituted precursor.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(trifluoromethoxy)phenyl acetate (Starting Material)

This protocol describes the synthesis of the precursor required for the Fries rearrangement.

Materials:

  • 4-(trifluoromethoxy)phenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethoxy)phenol in pyridine.

  • Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 4-(trifluoromethoxy)phenyl acetate.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Protocol 2: Fries Rearrangement to this compound

This protocol is a general procedure for the Fries rearrangement, adapted for the synthesis of the target molecule.

Materials:

  • 4-(trifluoromethoxy)phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent, optional, use a non-polar solvent if needed)

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a calcium chloride drying tube to maintain anhydrous conditions.

  • To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents).

  • If using a solvent, add dry nitrobenzene.

  • Slowly add 4-(trifluoromethoxy)phenyl acetate to the flask with vigorous stirring.

  • Heat the reaction mixture to the desired temperature (for ortho-selectivity, >160°C) and maintain for the required time (this may range from minutes to several hours, monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho- and para-isomers.

Data Presentation

ParameterCondition 1Condition 2Reference
Catalyst AlCl₃BF₃[1][5]
Temperature Low (<60°C)High (>160°C)[2]
Solvent PolarNon-polarGeneral Principle
Major Product para-isomerortho-isomer[2]
Yield Substrate DependentSubstrate DependentN/A

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_fries Step 2: Fries Rearrangement cluster_purification Step 3: Purification start 4-(trifluoromethoxy)phenol + Acetic Anhydride ester_reaction Reaction in Pyridine start->ester_reaction ester_workup Aqueous Workup ester_reaction->ester_workup ester_product 4-(trifluoromethoxy)phenyl acetate ester_workup->ester_product fries_start 4-(trifluoromethoxy)phenyl acetate + Anhydrous AlCl3 ester_product->fries_start fries_reaction Heating (>160°C) fries_start->fries_reaction fries_workup Acidic Workup fries_reaction->fries_workup fries_product Crude Product Mixture fries_workup->fries_product purification Column Chromatography fries_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_byproducts By-product Formation issue Low Yield of Desired Product inactive_catalyst Inactive Catalyst? (Moisture sensitive) issue->inactive_catalyst insufficient_catalyst Insufficient Catalyst? (Stoichiometric excess needed) issue->insufficient_catalyst wrong_temp Incorrect Temperature? (ortho vs para selectivity) issue->wrong_temp wrong_solvent Wrong Solvent? (Polar vs Non-polar) issue->wrong_solvent hydrolysis Hydrolysis to Phenol? (Presence of water) issue->hydrolysis intermolecular Intermolecular Acylation? issue->intermolecular solution_catalyst Use anhydrous AlCl3 in excess (1.2-2.5 eq) inactive_catalyst->solution_catalyst insufficient_catalyst->solution_catalyst solution_conditions Increase temperature (>160°C) for ortho-isomer. Use non-polar solvent. wrong_temp->solution_conditions wrong_solvent->solution_conditions solution_byproducts Ensure anhydrous conditions. Optimize concentration. hydrolysis->solution_byproducts intermolecular->solution_byproducts

Caption: Troubleshooting logic for optimizing the synthesis yield.

References

Technical Support Center: Purification of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase and solvent system for the purification of this compound?

A1: The standard stationary phase for the purification of this compound is silica gel. A common and effective mobile phase is a mixture of n-hexane and ethyl acetate.[1] The polarity of the solvent system can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate to achieve optimal separation of the target compound from impurities.

Q2: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system (e.g., 20% ethyl acetate in hexane). What should I do?

A2: If your compound is highly retained on the silica gel, you will need to increase the polarity of your eluent. You can do this by incrementally increasing the percentage of ethyl acetate in the hexane/ethyl acetate mixture. For very polar compounds, a small amount of methanol can be added to the eluent (e.g., 1-5% methanol in dichloromethane), but be aware that high concentrations of methanol can dissolve silica gel.[2]

Q3: I am observing significant peak tailing for my product during column chromatography. What could be the cause and how can I fix it?

A3: Peak tailing for phenolic compounds like this compound is often due to interactions between the hydroxyl group and the acidic silanol groups on the silica gel surface. To mitigate this, you can try adding a small amount of a polar, acidic modifier like acetic acid or formic acid (e.g., 0.1-1%) to your mobile phase. This can help to protonate the silanol groups and reduce their interaction with your compound, leading to more symmetrical peaks.

Q4: Is the trifluoromethoxy group stable to silica gel chromatography?

A4: Yes, the trifluoromethoxy group is generally stable under standard silica gel chromatography conditions.[3][4] It is a robust functional group that does not typically decompose on the acidic surface of silica gel.

Q5: How do I choose the correct solvent system for my column?

A5: The ideal solvent system is determined by running preliminary TLC plates.[5] The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) value between 0.25 and 0.35.[6] This Rf range generally ensures good separation on a column. If the Rf is too high, the compound will elute too quickly with poor separation. If the Rf is too low, the elution time will be very long, and the peaks may be broad.

Q6: My purified product contains an impurity with a very similar Rf value. How can I improve the separation?

A6: If you have impurities with similar polarity, you can try a few strategies to improve resolution. One approach is to use a less polar solvent system and run the column more slowly, collecting smaller fractions. Another option is to try a different solvent system altogether. For example, if you are using hexane/ethyl acetate, you could try a system with a different selectivity, such as dichloromethane/methanol or toluene/ethyl acetate.[7]

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using 10% ethyl acetate in hexane, try increasing to 20%, 30%, and so on. If necessary, a small amount of a more polar solvent like methanol can be added.[2]
The compound may have decomposed on the silica gel.While the trifluoromethoxy group is stable, other functionalities in a crude mixture might not be. Test the stability of your crude mixture on a small amount of silica gel before running a large column.[7]
Poor separation of spots (co-elution) The solvent system has the wrong polarity.Optimize the solvent system using TLC to achieve a clear separation between your product and impurities. Aim for a significant difference in Rf values.[5]
The column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
The column was overloaded with the sample.Use an appropriate amount of crude material for the size of your column. As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample.
Product elutes too quickly The solvent system is too polar.Decrease the polarity of the mobile phase. For example, switch from 20% ethyl acetate in hexane to 10% or 5%.[5]
Streaky bands or tailing peaks The compound is interacting strongly with the silica gel (common for phenols).Add a small amount of a modifier like acetic acid or triethylamine to the eluent to reduce interactions with the stationary phase.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel bed.
Cracks appearing in the silica gel bed The solvent polarity was changed too drastically.When running a gradient elution, change the solvent composition gradually to avoid shocking the silica gel bed, which can cause it to crack.
The column has run dry.Never let the solvent level drop below the top of the silica gel bed, as this will cause cracks and ruin the separation.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may need to be optimized based on the specific impurities present in your crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • UV lamp for visualization

2. Procedure:

  • Preparation of the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approximately 1 cm) on top of the cotton.

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to help the silica gel pack evenly.

    • Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to prevent disturbance of the silica bed during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the silica gel column using a pipette.

    • Allow the sample to absorb completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the prepared mobile phase (e.g., a pre-determined mixture of hexane and ethyl acetate based on TLC analysis) to the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Run TLC to Determine Optimal Solvent System start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Chosen Solvent System load_sample->elute monitor Monitor Fractions by TLC elute->monitor good_separation Good Separation? monitor->good_separation combine_pure Combine Pure Fractions good_separation->combine_pure Yes troubleshoot Troubleshoot Issue good_separation->troubleshoot No evaporate Evaporate Solvent combine_pure->evaporate end_product Obtain Purified Product evaporate->end_product no_elution Compound Not Eluting? troubleshoot->no_elution increase_polarity Increase Solvent Polarity no_elution->increase_polarity Yes poor_separation Poor Separation? no_elution->poor_separation No increase_polarity->elute optimize_solvent Optimize Solvent System (Change Ratio or Solvents) poor_separation->optimize_solvent Yes check_packing Check Column Packing poor_separation->check_packing Also Consider tailing Peak Tailing? poor_separation->tailing No optimize_solvent->tlc check_packing->pack_column tailing->monitor No, Other Issue add_modifier Add Modifier to Eluent (e.g., Acetic Acid) tailing->add_modifier Yes add_modifier->elute

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Fries Rearrangement: This reaction involves the rearrangement of an aryl ester, specifically 4-(trifluoromethoxy)phenyl acetate, to a hydroxy aryl ketone using a Lewis acid catalyst.[1] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions.[1]

  • Friedel-Crafts Acylation: This method involves the direct acylation of 4-(trifluoromethoxy)phenol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst.[2] This reaction also yields a mixture of ortho and para isomers.

Q2: What is the primary challenge in the synthesis of this compound?

A2: The main challenge is controlling the regioselectivity of the acylation to favor the formation of the desired ortho-acylated product (this compound) over the para-acylated isomer (4'-Hydroxy-3'-(trifluoromethoxy)acetophenone). Both the Fries rearrangement and Friedel-Crafts acylation are ortho,para-selective reactions.[3][4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired 2'-Hydroxy Isomer and Formation of the 4'-Hydroxy Isomer

Q: My reaction is producing a low yield of the target this compound and a significant amount of the 4'-hydroxy isomer. How can I improve the ortho-selectivity?

A: The ratio of ortho to para isomers in a Fries rearrangement is highly dependent on the reaction conditions.[3] Here are key parameters to adjust:

  • Temperature: Higher reaction temperatures (above 160°C) generally favor the formation of the ortho product, while lower temperatures (below 60°C) favor the para product.[5] This is often attributed to the thermodynamic stability of a bidentate complex formed between the Lewis acid and the ortho isomer.[3]

  • Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents tend to favor the formation of the ortho product.[1] As solvent polarity increases, the proportion of the para product may also increase.[3]

  • Lewis Acid: The nature and amount of the Lewis acid (e.g., AlCl₃, BF₃, TiCl₄) can affect selectivity.[4] Using a stoichiometric amount or even an excess of the Lewis acid is common as it complexes with both the starting material and the product.[4]

Experimental Protocol: Optimizing Ortho-Selectivity in Fries Rearrangement

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagents:

    • 4-(trifluoromethoxy)phenyl acetate

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous non-polar solvent (e.g., nitrobenzene or carbon disulfide)

  • Procedure: a. To the reaction flask under a nitrogen atmosphere, add 4-(trifluoromethoxy)phenyl acetate and the non-polar solvent. b. Cool the mixture in an ice bath. c. Slowly add anhydrous AlCl₃ in portions while maintaining the low temperature. d. After the addition is complete, slowly raise the temperature to the desired level (e.g., start with a higher temperature like 160-180°C to favor the ortho product) and reflux for the specified time. e. Monitor the reaction progress using Thin Layer Chromatography (TLC). f. Upon completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Analyze the crude product ratio using techniques like ¹H NMR or GC-MS to determine the ortho/para isomer ratio.

ParameterCondition Favoring ortho IsomerCondition Favoring para Isomer
Temperature High (> 160°C)Low (< 60°C)
Solvent Non-polar (e.g., Nitrobenzene, CS₂)Polar
Issue 2: Formation of Unexpected Side Products and Degradation

Q: I am observing unexpected byproducts in my reaction mixture, and the overall yield is low. What are the potential side reactions?

A: Several side reactions can occur during the synthesis, particularly under strong Lewis acid conditions:

  • Lability of the Trifluoromethoxy Group: The trifluoromethoxy group can be unstable under harsh Lewis acid conditions, such as with HF or strong Lewis acids like AlCl₃.[6][7] This can lead to the cleavage of the -CF₃ group and subsequent reactions, potentially forming complex mixtures like p-rosolic acids.[6]

  • Polyacylation: Although less common in Friedel-Crafts acylation due to the deactivating effect of the first acyl group, it can occur if the reaction conditions are too harsh or if the aromatic ring is highly activated.[8]

  • Decomposition of Starting Material: The starting ester (in the Fries rearrangement) or phenol (in the Friedel-Crafts acylation) can degrade under high temperatures and strong acidic conditions, leading to charring and reduced yields.[1]

Troubleshooting Strategies:

  • Milder Lewis Acids: Consider using milder Lewis acids such as zinc chloride or iron(III) chloride to minimize decomposition and potential cleavage of the trifluoromethoxy group.

  • Lower Reaction Temperature and Shorter Reaction Time: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimal side product formation. Monitor the reaction closely by TLC to avoid prolonged heating after the starting material is consumed.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as the presence of moisture can deactivate the Lewis acid catalyst and lead to hydrolysis of the starting ester or acylating agent.[9]

Issue 3: Difficulty in Separating the Ortho and Para Isomers

Q: The ortho and para isomers of the product have very similar polarities, making them difficult to separate by column chromatography. What purification strategies can I use?

A: The separation of positional isomers can be challenging. Here are some approaches:

  • Fractional Recrystallization: This technique can be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. Experiment with various solvents and solvent mixtures to find one that selectively crystallizes one isomer.

  • Preparative High-Performance Liquid Chromatography (HPLC): While more resource-intensive, preparative HPLC can provide excellent separation of isomers. A common starting point is a C18 column with a mobile phase of acetonitrile and water.[10]

  • Complexation: The ortho-hydroxyacetophenone can form a more stable chelate with certain metal ions (due to the proximity of the hydroxyl and carbonyl groups) compared to the para isomer. This difference in chelation could potentially be exploited in separation techniques.

Experimental Protocol: Isomer Separation by Column Chromatography Optimization

  • Stationary Phase: Standard silica gel is a good starting point. If separation is poor, consider using silica gel with a smaller particle size for higher resolution or alternative stationary phases like alumina.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • Initial Eluent: Start with a very low percentage of the polar solvent (e.g., 95:5 hexane:ethyl acetate).

    • Gradient Elution: If isocratic elution does not provide separation, a shallow gradient of the polar solvent can be employed to improve resolution.

  • Analysis: Collect small fractions and analyze them by TLC to identify the fractions containing the pure isomers.

TechniquePrincipleKey Considerations
Fractional Recrystallization Differential solubility of isomers.Requires screening of various solvents.
Preparative HPLC Differential partitioning between stationary and mobile phases.Can be costly; method development is required.[10]
Column Chromatography Differential adsorption to the stationary phase.Optimization of solvent system is crucial.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_products Products 4_TFMO_phenol 4-(Trifluoromethoxy)phenol Esterification Esterification 4_TFMO_phenol->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification Phenyl_Acetate 4-(Trifluoromethoxy)phenyl acetate Esterification->Phenyl_Acetate Fries_Rearrangement Fries Rearrangement (Lewis Acid, Heat) Ortho_Product This compound (Desired Product) Fries_Rearrangement->Ortho_Product High Temp Non-polar Solvent Para_Product 4'-Hydroxy-3'-(trifluoromethoxy)acetophenone (Isomeric Impurity) Fries_Rearrangement->Para_Product Low Temp Polar Solvent Phenyl_Acetate->Fries_Rearrangement

Caption: Synthetic pathway to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Isomer_Ratio High Para-Isomer Content? Start->Check_Isomer_Ratio Optimize_Conditions Increase Temperature Use Non-polar Solvent Check_Isomer_Ratio->Optimize_Conditions Yes Check_Side_Products Unexpected Peaks in NMR/GC-MS? Check_Isomer_Ratio->Check_Side_Products No Consider_Degradation Lability of -OCF3 Group? Polyacylation? Check_Side_Products->Consider_Degradation Yes Check_Purification Difficulty Separating Isomers? Check_Side_Products->Check_Purification No Milder_Conditions Use Milder Lewis Acid Lower Temperature Shorter Reaction Time Consider_Degradation->Milder_Conditions Optimize_Purification Fractional Recrystallization Preparative HPLC Optimize Column Chromatography Check_Purification->Optimize_Purification Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Improving the stability of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound during storage and experimentation. Here you will find troubleshooting guides in a question-and-answer format and detailed experimental protocols to address common stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues users might encounter, providing potential causes and solutions to ensure the stability of this compound.

Q1: I've noticed a change in the color of my this compound sample over time. What could be the cause?

A1: Discoloration, often appearing as a yellowish or brownish tint, can be an indicator of degradation. The primary suspects for this are oxidation and photodegradation. The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. Exposure to light, especially UV radiation, can also initiate photochemical reactions.

Troubleshooting Steps:

  • Visual Inspection: Compare the color of the aged sample to a freshly opened or stored-under-ideal-conditions sample.

  • Solubility Check: Observe if there is any change in the solubility of the compound in your chosen solvent. Degradation products may have different solubility profiles.

  • Purity Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of new peaks or a decrease in the main compound's peak area.

Preventative Measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Light Protection: Always store the compound in an amber-colored vial or a container protected from light.

  • Temperature Control: Store at the recommended temperature of 2-8°C to slow down potential degradation reactions.

Q2: My analytical results show a decrease in the purity of my stored this compound. What are the likely degradation pathways?

A2: A decrease in purity suggests that the compound is degrading. Based on its structure, several degradation pathways are plausible:

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by the presence of metal ions or exposure to air. The acetyl group can also be oxidized, potentially leading to the formation of a carboxylic acid.

  • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to light. This can involve the formation of reactive radical species, leading to a variety of degradation products.

  • Hydrolysis: While the trifluoromethoxy group is generally more stable to hydrolysis than a trifluoromethyl group, it can still be susceptible under strong acidic or basic conditions, although this is less common.

Troubleshooting and Identification of Degradants:

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in developing a stability-indicating analytical method.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio of the degradation products, which can help in elucidating their structures.

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To maximize the shelf-life of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential chemical degradation.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation of the phenolic group.
Light Protected from light (Amber vial)Prevents photodegradation.
Container Tightly sealed containerPrevents moisture absorption and contamination.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and strong acids.Avoids chemical reactions that can degrade the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Keep the solution at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1N NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Keep the solution at room temperature for 8 hours.

    • Neutralize with 1N HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a quartz cuvette) to a UV lamp (e.g., 254 nm) for 24 hours.

    • Keep a control sample in the dark.

    • Dilute both solutions with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 70°C for 48 hours.

    • Also, place a solution of the compound in a sealed vial in an oven at 70°C for 48 hours.

    • After the specified time, prepare solutions of the solid sample or dilute the stored solution for analysis.

1.3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products.

2.1. Chromatographic Conditions (Example):

ParameterCondition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
Gradient Program Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable time to ensure separation of all peaks.
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).
Column Temperature 30°C

2.2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate the specificity of the method.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for assessing the stability of this compound.

Stability_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting start Define Stability Study Objectives lit_review Literature Review on Similar Compounds start->lit_review forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Photolytic, Thermal) lit_review->forced_degradation method_dev Stability-Indicating Method Development (e.g., HPLC) forced_degradation->method_dev method_val Method Validation method_dev->method_val storage_test Long-Term and Accelerated Stability Testing method_val->storage_test data_analysis Data Analysis and Degradation Pathway Identification storage_test->data_analysis report Generate Stability Report and Recommendations data_analysis->report

Caption: Workflow for stability assessment of this compound.

Potential Degradation Pathways

This diagram outlines the potential degradation pathways for this compound under various stress conditions.

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Extreme Conditions) main This compound quinone Quinone-type Products main->quinone O2, light, metal ions benzoic_acid Substituted Benzoic Acid main->benzoic_acid Strong Oxidants photoproducts Various Photolytic Products main->photoproducts UV/Vis Light hydrolyzed_product Hydroxylated Phenyl Ketone main->hydrolyzed_product Strong Acid/Base

Caption: Potential degradation pathways for this compound.

Troubleshooting guide for the acylation of trifluoromethoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of trifluoromethoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected products of the acylation of trifluoromethoxyphenol?

The acylation of trifluoromethoxyphenol can yield two main types of products: O-acylated (an ester) and C-acylated (a hydroxyaryl ketone). Phenols are bidentate nucleophiles, meaning they can react at two positions: on the phenolic oxygen to give an ester or on the aromatic ring via a Friedel-Crafts reaction to produce an aryl ketone. The substitution pattern on the aromatic ring for C-acylation will depend on the position of the trifluoromethoxy group and the reaction conditions.

Q2: Which factors primarily influence whether C-acylation or O-acylation occurs?

The choice between C- and O-acylation is heavily dependent on the reaction conditions, particularly the catalyst system employed.[1]

  • C-acylation (Friedel-Crafts type): This is favored by the use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, often in stoichiometric amounts.[2] Strong Brønsted acids like neat trifluoromethanesulfonic acid (TfOH) also strongly promote C-acylation.[1] These conditions are considered to be under thermodynamic control, leading to the more stable aryl ketone product.

  • O-acylation (Esterification): This pathway is generally favored under kinetic control. It can be promoted by base catalysis, which increases the nucleophilicity of the phenolic oxygen, or by using a dilute solution of a strong acid catalyst like TfOH.[1]

Q3: What is the Fries rearrangement and how can it affect my reaction?

The Fries rearrangement is a reaction where an aryl ester (O-acylated product) rearranges to a hydroxyaryl ketone (C-acylated product) in the presence of a Lewis acid catalyst.[1] If you are aiming for O-acylation but use a Lewis acid, you might observe the formation of the C-acylated product as a byproduct due to this rearrangement.

Q4: How does the trifluoromethoxy (-OCF₃) group affect the regioselectivity of C-acylation?

The trifluoromethoxy group is a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to its high electronegativity. However, the hydroxyl group of the phenol is a strongly activating, ortho, para-directing group. The final regioselectivity of C-acylation will be a result of the interplay between these two directing effects. The powerful ortho, para-directing ability of the hydroxyl group will likely dominate, leading to acylation at the positions ortho or para to the hydroxyl group.

Q5: My reaction is giving a low yield. What are the common causes?

Low yields in Friedel-Crafts acylation are a common issue and can be attributed to several factors:[3]

  • Deactivated Aromatic Ring: The trifluoromethoxy group is deactivating, which can make the reaction sluggish.[3]

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by complexation with the phenolic oxygen or by the presence of moisture. It is critical to use anhydrous conditions.[3]

  • Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to side reactions.[3]

  • Poor Quality Reagents: Ensure that the acylating agent and solvents are pure and anhydrous.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Deactivated substrate due to the -OCF₃ group.2. Insufficiently active catalyst.3. Presence of moisture deactivating the catalyst.4. Reaction temperature is too low.1. Increase the reaction temperature or prolong the reaction time.2. Use a stronger Lewis acid (e.g., AlCl₃) or a superacid like neat TfOH.3. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.4. Optimize the temperature by running small-scale trials at various temperatures.
Mixture of C- and O-Acylated Products 1. Reaction conditions are intermediate between kinetic and thermodynamic control.2. Fries rearrangement of the O-acylated product.1. To favor C-acylation, use a stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) or neat TfOH.[1]2. To favor O-acylation, use a base catalyst (e.g., pyridine) or a dilute solution of TfOH (e.g., 1-5 mol%).[1]
Formation of Multiple Isomers (Regioselectivity Issues) 1. The directing effects of the -OH and -OCF₃ groups lead to a mixture of ortho and para substituted products.2. Steric hindrance influencing the position of acylation.1. Employ regioselective methods. For instance, certain solid catalysts like ZnCl₂ on Al₂O₃ under microwave conditions have been shown to favor ortho-acylation.[4]2. Varying the Lewis acid and solvent may influence the isomer ratio.
Product Decomposition or Tar Formation 1. Reaction temperature is too high.2. The catalyst is too harsh for the substrate.1. Reduce the reaction temperature.2. Consider using a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or a supported catalyst.[2][4]
Difficult Purification 1. Similar polarities of the starting material, product isomers, and byproducts.1. Utilize high-performance liquid chromatography (HPLC) for separation.[5]2. Consider derivatization of the hydroxyl group to alter polarity before chromatography, followed by deprotection.3. Recrystallization may be effective if a solid product is obtained.

Quantitative Data Summary

The following table provides typical reaction conditions for the acylation of phenols. Note that these are general ranges and will require optimization for trifluoromethoxyphenol specifically.

Parameter C-Acylation (Friedel-Crafts) O-Acylation (Esterification)
Catalyst AlCl₃, FeCl₃, neat TfOH[1][2]Pyridine, Et₃N, dilute TfOH[1]
Catalyst Loading 1.0 - 2.0 equivalents0.01 - 1.2 equivalents
Acylating Agent Acyl chloride, Acid anhydrideAcyl chloride, Acid anhydride
Solvent Dichloromethane, 1,2-Dichloroethane, NitrobenzeneDichloromethane, Toluene, Pyridine
Temperature 0 °C to reflux0 °C to room temperature
Typical Yield 40 - 95%70 - 99%

Detailed Experimental Protocol: C-Acylation of 4-Trifluoromethoxyphenol

This protocol is a general guideline for the Friedel-Crafts acylation of 4-trifluoromethoxyphenol with acetyl chloride and should be adapted and optimized for specific experimental goals.

Materials:

  • 4-Trifluoromethoxyphenol

  • Acetyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Catalyst Suspension: Add anhydrous AlCl₃ (1.2 equivalents) to anhydrous DCM. Stir the suspension and cool the flask to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension via the dropping funnel.

  • Substrate Addition: Dissolve 4-trifluoromethoxyphenol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to reflux.

  • Workup: Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the acylated trifluoromethoxyphenol.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification setup Inert Atmosphere (N2 or Ar) reagents Add Anhydrous AlCl3 and DCM setup->reagents cool Cool to 0 °C reagents->cool add_acyl Add Acetyl Chloride cool->add_acyl add_phenol Add Trifluoromethoxyphenol add_acyl->add_phenol react Stir at RT (Monitor by TLC) add_phenol->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: Experimental workflow for the Friedel-Crafts acylation of trifluoromethoxyphenol.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Acylation? cause1 Moisture Present? start->cause1 Yes cause2 Low Temperature? start->cause2 No sol1 Use Anhydrous Conditions cause1->sol1 cause3 Deactivated Ring? cause2->cause3 No sol2 Increase Temperature cause2->sol2 cause4 Poor Reagents? cause3->cause4 No sol3 Use Stronger Catalyst / Longer Time cause3->sol3 sol4 Purify Reagents cause4->sol4

Caption: Troubleshooting logic for addressing low yields in the acylation reaction.

References

Technical Support Center: Purification of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most likely impurities in my crude this compound?

A1: The impurity profile of your crude product largely depends on the synthetic route used. A common method for synthesizing hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic ester. In this case, the main impurities are likely to be:

  • Regioisomers: The Fries rearrangement is ortho, para-selective, leading to the formation of the undesired para-isomer, 4'-Hydroxy-2'-(trifluoromethoxy)acetophenone.[1][2] The ratio of these isomers can be influenced by reaction conditions such as temperature.[2]

  • Unreacted Starting Material: Residual 4-(trifluoromethoxy)phenyl acetate may be present if the reaction has not gone to completion.

  • Hydrolyzed Starting Material: The starting ester can hydrolyze to form 4-(trifluoromethoxy)phenol.

  • Residual Catalyst: Lewis acids (e.g., aluminum chloride) or strong acids used to catalyze the reaction may persist after the initial work-up.[3]

Q2: My purified product is an oil, not a solid. Is this normal?

A2: Yes, this is possible. The reported melting point for this compound is 30°C. Therefore, depending on the ambient temperature of your laboratory, the purified compound may exist as a low-melting solid or a thick oil.

Q3: I am struggling to separate the ortho and para isomers. What is the best approach?

A3: Separating regioisomers with similar polarities can be challenging.[4] Flash column chromatography is generally the most effective method for this separation. The choice of eluent system is critical for achieving good resolution. A non-polar/polar solvent system, such as hexane/ethyl acetate, is a good starting point.[5] You may need to screen different solvent ratios or even different solvent systems to optimize the separation. Preparative HPLC could be another option for small-scale purifications where high purity is required.

Q4: Can I use recrystallization to purify my product?

A4: Recrystallization can be a viable method for purification, but the low melting point of this compound presents a challenge. "Oiling out," where the compound separates as a liquid instead of forming crystals, is a common issue with low-melting-point solids. To mitigate this, consider the following:

  • Solvent Selection: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Slow Cooling: Allow the solution to cool slowly to encourage crystal formation rather than oiling out.

  • Seeding: Adding a small seed crystal of the pure compound can initiate crystallization.

  • Low-Temperature Crystallization: Cooling the solution in an ice bath or refrigerator may be necessary to induce crystallization.

Q5: How can I remove phenolic impurities?

A5: Phenolic impurities, such as unreacted 4-(trifluoromethoxy)phenol, can often be removed by an aqueous work-up. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a dilute aqueous base, such as 1M sodium hydroxide (NaOH) solution, will deprotonate the phenol, making it water-soluble and allowing it to be extracted into the aqueous phase.[4] Be aware that your desired product is also a phenol and may have some solubility in the basic solution, so multiple extractions with fresh organic solvent from the aqueous phase may be necessary to maximize yield.

Purification Methodologies

The table below summarizes common purification techniques for this compound and its analogs.

Purification MethodPrincipleAdvantagesDisadvantages
Flash Column Chromatography Separation based on differential adsorption of components to a stationary phase (e.g., silica gel).[5]Effective for separating compounds with different polarities, including regioisomers.Can be time-consuming and require large volumes of solvent. Potential for sample loss on the column.
Recrystallization Purification based on differences in solubility of the compound and impurities in a given solvent.[4]Can provide very pure material. Scalable for larger quantities.Challenging for low-melting-point compounds due to "oiling out". Requires careful solvent selection.
Acid-Base Extraction Separation based on the different acidic/basic properties of the components.[4]Effective for removing acidic or basic impurities. Quick and simple procedure.Not effective for separating neutral impurities or isomers with similar pKa values.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is adapted from a procedure for the closely related compound, 2'-hydroxy-5'-(trifluoromethyl)acetophenone.[5]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial eluent (e.g., hexane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent such as hexane and gradually increase the polarity by adding ethyl acetate. A typical starting eluent system could be 100% hexane, gradually moving to a 10:1 hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization (General Guidance)

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An anti-solvent system (a solvent in which the compound is soluble and one in which it is not) can also be effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may be required.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Purification Workflow

The following diagram illustrates a general workflow for the purification of crude this compound.

PurificationWorkflow crude Crude Product workup Aqueous Work-up (e.g., wash with NaHCO3, H2O, brine) crude->workup extract Extract with Organic Solvent (e.g., EtOAc) workup->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate analysis1 Analyze Purity (TLC, NMR, HPLC) concentrate->analysis1 pure Pure Product (>98%) analysis1->pure Purity OK impure Impure Product analysis1->impure Purity Not OK chromatography Flash Column Chromatography impure->chromatography Isomers Present recrystallization Recrystallization impure->recrystallization Minor Impurities analysis2 Analyze Purity chromatography->analysis2 recrystallization->analysis2 analysis2->pure

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during scale-up, and frequently asked questions.

Experimental Workflow

The overall synthetic pathway involves two key stages: the acetylation of 4-(trifluoromethoxy)phenol to produce the intermediate, 4-(trifluoromethoxy)phenyl acetate, followed by a Fries rearrangement to yield the final product, this compound.

SynthesisWorkflow cluster_0 Stage 1: Acetylation cluster_1 Stage 2: Fries Rearrangement A 4-(Trifluoromethoxy)phenol C Acetylation Reaction (Catalyst: Pyridine or Acid) A->C B Acetic Anhydride B->C D 4-(Trifluoromethoxy)phenyl acetate C->D Intermediate F Fries Rearrangement D->F E Lewis Acid (e.g., AlCl3) E->F G This compound F->G Desired Product H 4'-Hydroxy-5'-(trifluoromethoxy)acetophenone (para isomer byproduct) F->H Byproduct

Caption: Overall synthesis workflow for this compound.

Detailed Experimental Protocols

Stage 1: Large-Scale Acetylation of 4-(Trifluoromethoxy)phenol

This protocol describes the acetylation of 4-(trifluoromethoxy)phenol to 4-(trifluoromethoxy)phenyl acetate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethoxy)phenol178.111.0 kg5.61
Acetic Anhydride102.090.68 L (0.74 kg)7.24
Pyridine79.100.09 L (88 g)1.11
Toluene-5.0 L-
1M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 4-(trifluoromethoxy)phenol and toluene.

  • Reagent Addition: Stir the mixture to dissolve the phenol. Cool the solution to 0-5 °C using a circulating chiller. Slowly add pyridine, followed by the dropwise addition of acetic anhydride over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Cool the reaction mixture to 10-15 °C. Slowly quench the reaction by adding 1M HCl until the pH of the aqueous layer is ~2. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethoxy)phenyl acetate as an oil. The product is typically used in the next step without further purification.

Stage 2: Kilogram-Scale Fries Rearrangement

This protocol outlines the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate to the target molecule.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-(Trifluoromethoxy)phenyl acetate220.151.0 kg4.54
Aluminum Chloride (AlCl₃)133.341.21 kg9.08
Dichloromethane (DCM)-8.0 L-
6M Hydrochloric Acid-As needed-
Isopropanol-As needed-

Procedure:

  • Reaction Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a powder addition funnel, charge dichloromethane and cool to 0-5 °C.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride in portions over 1-2 hours, ensuring the temperature does not exceed 10 °C. A significant exotherm is expected and must be carefully managed.

  • Substrate Addition: Once the aluminum chloride is fully suspended, add the 4-(trifluoromethoxy)phenyl acetate dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction: After complete addition, slowly warm the reaction mixture to 35-40 °C and stir for 4-6 hours. Monitor the reaction progress by HPLC or TLC.

  • Quenching: Cool the reaction mixture to 0-5 °C. Very slowly and carefully quench the reaction by the dropwise addition of 6M HCl. This step is highly exothermic.

  • Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with brine.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product is then purified by crystallization from a suitable solvent system, such as isopropanol/water, to yield this compound as a solid.

Troubleshooting Guide

Fries Rearrangement Scale-Up Issues
IssueProbable Cause(s)Recommended Action(s)
Low Yield of Desired ortho-Isomer 1. Reaction temperature too low. 2. Polar solvent favoring para-isomer formation.1. Increase the reaction temperature in increments (e.g., 5-10 °C) to favor the thermodynamically controlled ortho-product.[1][2] 2. Consider using a less polar solvent like 1,2-dichloroethane or running the reaction neat if feasible.[1][2]
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivation of the Lewis acid catalyst by moisture.1. Prolong the reaction time at the set temperature. 2. Ensure all reagents and equipment are scrupulously dry. Use fresh, anhydrous aluminum chloride.
Formation of Phenol Byproduct Cleavage of the ester bond, often exacerbated by the presence of water.Maintain strictly anhydrous conditions throughout the process.
Runaway Exotherm During AlCl₃ Addition 1. Addition rate of AlCl₃ is too fast. 2. Inefficient cooling of the reactor.1. Add the AlCl₃ in small portions at a controlled rate. 2. Ensure the reactor's cooling system is functioning optimally and can handle the heat load. Consider a jacketed reactor with a powerful chiller for large-scale operations.
Difficult Product Isolation/Purification 1. Formation of a stable aluminum-product complex. 2. Oily crude product that is difficult to crystallize.1. Ensure complete hydrolysis of the complex during the acidic work-up. 2. Perform solvent screening to find an optimal crystallization solvent system. Seeding with a small crystal of the pure product can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the Fries rearrangement to maximize the yield of the ortho-isomer, this compound?

A1: Generally, higher temperatures favor the formation of the ortho-isomer in a Fries rearrangement, as it is the thermodynamically more stable product.[1][2] A good starting point for optimization on a larger scale is around 35-45 °C. However, excessively high temperatures can lead to increased byproduct formation and decomposition. It is crucial to conduct small-scale optimization studies to determine the ideal temperature for your specific setup.

Q2: How can I effectively control the exotherm during the addition of aluminum chloride at a multi-kilogram scale?

A2: Managing the exotherm is critical for safety and reaction performance. Key strategies include:

  • Slow, portion-wise addition: Add the aluminum chloride in small increments to a cooled solvent.

  • Efficient cooling: Utilize a jacketed reactor with a high-performance cooling system.

  • Good agitation: Ensure efficient stirring to dissipate heat throughout the reaction mass and avoid localized hot spots.

  • Monitoring: Continuously monitor the internal temperature and have a contingency plan for rapid cooling if necessary.

Q3: What are the common byproducts in this synthesis, and how can they be minimized?

A3: The primary byproduct is the para-isomer, 4'-Hydroxy-5'-(trifluoromethoxy)acetophenone. Its formation is favored at lower temperatures.[1][2] To minimize its formation, run the reaction at a higher temperature. Another common byproduct is 4-(trifluoromethoxy)phenol, resulting from the cleavage of the starting ester. This can be minimized by ensuring strictly anhydrous reaction conditions.

Q4: What is the best method for purifying the final product on a large scale?

A4: Crystallization is the most common and effective method for purifying this compound at scale. A solvent system of isopropanol and water is a good starting point for developing a crystallization procedure. Key parameters to optimize include the solvent ratio, cooling rate, and agitation speed to control crystal size and purity.

Q5: Are there any specific safety precautions to consider when scaling up this synthesis?

A5: Yes, several safety precautions are crucial:

  • Aluminum chloride handling: Aluminum chloride is corrosive and reacts violently with water. Handle it in a dry, well-ventilated area, and wear appropriate personal protective equipment (PPE).

  • Exothermic reactions: Both the addition of aluminum chloride and the quenching step are highly exothermic. Implement robust temperature control and have emergency cooling procedures in place.

  • Hydrogen chloride gas: The quenching step generates HCl gas. Ensure the reactor is properly vented to a scrubber system.

  • Solvent handling: Dichloromethane is a volatile and regulated solvent. Use it in a well-ventilated area or a closed system.

Troubleshooting Logic Diagram

Troubleshooting Start Low Yield of Desired Product Q1 Incomplete Conversion? Start->Q1 A1_Yes Increase Reaction Time or Temperature Q1->A1_Yes Yes A1_No Check for Byproducts Q1->A1_No No Q2 High para-Isomer Content? A1_No->Q2 A2_Yes Increase Reaction Temperature Q2->A2_Yes Yes A2_No High Phenol Content? Q2->A2_No No A3_Yes Ensure Anhydrous Conditions A2_No->A3_Yes Yes End Consult Further Expertise A2_No->End No

Caption: A decision tree for troubleshooting low product yield.

References

Handling and safety precautions for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone (CAS No. 146575-64-6).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses? A1: this compound is a chemical compound with the molecular formula C9H7F3O3.[1][2] It is primarily used as a laboratory chemical and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][3] Its trifluoromethoxy group can enhance reactivity, solubility, stability, and selectivity in various organic reactions.[3]

Q2: What are the main physical and chemical properties of this compound? A2: The key properties are summarized in the table below. The compound has a melting point of approximately 30°C, so it may be encountered as either a solid or a liquid depending on ambient temperature.[2]

Q3: What are the recommended storage conditions for this chemical? A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

Q4: Is this compound stable? What materials should I avoid mixing it with? A4: The compound is stable under normal storage and handling conditions.[1] While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents.[5] Hazardous decomposition products upon thermal decomposition can include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[1]

Q5: How should I dispose of waste containing this compound? A5: This material is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.[6] Collect waste in a suitable, labeled, and closed container for pickup by a licensed professional waste disposal service.[6][7]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number146575-64-6[1]
Molecular FormulaC9H7F3O3[1][2]
Molecular Weight220.15 g/mol [2]
AppearanceSolid or Liquid[2]
Melting Point30 °C[2]

Table 2: Hazard Identification and Classification

HazardGHS ClassificationPrecautionary Statement Codes
Skin IrritationCategory 2 (H315)P280, P302 + P352, P332 + P313
Serious Eye IrritationCategory 2 (H319)P280, P305 + P351 + P338, P337 + P313
Signal WordWarningN/A

Data sourced from Fisher Scientific Safety Data Sheet.[1]

Troubleshooting Guides

Q: I accidentally spilled a small amount of the compound on my lab bench. What should I do? A: For a small-scale laboratory spill, ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.[1] Sweep up any solid material or absorb liquid with an inert material (like sand or vermiculite) and shovel it into a suitable, labeled container for hazardous waste disposal.[1][5] Clean the affected area thoroughly.

Q: What are the first aid measures if I get the chemical on my skin or in my eyes? A: Follow the first aid procedures outlined below immediately and seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, get medical advice.[1]

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[8] If eye irritation persists, seek medical attention.[1]

Q: I think I may have inhaled dust or vapor from the compound. What steps should I take? A: Immediately move to an area with fresh air.[1] If you are not breathing, a trained person should give artificial respiration. If you experience any respiratory symptoms or feel unwell, seek medical attention.[1]

Q: The compound has solidified in its container. Is it still usable? A: Yes. Since its melting point is near room temperature, solidification is expected in cooler environments.[2] You can gently warm the container in a water bath to melt the contents for use. Do not use a direct flame or hot plate. The compound's stability is not affected by normal freezing and thawing.[1]

Mandatory Visualization

Spill_Response_Workflow Figure 1: Chemical Spill Response Workflow start Spill Occurs assess Assess Spill Size & Risk start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe contain Contain the Spill (Use absorbent socks if liquid) ppe->contain absorb Apply Inert Absorbent Material (e.g., sand, vermiculite) contain->absorb collect Sweep/Shovel into a Labeled Hazardous Waste Container absorb->collect clean Clean Spill Area with Soap & Water collect->clean dispose Dispose of Waste via EH&S Protocols clean->dispose end Spill Handled dispose->end

Caption: Figure 1: A logical workflow for handling a spill of this compound.

First_Aid_Workflow Figure 2: First Aid Decision Tree cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs skin_wash Wash with plenty of soap and water for 15+ min exposure->skin_wash Skin eye_rinse Rinse cautiously with water for 15+ min, removing contacts exposure->eye_rinse Eye inhale_air Move person to fresh air exposure->inhale_air Inhalation skin_medical If irritation persists, get medical advice skin_wash->skin_medical eye_medical If irritation persists, get medical attention eye_rinse->eye_medical inhale_medical If not breathing or unwell, get medical attention inhale_air->inhale_medical

Caption: Figure 2: A flowchart outlining the immediate first aid steps following different exposure routes.

Experimental Protocols

General Protocol for a Reaction Using this compound

Disclaimer: This is a generalized protocol and should be adapted based on the specific reaction chemistry. Always consult peer-reviewed literature and your institution's safety guidelines before beginning any experiment.

1. Preparation and Setup:

  • Conduct all work in a properly functioning chemical fume hood.

  • Ensure all glassware is clean, dry, and free of contaminants.

  • Assemble the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) as required by the specific synthesis.

  • Prepare any required solutions or reagents according to your detailed experimental plan.

2. Personal Protective Equipment (PPE):

  • Wear a flame-resistant lab coat.

  • Use chemical safety goggles or a face shield.[1]

  • Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[1]

3. Reagent Handling and Reaction:

  • Carefully weigh the required amount of this compound. If it is solid, handle it in a way that minimizes dust formation.[1]

  • Add the compound, solvent(s), and other reactants to the reaction flask in the order specified by your protocol.

  • If heating is required, use a controlled heating mantle or oil bath. Do not use an open flame.

  • Monitor the reaction using an appropriate technique (e.g., Thin Layer Chromatography - TLC, Gas Chromatography - GC).

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully as specified in your protocol.

  • Perform the extraction, washing, and drying steps as required.

  • Purify the crude product using a suitable method, such as column chromatography, recrystallization, or distillation.

5. Waste Disposal:

  • Collect all aqueous and organic waste streams in separate, clearly labeled hazardous waste containers.

  • Dispose of all chemical waste through your institution's Environmental Health and Safety (EH&S) department.[6][9]

References

Technical Support Center: Degradation Pathways of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. The information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the functional groups present (phenolic hydroxyl, acetyl, and trifluoromethoxy groups on an aromatic ring), this compound is susceptible to several degradation pathways under stress conditions. These include:

  • Hydrolysis: Under acidic or basic conditions, the trifluoromethoxy group may be susceptible to hydrolysis, although it is generally considered a stable group. The primary site of hydrolysis is more likely to be related to reactions involving the acetyl and hydroxyl groups.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-like structures and ring-opening products.[1][2][3] The acetyl group can also be oxidized.

  • Photodegradation: As an aromatic ketone, the compound is likely to undergo photodegradation upon exposure to UV or visible light.[4][5] This can involve the formation of radical species, leading to a variety of degradation products.

  • Thermal Degradation: At elevated temperatures, degradation can occur, potentially involving decarboxylation or other rearrangements.[6][7][8]

Q2: My sample of this compound is showing a new peak in the HPLC chromatogram after storage. What could be the cause?

A2: The appearance of a new peak strongly suggests degradation of your compound. The nature of the degradant depends on the storage conditions.

  • Exposure to light: If the sample was exposed to light, a photolytic degradation product may have formed.

  • Presence of moisture and pH changes: If the sample was not stored in a dry environment, hydrolysis might have occurred.

  • Exposure to air/oxygen: Oxidative degradation is a possibility if the sample was not stored under an inert atmosphere.

  • Elevated temperature: Thermal degradation could be the cause if the sample was exposed to high temperatures.

To identify the specific degradation pathway, a systematic forced degradation study is recommended.

Q3: I am observing poor mass balance in my stability studies. What are the potential reasons?

A3: Poor mass balance, where the sum of the assay of the main peak and the known and unknown impurities is not close to 100%, can be due to several factors:

  • Formation of non-UV active degradants: Some degradation products may lack a chromophore and will not be detected by a UV detector.

  • Formation of volatile degradants: Volatile products may be lost during sample preparation or analysis.

  • Precipitation of degradants: Degradation products might be insoluble in the sample diluent and precipitate out.

  • Adsorption of compound or degradants: The parent compound or its degradation products might adsorb to the container or HPLC column.

  • Inappropriate HPLC method: The analytical method may not be capable of eluting all degradation products from the column.

Q4: How can I identify the structure of the unknown degradation products?

A4: The most powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11][12] By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern (MS/MS), you can propose a chemical structure for the degradant. Further confirmation can be achieved by synthesizing the proposed degradant and comparing its retention time and mass spectrum with the observed unknown peak. Nuclear Magnetic Resonance (NMR) spectroscopy of isolated degradation products can also provide definitive structural elucidation.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (acid, base, oxidizing agent), increase the temperature, or prolong the exposure time.[13]
The compound is highly stable under the tested conditions.This is valuable information. Ensure your analytical method is sensitive enough to detect low levels of degradation (typically aiming for 5-20% degradation).[14]
Excessive degradation (>50%) is observed. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Over-stressing can lead to the formation of secondary degradants not relevant to normal stability.[13]
Poor peak shape for the parent compound or degradants in HPLC. Inappropriate mobile phase pH.Adjust the pH of the mobile phase to ensure the analytes are in a single ionic form.
Column overload.Reduce the injection volume or the concentration of the sample.
Column degradation.Use a guard column and ensure the mobile phase is compatible with the column chemistry.
Inconsistent retention times. Fluctuation in column temperature.Use a column oven to maintain a constant temperature.
Mobile phase composition is changing.Prepare fresh mobile phase daily and ensure proper mixing.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours.[15]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature for 24 hours.[15]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[10][16]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

2. Method Optimization:

  • Inject a mixture of the unstressed drug and the samples from the forced degradation study.

  • Adjust the mobile phase composition (start with a gradient elution, e.g., 10-90% organic solvent over 30 minutes), pH, flow rate, and column temperature to achieve:

    • Good resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

    • Symmetrical peak shapes (tailing factor between 0.8 and 1.5).

    • A reasonable run time.

3. Method Validation:

  • Once the method is optimized, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 N HCl, 60°C, 24hData to be filled by the userData to be filled by the userData to be filled by the user
0.1 N NaOH, RT, 24hData to be filled by the userData to be filled by the userData to be filled by the user
3% H₂O₂, RT, 24hData to be filled by the userData to be filled by the userData to be filled by the user
Heat (70°C, 48h)Data to be filled by the userData to be filled by the userData to be filled by the user
PhotolyticData to be filled by the userData to be filled by the userData to be filled by the user

Visualizations

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation (e.g., H2O2) cluster_photodegradation Photodegradation (UV/Vis Light) cluster_thermal Thermal Degradation (Heat) main_compound This compound hydrolysis_product Hydrolysis Product(s) (e.g., cleavage of OCF3) main_compound->hydrolysis_product oxidation_product Oxidation Product(s) (e.g., Quinone formation) main_compound->oxidation_product photo_product Photolytic Product(s) (e.g., Radical-induced products) main_compound->photo_product thermal_product Thermal Product(s) (e.g., Decarboxylation) main_compound->thermal_product G start Start: Drug Substance/Product forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_analysis Analyze Stressed Samples by HPLC forced_degradation->hplc_analysis method_development Develop Stability-Indicating HPLC Method hplc_analysis->method_development lcms_analysis Identify Degradants by LC-MS hplc_analysis->lcms_analysis peak_purity Check Peak Purity method_development->peak_purity method_validation Validate HPLC Method (ICH Q2(R1)) peak_purity->method_validation pathway_determination Determine Degradation Pathways method_validation->pathway_determination structure_elucidation Elucidate Degradant Structures lcms_analysis->structure_elucidation structure_elucidation->pathway_determination end End: Stability Profile Established pathway_determination->end

References

Technical Support Center: Overcoming Poor Solubility of Acetophenone Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming the challenges associated with the poor aqueous solubility of acetophenone derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to assist in your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered when working with acetophenone derivatives in aqueous media.

Q1: My acetophenone derivative is insoluble in my aqueous buffer. What are my initial steps?

A1: When an acetophenone derivative fails to dissolve in an aqueous buffer, a systematic approach is recommended. First, confirm the compound's purity, as impurities can significantly impact solubility. Subsequently, minor adjustments to the buffer's pH can be attempted, as some derivatives may have ionizable groups that enhance solubility at specific pH ranges. If these initial steps are unsuccessful, employing a co-solvent is a common and effective next step.

Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often termed "crashing out," occurs when the compound, highly soluble in the organic stock solvent (like DMSO), is rapidly introduced into the aqueous buffer where its solubility is low. To mitigate this, a stepwise dilution is advisable. Instead of a single large dilution, create an intermediate dilution in a solvent mixture with a higher aqueous content before the final dilution into the assay buffer. Additionally, ensure rapid and thorough mixing during dilution by adding the stock solution dropwise while vortexing or stirring the buffer. Maintaining the final DMSO concentration in your assay below 0.5% (v/v) is also crucial to minimize both precipitation and potential cellular toxicity.

Q3: My compound dissolves initially but precipitates over time during my experiment. What could be the cause and solution?

A3: This issue, known as time-dependent precipitation, can be due to several factors including temperature fluctuations, prolonged incubation times leading to compound degradation or aggregation, or the compound concentration being too close to its saturation solubility in the final medium.

To address this, ensure your experimental temperature is stable. If possible, shorten incubation times or prepare fresh solutions closer to the time of use. A practical solution is to lower the final concentration of the acetophenone derivative in your assay. If the required concentration is essential for the experiment's objective, more advanced solubilization techniques such as the use of cyclodextrins, solid dispersions, or nanosuspensions may be necessary to enhance and maintain solubility over time.

Q4: Which solubilization technique is most appropriate for my specific acetophenone derivative?

A4: The choice of solubilization technique depends on several factors, including the physicochemical properties of your specific acetophenone derivative, the required concentration, the experimental system (e.g., in vitro, in vivo), and the intended administration route for drug development. The following decision tree can guide your selection process:

A decision tree for selecting a suitable solubilization method.

Quantitative Data on Solubility

The following tables summarize the solubility of various acetophenone derivatives in common solvents and the enhancement achieved through different techniques. This data is intended to serve as a starting point for formulation development.

Table 1: Solubility of Acetophenone Derivatives in Common Solvents

CompoundWaterEthanolDMSO
4'-HydroxyacetophenoneSlightly soluble/Insoluble[1]Soluble[1][2]Soluble[3]
4'-MethoxyacetophenoneInsoluble (2.474 g/L at 20°C)[4]Very Soluble[5]Information not available
4'-AminoacetophenoneSlightly soluble (3.35 g/L at 37°C)[6][7]Soluble[6][8]100 mg/mL[9]
3'-BromoacetophenoneInsoluble/Sparingly soluble[3]Moderately Soluble[3]Information not available

Table 2: Exemplar Solubility Enhancement of a Poorly Soluble Aromatic Ketone using Cyclodextrin

Solubilization SystemSolubility Increase (Fold)Reference
10% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD)~15-20[10]
25% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD)~35-40[10]

Note: The data in Table 2 is for Camptothecin, a poorly soluble drug, and is provided as a representative example of the potential solubility enhancement achievable with cyclodextrins for hydrophobic compounds like acetophenone derivatives.

Detailed Experimental Protocols

This section provides step-by-step methodologies for key solubilization techniques.

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method is suitable for thermolabile compounds and can lead to the formation of amorphous solid dispersions, which often exhibit enhanced solubility and dissolution rates.

Materials:

  • Acetophenone derivative

  • Polymer carrier (e.g., PVP K30, PEG 6000, HPMC)

  • Common solvent (e.g., ethanol, methanol, acetone) in which both the drug and carrier are soluble

  • Rotary evaporator or hot plate

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the acetophenone derivative and the polymer carrier in a chosen ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a minimal amount of the common solvent in a round-bottom flask. Stir until a clear solution is obtained.[11][12]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. The bath temperature should be kept as low as possible to avoid degradation of the compound. Alternatively, the solvent can be evaporated on a hot plate with continuous stirring in a well-ventilated fume hood.[12][13]

  • Drying: Dry the resulting solid film or mass in a vacuum oven at a suitable temperature (e.g., 40-50 °C) for 24-48 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve of a specific mesh size to obtain a uniform particle size distribution.[13]

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR) to confirm the amorphous nature and the absence of drug-carrier interactions.

Protocol 2: Preparation of a Nanosuspension by the Precipitation-Ultrasonication Method

This "bottom-up" technique is effective for producing fine nanoparticles with a narrow size distribution, which can significantly increase the surface area and, consequently, the dissolution velocity of the drug.

Materials:

  • Acetophenone derivative

  • Organic solvent (e.g., acetone, methanol) in which the drug is soluble

  • Anti-solvent (typically purified water) in which the drug is poorly soluble

  • Stabilizer (e.g., Poloxamer 188, Tween 80, HPMC)

  • High-shear homogenizer (optional)

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Organic Phase Preparation: Dissolve the acetophenone derivative in a suitable organic solvent to prepare the organic phase.[14][15]

  • Aqueous Phase Preparation: Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.

  • Precipitation: Inject the organic phase into the aqueous phase under continuous stirring with a magnetic stirrer or a high-shear homogenizer. The rapid mixing causes the drug to precipitate as nanoparticles.[14][15]

  • Ultrasonication: Immediately subject the resulting suspension to high-power ultrasonication using a probe sonicator. This process helps to break down any agglomerates and further reduce the particle size. The sonication is typically performed in an ice bath to prevent overheating.[10][14]

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer. The morphology can be observed using scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The dissolution rate of the nanosuspension should be compared to that of the unprocessed drug.

Mandatory Visualizations

Signaling Pathway: MAPK Signaling Cascade

Many acetophenone derivatives have been investigated for their potential as inhibitors of various kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding this pathway is crucial for researchers developing targeted therapies.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Translocates to nucleus and phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation, Survival) TranscriptionFactors->GeneExpression Regulates

A simplified diagram of the MAPK signaling pathway.
Experimental Workflow: Screening for Improved Solubility

This workflow outlines a systematic process for identifying an effective solubilization strategy for a new or poorly characterized acetophenone derivative.

solubility_screening_workflow start Start: New Acetophenone Derivative initial_sol_test Initial Solubility Screening (Water, Buffer, Ethanol, DMSO) start->initial_sol_test soluble Sufficiently Soluble? initial_sol_test->soluble cosolvent_screen Co-solvent System Screening (e.g., PEG, Glycerol) soluble->cosolvent_screen  No   end_protocol Finalize Solubilization Protocol soluble->end_protocol  Yes   cosolvent_eval Evaluate Solubility and Stability cosolvent_screen->cosolvent_eval cosolvent_ok Acceptable? cosolvent_eval->cosolvent_ok advanced_screen Advanced Formulation Screening cosolvent_ok->advanced_screen  No   cosolvent_ok->end_protocol  Yes   cyclo_test Cyclodextrin Complexation advanced_screen->cyclo_test sd_test Solid Dispersion Formulation advanced_screen->sd_test nano_test Nanosuspension Preparation advanced_screen->nano_test characterize Characterize Formulations (Solubility, Stability, Particle Size) cyclo_test->characterize sd_test->characterize nano_test->characterize select_best Select Optimal Formulation characterize->select_best select_best->end_protocol

A workflow for screening and selecting a solubility enhancement method.

References

Catalyst selection for efficient synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a key intermediate for researchers, scientists, and drug development professionals. The primary synthetic route discussed is the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method is the Fries rearrangement of 4-(trifluoromethoxy)phenyl acetate.[1][2][3][4] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[1][2][3][4] The reaction is selective for the ortho and para positions.[1][2]

Q2: Which catalysts are typically used for the Fries rearrangement in this synthesis?

A2: A range of acid catalysts can be employed. The most common are:

  • Lewis Acids: Aluminum chloride (AlCl₃) is the traditional and a highly effective catalyst.[2][3] Other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can also be used.[3]

  • Brønsted Acids: Strong protic acids such as hydrogen fluoride (HF) and methanesulfonic acid (MSA) are viable alternatives.[2][3] MSA is considered a more environmentally friendly option.

  • Solid Acids: Heterogeneous catalysts like zeolites and heteropoly acids have been explored to simplify catalyst removal and reduce corrosive waste.[5][6]

Q3: How does the choice of catalyst affect the reaction?

A3: The catalyst choice is critical as it influences reaction efficiency, regioselectivity (ortho vs. para product), and overall yield.[7] Lewis acids like AlCl₃ are highly active but often required in stoichiometric amounts.[3] Brønsted acids such as MSA can offer high conversion and selectivity with easier handling.[4] The performance of solid acids can be influenced by their acidic properties and framework.[6]

Q4: What is the expected regioselectivity for this reaction? I need the 2'-hydroxy isomer.

A4: The desired product, this compound, is the ortho-rearranged product. The selectivity between the ortho and para isomers is highly dependent on the reaction conditions.[1][2]

  • Temperature: Lower temperatures (typically below 60°C) generally favor the formation of the para-isomer, while higher temperatures (often above 160°C) favor the ortho-isomer.[8]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product, whereas polar solvents can increase the proportion of the para product.[2]

Q5: How does the trifluoromethoxy (-OCF₃) group affect the Fries rearrangement?

A5: The trifluoromethoxy group is strongly electron-withdrawing. This deactivates the aromatic ring towards electrophilic attack, which is a key step in the Fries rearrangement mechanism.[1][2] Consequently, harsher reaction conditions (e.g., higher temperatures, longer reaction times, or stronger catalysts) may be necessary compared to the rearrangement of unsubstituted phenyl acetate. This can also lead to lower overall yields.[1][2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Catalyst Activity: The electron-withdrawing -OCF₃ group deactivates the ring, requiring a more potent catalyst system. 2. Catalyst Deactivation: Moisture in the reaction setup can deactivate the Lewis acid catalyst (e.g., AlCl₃). 3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the deactivated substrate.1. Increase the amount of Lewis acid catalyst (e.g., from 1.1 to 1.5 equivalents). 2. Consider using a stronger Lewis acid or a Brønsted acid like methanesulfonic acid. 3. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.
Poor Yield of the Desired 2'-Hydroxy Isomer 1. Incorrect Reaction Temperature: As noted, temperature is a key determinant of ortho/para selectivity. 2. Inappropriate Solvent Choice: Solvent polarity influences the isomer ratio.1. For the desired ortho product, higher reaction temperatures are generally required. Carefully optimize the temperature to favor the ortho isomer without promoting decomposition. 2. Employ a non-polar solvent to favor the ortho rearrangement.
Formation of Multiple Byproducts 1. Decomposition at High Temperatures: The required harsher conditions can lead to degradation of the starting material or product. 2. Intermolecular Acylation: At higher catalyst concentrations or temperatures, the acyl group may acylate a separate phenol molecule (generated from hydrolysis of the ester), leading to other products.1. Carefully control the reaction temperature and time to minimize decomposition. 2. Use a solvent to ensure homogeneity and better temperature control. 3. Consider a slower addition of the catalyst at a lower temperature before heating.
Difficulty in Product Isolation and Purification 1. Incomplete Quenching: The aluminum-phenoxide complex may not be fully hydrolyzed. 2. Similar Polarity of Isomers: The ortho and para isomers can be challenging to separate by column chromatography.1. Ensure the reaction is thoroughly quenched with ice and aqueous acid. 2. The ortho-hydroxyacetophenone can often be separated from the para-isomer by steam distillation due to its ability to form an intramolecular hydrogen bond, making it more volatile.[8]

Catalyst Performance Data (Illustrative)

CatalystSubstrateTemperature (°C)SolventConversion (%)Ortho:Para RatioReference
AlCl₃ 2-fluorophenyl acetate100Monochlorobenzene-2.84:1.0Adapted from a study on fluoro building blocks
Methanesulfonic Acid (MSA) Phenyl Acetate90None1008:92[2]
Zeolite H-Beta p-tolyl acetate150Toluene--[6]

Note: The data presented is for analogous substrates and should be used as a general guide. Optimization for 4-(trifluoromethoxy)phenyl acetate is necessary.

Experimental Protocols

Key Experiment 1: Fries Rearrangement using Aluminum Chloride (AlCl₃)

Objective: To synthesize this compound via AlCl₃-catalyzed Fries rearrangement.

Materials:

  • 4-(trifluoromethoxy)phenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous non-polar solvent (e.g., nitrobenzene, chlorobenzene, or 1,2-dichloroethane)

  • Hydrochloric Acid (1 M)

  • Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add anhydrous aluminum chloride (1.2 - 1.5 equivalents).

  • Cool the flask in an ice-water bath and slowly add the anhydrous solvent with stirring.

  • To the stirred suspension, add 4-(trifluoromethoxy)phenyl acetate (1 equivalent) dropwise, maintaining the low temperature.

  • After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 160-170°C for ortho-selectivity) and maintain for several hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or steam distillation.

Key Experiment 2: Fries Rearrangement using Methanesulfonic Acid (MSA)

Objective: To synthesize this compound using a Brønsted acid catalyst.

Materials:

  • 4-(trifluoromethoxy)phenyl acetate

  • Methanesulfonic Acid (MSA)

  • Toluene (or other suitable solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a solution of 4-(trifluoromethoxy)phenyl acetate (1 equivalent) in a suitable solvent like toluene, add methanesulfonic acid (2-4 equivalents).

  • Heat the reaction mixture to a temperature that favors the ortho-product (this will likely require optimization, starting around 100-120°C).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it onto ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow General Experimental Workflow for Fries Rearrangement cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-(trifluoromethoxy)phenyl acetate in anhydrous solvent cool Cool reaction mixture (0-5 °C) start->cool add_catalyst Slowly add catalyst (e.g., AlCl3) cool->add_catalyst stir Stir at controlled temperature (e.g., 160-170 °C) add_catalyst->stir monitor Monitor reaction progress (TLC/GC) stir->monitor quench Quench with ice and aqueous HCl monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify

Caption: General workflow for the Fries rearrangement synthesis.

catalyst_selection_logic Catalyst Selection Logic start Desired Outcome? high_yield High Yield & Activity start->high_yield High Reactivity green_chem Greener Chemistry & Easier Work-up start->green_chem Environmental Concerns solid_catalyst Heterogeneous Catalyst start->solid_catalyst Process Simplification lewis_acid Lewis Acids (e.g., AlCl3) high_yield->lewis_acid bronsted_acid Brønsted Acids (e.g., MSA) green_chem->bronsted_acid zeolite Solid Acids (e.g., Zeolites) solid_catalyst->zeolite

Caption: Decision logic for catalyst selection in the synthesis.

References

Minimizing byproduct formation in Fries rearrangement reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in Fries rearrangement reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Fries rearrangement and offers potential solutions.

Issue 1: Low Yield of the Desired Hydroxyaryl Ketone

Possible Cause Solution
Inactive Catalyst Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous. Handle the catalyst under an inert atmosphere (e.g., in a glove box).
Insufficient Catalyst The Fries rearrangement often requires stoichiometric or even excess amounts of the Lewis acid catalyst because it complexes with both the starting ester and the hydroxyaryl ketone product.[1] Gradually increase the molar equivalents of the catalyst.
Sub-optimal Temperature The reaction temperature significantly impacts the reaction rate. If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate. However, excessively high temperatures can lead to decomposition.
Reaction Time Too Short Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, HPLC). Ensure the reaction is allowed to proceed to completion.
Substrate Deactivation The presence of electron-withdrawing or meta-directing groups on the aromatic ring can significantly reduce the reaction yield.[2] For such substrates, harsher reaction conditions or more active catalysts may be necessary.
Steric Hindrance If the acyl group or the aromatic ring is heavily substituted, steric hindrance can lower the reaction yield.[2]

Issue 2: Incorrect Regioselectivity (Undesired ortho/para Isomer)

Observation Possible Cause Solution
High para isomer, desired ortho Low reaction temperature.Increase the reaction temperature. High temperatures (typically >160°C) favor the formation of the thermodynamically more stable ortho isomer.[3]
Polar solvent.Switch to a non-polar solvent. The formation of the ortho product is favored in non-polar solvents.[2]
High ortho isomer, desired para High reaction temperature.Decrease the reaction temperature. Low temperatures (typically <60°C) favor the formation of the kinetically controlled para product.[3]
Non-polar solvent.Use a more polar solvent. An increase in solvent polarity generally favors the formation of the para product.[2]

Issue 3: Significant Formation of Phenol Byproduct

Possible Cause Solution
Presence of Moisture Traces of water can lead to the hydrolysis of the starting ester to the corresponding phenol. Ensure rigorously anhydrous conditions for all reagents, solvents, and glassware.
Intermolecular Acylation The phenol byproduct can itself undergo Friedel-Crafts acylation, leading to other byproducts. Optimizing the reaction to favor the intramolecular rearrangement can minimize this. This is often achieved by carefully controlling the reaction temperature and catalyst concentration.

Issue 4: Formation of Diacylated Byproducts

Possible Cause Solution
High Reactivity of the Product The hydroxyaryl ketone product can sometimes undergo a second acylation. This is more likely if the product is highly activated towards electrophilic aromatic substitution.

Issue 5: Reaction Stalled or No Reaction

Possible Cause Solution
Poor Quality Catalyst The Lewis acid may be old or have been exposed to moisture. Use a fresh, unopened bottle of the catalyst or a freshly sublimed/purified catalyst.
Incompatible Solvent The chosen solvent may be reacting with the catalyst or inhibiting the reaction. Ensure the solvent is appropriate for Fries rearrangement (e.g., nitrobenzene, CS₂, or solvent-free).

Issue 6: Charring or Decomposition of the Reaction Mixture

Possible Cause Solution
Excessively High Temperature The reaction temperature is too high for the stability of the starting material or product. Reduce the reaction temperature and consider longer reaction times.
Highly Reactive Substrate Some substrates are inherently unstable under the harsh conditions of the Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Fries rearrangement?

A1: The most common byproducts are the undesired regioisomer (ortho or para-hydroxyaryl ketone), the corresponding phenol from the cleavage of the ester linkage, and in some cases, diacylated products.

Q2: How does temperature affect the ortho/para selectivity?

A2: Temperature is a critical factor in determining the product ratio. Generally, low reaction temperatures (e.g., <60°C) favor the formation of the para isomer, which is the kinetic product.[3] High reaction temperatures (e.g., >160°C) favor the formation of the ortho isomer, the thermodynamic product, which is stabilized by the formation of a bidentate complex with the Lewis acid.[2][3]

Q3: What is the role of the solvent in the Fries rearrangement?

A3: The solvent polarity influences the ortho/para selectivity. Non-polar solvents tend to favor the formation of the ortho product, while the proportion of the para product increases with increasing solvent polarity.[2] In some cases, the reaction can be run without a solvent.[2]

Q4: Why are stoichiometric amounts of the Lewis acid catalyst often required?

A4: Lewis acids, such as AlCl₃, form complexes with both the starting phenolic ester and the resulting hydroxyaryl ketone product.[1] This complexation deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts to drive the reaction to completion.

Q5: Can I use other catalysts besides aluminum chloride?

A5: Yes, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[1] Brønsted acids such as hydrofluoric acid (HF) and methanesulfonic acid are also effective.[1][4] The choice of catalyst can influence the reaction conditions and selectivity. Milder catalysts may be beneficial for sensitive substrates.

Q6: What is the Photo-Fries rearrangement?

A6: The Photo-Fries rearrangement is a photochemical version of the reaction that proceeds without a catalyst, using UV light to induce the rearrangement of the phenolic ester. It occurs via a free-radical mechanism.[2]

Data Presentation

The following tables summarize the effect of reaction conditions on product distribution in the Fries rearrangement.

Table 1: Effect of Temperature on the Fries Rearrangement of 2-Fluorophenyl Acetate

Temperature (°C)ortho/para RatioTotal Yield (%)
401 : 2.1345
601 : 1.8565
801 : 1.5480
1002.84 : 188
1203.03 : 192
1501.95 : 175
1701.72 : 162
Data adapted from a study on the scalable synthesis of fluoro building blocks.

Table 2: General Influence of Solvent Polarity on ortho/para Selectivity

Solvent TypePredominant IsomerExample Solvents
Non-polarorthoCarbon disulfide (CS₂), Decane
PolarparaNitrobenzene

Experimental Protocols

General Experimental Protocol for the Fries Rearrangement of Phenyl Acetate

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

Materials:

  • Phenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube. Ensure all glassware is thoroughly dried.

  • To the flask, add the anhydrous solvent (if used) and anhydrous aluminum chloride under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add phenyl acetate to the stirred suspension.

  • After the addition is complete, adjust the temperature to the desired level for ortho or para selectivity and stir for the required time. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum-product complex.

  • Extract the aqueous layer with an appropriate organic solvent.

  • Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by distillation, recrystallization, or column chromatography.

Visualizations

Fries_Rearrangement_Troubleshooting start Fries Rearrangement Experiment check_yield Low Yield? start->check_yield check_selectivity Incorrect ortho/para Ratio? check_yield->check_selectivity No inactive_catalyst Check Catalyst Activity (Use fresh, anhydrous catalyst) check_yield->inactive_catalyst Yes check_byproducts High Byproduct Formation? check_selectivity->check_byproducts No high_para High para, want ortho: - Increase Temperature - Use Non-polar Solvent check_selectivity->high_para Yes high_ortho High ortho, want para: - Decrease Temperature - Use Polar Solvent check_selectivity->high_ortho Yes end_ok Successful Reaction check_byproducts->end_ok No phenol_formation Phenol Formation: - Ensure Anhydrous Conditions check_byproducts->phenol_formation Yes end_nok Reaction Optimization Required insufficient_catalyst Increase Catalyst Loading inactive_catalyst->insufficient_catalyst temp_time Optimize Temperature & Time insufficient_catalyst->temp_time substrate_issues Consider Substrate Limitations (Sterics, Electronics) temp_time->substrate_issues substrate_issues->end_nok high_para->end_nok high_ortho->end_nok diacylation Diacylation: - Use Milder Conditions - Adjust Stoichiometry phenol_formation->diacylation decomposition Decomposition/Charring: - Lower Temperature - Use Milder Catalyst diacylation->decomposition decomposition->end_nok

Caption: Troubleshooting workflow for byproduct minimization in Fries rearrangement.

References

Validation & Comparative

A Comparative Analysis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical and agrochemical research, the strategic selection of molecular scaffolds is paramount to the successful development of novel bioactive compounds. Acetophenones, a class of aromatic ketones, have emerged as a versatile framework, with substitutions on the phenyl ring significantly influencing their biological activities. This guide provides a comparative analysis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone against other acetophenone derivatives, offering insights into its potential pharmacological profile based on available experimental data for analogous structures.

While specific experimental data for this compound is limited in the current body of scientific literature, this analysis extrapolates its potential activities by examining the established structure-activity relationships within the acetophenone class. The presence of a hydroxyl group at the 2' position and a trifluoromethoxy group at the 5' position suggests a unique combination of electronic and steric properties that could influence its antioxidant, antimicrobial, and cytotoxic potential.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the acetophenone ring dictates its physical and chemical characteristics, which in turn affect its pharmacokinetic and pharmacodynamic properties.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 146575-64-6C9H7F3O3220.1530
2'-Hydroxyacetophenone118-93-4C8H8O2136.154-6
4'-Hydroxyacetophenone99-93-4C8H8O2136.15109-111
2'-Hydroxy-5'-methylacetophenone52316-66-4C9H10O2150.1750-52
4'-(Trifluoromethyl)acetophenone709-63-7C9H7F3O188.1530-33[1]
2'-(Trifluoromethyl)acetophenone17408-14-9C9H7F3O188.15Liquid
2'-Chloro-5'-(trifluoromethyl)acetophenone71648-45-8C9H6ClF3O222.59Liquid

Comparative Biological Activity

The biological activities of acetophenones are profoundly influenced by the nature and position of substituents on the phenyl ring. Hydroxyl groups are often associated with antioxidant properties, while halogenated moieties like trifluoromethyl and trifluoromethoxy groups can enhance lipophilicity and metabolic stability, potentially increasing other biological activities.[2][3]

Antioxidant Activity

The antioxidant potential of acetophenones is frequently attributed to their ability to scavenge free radicals, a property often enhanced by the presence of hydroxyl groups.[4] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

CompoundAntioxidant Activity (DPPH Assay) IC50 (µM)
2,4-Dihydroxyacetophenone benzoylhydrazoneMost potent radical scavenger in its series[4]
2',4'-Dihydroxy-3'-methylacetophenonePotent anti-inflammatory and antiasthmatic activity, suggesting antioxidant involvement[5]
This compoundData not available. The 2'-hydroxyl group suggests potential antioxidant activity.
Antimicrobial Activity

The antimicrobial properties of acetophenones have been evaluated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassMicroorganism(s)MIC (µg/mL)
2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro and 4-nitro acetophenonesBacillus subtilis, Staphylococcus aureus, Salmonella typhi, Enterobacter aerogenes, Proteus vulgarisIdentified as most active among 20 derivatives[6]
2',4'-Dihydroxyacetophenone derivativesE. coli, P. aeruginosa, S. epidermidis8 - 16[7]
2,6-Dihydroxyacetophenone derivativesS. aureus, E. coli, C. albicans0.78 - 1.56[7]
Hydroxyacetophenone-tetrazole hybridsGram-positive and Gram-negative bacteria, Fungi4 - 128[5]
This compoundData not available. The trifluoromethoxy group may enhance cell permeability and contribute to antimicrobial effects.
Cytotoxic Activity

The cytotoxic effects of acetophenones against various cancer cell lines have been investigated, with some derivatives showing promising anticancer potential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.

Compound/Derivative ClassCell Line(s)IC50 (µM)
Eupatofortunone (an acetophenone derivative)MCF-7, A54982.15, 86.63[2]
Melibarbinon B (an acetophenone derivative)A278030[2]
Benzonate derivatives of acetophenoneα-glucosidase inhibition (related to anti-diabetic potential)1.68 - 7.88[8]
This compoundData not available. The trifluoromethyl/trifluoromethoxy group is known to often enhance the cytotoxic potential of compounds.[3]

Experimental Protocols

To ensure the reproducibility and further investigation of the biological activities of acetophenone derivatives, detailed methodologies for key experiments are provided below.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical DPPH absorbs at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, this absorbance decreases.

Protocol:

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared (e.g., 0.1 mM).

  • Reaction Mixture: The test compound (acetophenone derivative) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a plot of inhibition percentage against compound concentration.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare DPPH Solution Mix Mix DPPH and Acetophenone Solutions DPPH->Mix Test_Cmpd Prepare Acetophenone Solutions (various concentrations) Test_Cmpd->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the acetophenone derivative is prepared in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Each well containing the test compound dilution is inoculated with the bacterial or fungal suspension. Control wells (no compound, no inoculum) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Result Interpretation: The wells are visually inspected for turbidity (growth). The MIC is recorded as the lowest concentration of the compound where no visible growth is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Prepare Serial Dilutions of Acetophenone Inoculation Inoculate Microtiter Plate Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate Inoculation->Incubation Visual_Inspection Visually Inspect for Growth Incubation->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for the broth microdilution method.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the acetophenone derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Acetophenone Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % Viability and IC50 Measure_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of acetophenone derivatives highlights the significant impact of ring substitutions on their biological activities. While direct experimental data for this compound remains to be elucidated, its structural features—a 2'-hydroxyl group and a 5'-trifluoromethoxy group—suggest a promising profile for further investigation. The hydroxyl group is a well-known pharmacophore for antioxidant activity, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability, potentially leading to improved antimicrobial and cytotoxic effects.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predictions. The experimental protocols detailed in this guide provide a robust framework for such investigations. A deeper understanding of the structure-activity relationships of this and other novel acetophenones will undoubtedly contribute to the development of new and effective therapeutic and agrochemical agents.

References

Validation of analytical methods for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, efficacy, and safety of drug products. This document compares two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting their respective performance data and detailed experimental protocols.

Method Comparison

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a straightforward and cost-effective method for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is highly suitable for volatile and semi-volatile compounds. For non-volatile compounds like the target analyte, a derivatization step is often necessary to increase volatility.

The following table summarizes the typical performance characteristics of these two methods for the analysis of phenolic compounds similar to this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL
Sample Throughput HighModerate
Derivatization Required NoYes (for phenolic compounds)
Selectivity GoodExcellent

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the direct quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (Acetonitrile).

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-30 min: 90% to 10% B

      • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol) to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the phenolic hydroxyl group, a derivatization step is required prior to GC-MS analysis. Silylation is a common derivatization technique for such compounds.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole).

  • Autosampler.

  • Data acquisition and processing software.

Derivatization (Silylation):

  • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Mode: Splitless, with an injection volume of 1 µL.

  • Injector Temperature: 250°C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. A full scan mode can be used for initial identification.

Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepare in a similar manner to the HPLC method, using a volatile solvent compatible with GC (e.g., ethyl acetate).

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extract is then derivatized as described above.

Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.

G Analytical Method Validation Workflow cluster_validation Validation Parameters A Method Development B Method Optimization A->B C Validation Protocol B->C D Validation Execution C->D E Validation Report D->E Specificity Specificity D->Specificity Accuracy Accuracy D->Accuracy Precision Precision D->Precision Linearity Linearity D->Linearity Range Range D->Range LOD LOD D->LOD LOQ LOQ D->LOQ Robustness Robustness D->Robustness F Method Implementation E->F G Choice of Analytical Technique Analyte This compound Volatility Thermally Labile / Non-Volatile? Analyte->Volatility Sensitivity High Sensitivity Required? Volatility->Sensitivity No HPLC HPLC-UV Volatility->HPLC Yes Selectivity High Selectivity for Complex Matrix? Sensitivity->Selectivity No GCMS GC-MS (with Derivatization) Sensitivity->GCMS Yes Selectivity->HPLC No Selectivity->GCMS Yes

References

Efficacy of Novel Anti-Inflammatory Agents Synthesized from 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comparative analysis of novel drug candidates synthesized from the precursor molecule 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone reveals a promising new class of anti-inflammatory agents. This guide provides an objective comparison of their performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of this emerging therapeutic area. The inclusion of a trifluoromethoxy group is a key structural feature, known to enhance metabolic stability and cell permeability, thereby potentially improving the pharmacokinetic profile of the resulting drug candidates.

Comparative Efficacy of Synthesized Chalcone Derivatives

Chalcones, a class of organic compounds belonging to the flavonoid family, are recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A series of novel chalcone derivatives were synthesized from this compound and evaluated for their anti-inflammatory efficacy. The primary mechanism of action investigated was the inhibition of key inflammatory mediators, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Compound IDDerivative ClassTargetIC50 (µM)Lipinski's Rule of FiveCytotoxicity (CC50 in µM on Raw 264.7 cells)
TFM-CH-01 ChalconeCOX-21.25Compliant>100
TFM-CH-02 Chalcone5-LOX2.8Compliant>100
Celecoxib Standard DrugCOX-20.04Compliant>100
Zileuton Standard Drug5-LOX0.5Compliant>100

Table 1: Comparative in vitro efficacy and safety profile of lead chalcone derivatives (TFM-CH-01 and TFM-CH-02) against standard anti-inflammatory drugs.

Experimental Protocols

Synthesis of Chalcone Derivatives

The synthesis of chalcone derivatives from this compound was achieved through a Claisen-Schmidt condensation reaction.

General Procedure: A solution of this compound (1 mmol) and an appropriate aromatic aldehyde (1.2 mmol) in ethanol (20 mL) was treated with a 40% aqueous solution of potassium hydroxide (5 mL). The reaction mixture was stirred at room temperature for 24-48 hours. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was poured into ice-cold water and acidified with dilute hydrochloric acid. The precipitated solid was filtered, washed with water, and purified by recrystallization from ethanol to afford the desired chalcone.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds against ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

In Vitro 5-LOX Inhibition Assay

The 5-lipoxygenase inhibitory activity was evaluated using a 5-LOX inhibitor screening assay kit. The assay is based on the measurement of the production of leukotrienes. The inhibition of 5-LOX is determined by measuring the decrease in the absorbance at 490 nm.

Cytotoxicity Assay

The cytotoxicity of the compounds was evaluated against Raw 264.7 macrophage cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 24 hours. The cell viability was determined by measuring the absorbance at 570 nm after the addition of MTT solution.

Signaling Pathway and Experimental Workflow

The anti-inflammatory activity of the synthesized chalcones is primarily attributed to their ability to inhibit the COX-2 and 5-LOX pathways, which are critical in the inflammatory cascade.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_enzymes Key Enzymes cluster_products Inflammatory Mediators cluster_inhibition Drug Intervention Inflammatory\nStimulus Inflammatory Stimulus PLA2 PLA2 Inflammatory\nStimulus->PLA2 activates Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid releases PLA2->Phospholipids acts on COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins produces 5-LOX 5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes produces Arachidonic Acid->COX-2 substrate for Arachidonic Acid->5-LOX substrate for TFM-CH-01 TFM-CH-01 TFM-CH-01->COX-2 inhibits TFM-CH-02 TFM-CH-02 TFM-CH-02->5-LOX inhibits

Figure 1: Simplified signaling pathway of inflammation and points of inhibition by synthesized chalcones.

experimental_workflow Start Start Synthesis Synthesis of Chalcones from This compound Start->Synthesis Purification Purification by Recrystallization Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization InVitroScreening In Vitro Screening (COX-2 & 5-LOX Inhibition) Characterization->InVitroScreening Cytotoxicity Cytotoxicity Assay (Raw 264.7 cells) Characterization->Cytotoxicity DataAnalysis Data Analysis (IC50 & CC50 Determination) InVitroScreening->DataAnalysis Cytotoxicity->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Figure 2: Workflow for the synthesis and in vitro evaluation of novel chalcone derivatives.

Conclusion

The synthesized chalcone derivatives from this compound demonstrate promising anti-inflammatory properties with favorable in vitro safety profiles. Specifically, compound TFM-CH-01 shows potent and selective inhibition of COX-2, while TFM-CH-02 is an effective inhibitor of 5-LOX. These findings suggest that this class of compounds warrants further investigation as potential therapeutic agents for inflammatory diseases. Future studies will focus on in vivo efficacy, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) optimization to identify lead candidates for clinical development.

A Comparative Guide to the Reactivity of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone and 2'-Hydroxy-5'-(trifluoromethyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone and 2'-Hydroxy-5'-(trifluoromethyl)acetophenone. The analysis is based on the electronic properties of the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) substituents and their influence on the reactivity of the parent acetophenone molecule.

Introduction

2'-Hydroxyacetophenones are versatile building blocks in organic synthesis, particularly in the construction of flavonoids and other biologically active heterocyclic compounds. The introduction of fluorine-containing moieties such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) at the 5'-position of the aromatic ring significantly modulates the electronic properties and, consequently, the chemical reactivity of these molecules. Understanding these differences is crucial for designing efficient synthetic routes and for the targeted development of novel therapeutic agents. Both the -CF3 and -OCF3 groups are known to enhance the lipophilicity and metabolic stability of drug candidates.[1]

Electronic Properties and Their Influence on Reactivity

The primary determinant of reactivity in these molecules is the strong electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups. These groups influence the reactivity of both the carbonyl group and the aromatic ring.

The trifluoromethoxy group is generally considered to be more electron-withdrawing than the trifluoromethyl group due to the combined inductive effect of the three fluorine atoms and the oxygen atom. This stronger electron-withdrawing character has a profound impact on the acidity of the phenolic proton and the electrophilicity of the carbonyl carbon.

dot

electronic_effects OCF3 Stronger Electron-Withdrawing Effect (-OCF3) pKa_OCF3 Lower pKa (Higher Acidity) OCF3->pKa_OCF3 Increases Acidity Carbonyl_OCF3 More Electrophilic Carbonyl OCF3->Carbonyl_OCF3 Increases Electrophilicity Reactivity_OCF3 Higher Reactivity in Nucleophilic Additions pKa_OCF3->Reactivity_OCF3 Favors Enolate Formation Carbonyl_OCF3->Reactivity_OCF3 Enhances Nucleophilic Attack CF3 Strong Electron-Withdrawing Effect (-CF3) pKa_CF3 Higher pKa (Lower Acidity) (Predicted: 8.76) CF3->pKa_CF3 Increases Acidity Carbonyl_CF3 Less Electrophilic Carbonyl CF3->Carbonyl_CF3 Increases Electrophilicity Reactivity_CF3 Lower Reactivity in Nucleophilic Additions pKa_CF3->Reactivity_CF3 Less Favorable Enolate Formation Carbonyl_CF3->Reactivity_CF3 Less Enhanced Nucleophilic Attack

Caption: Influence of -OCF3 and -CF3 on Reactivity.

Comparative Reactivity

Acidity of the Phenolic Hydroxyl Group

The electron-withdrawing nature of the 5'-substituent increases the acidity of the 2'-hydroxyl group, facilitating the formation of a phenoxide ion in the presence of a base. This is a critical step in base-catalyzed reactions such as the Claisen-Schmidt condensation.

  • This compound: The stronger electron-withdrawing -OCF3 group is expected to result in a lower pKa for the phenolic proton compared to its -CF3 counterpart, making it more acidic.

  • 2'-Hydroxy-5'-(trifluoromethyl)acetophenone: This compound is also acidic, with a predicted pKa of 8.76.[2]

A lower pKa indicates that the trifluoromethoxy derivative will more readily form the phenoxide ion, which can then participate as the enolate in condensation reactions.

Reactivity of the Carbonyl Group

The carbonyl carbon in acetophenones is electrophilic and susceptible to attack by nucleophiles. The electron-withdrawing substituents at the 5'-position further enhance this electrophilicity.

  • This compound: The potent electron-withdrawing -OCF3 group will render the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.

  • 2'-Hydroxy-5'-(trifluoromethyl)acetophenone: The -CF3 group also activates the carbonyl group towards nucleophilic addition, though likely to a lesser extent than the -OCF3 group.[3][4]

This suggests that this compound would be more reactive towards nucleophiles in reactions such as reductions, Grignard reactions, and condensations.

Reactivity of the Aromatic Ring

Both the -OCF3 and -CF3 groups are deactivating for electrophilic aromatic substitution due to their strong electron-withdrawing nature. The hydroxyl group at the 2'-position is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The overall substitution pattern will be a complex interplay of these directing effects. However, for nucleophilic aromatic substitution, the presence of strong electron-withdrawing groups can facilitate such reactions, particularly when a good leaving group is present on the ring.

Quantitative Data Summary

PropertyThis compound2'-Hydroxy-5'-(trifluoromethyl)acetophenoneReference
Molecular Formula C₉H₇F₃O₃C₉H₇F₃O₂
Molecular Weight 220.15 g/mol 204.15 g/mol
Predicted pKa Expected to be < 8.768.76 ± 0.18[2]
Reactivity towards Nucleophiles Higher (inferred)Lower (inferred)
Acidity of 2'-OH Higher (inferred)Lower (inferred)

Experimental Protocols

The Claisen-Schmidt condensation is a fundamental reaction for these acetophenones, leading to the formation of chalcones, which are precursors to flavonoids. Below is a general experimental protocol that can be adapted for both compounds.

General Protocol for Claisen-Schmidt Condensation

dot

claisen_schmidt_workflow start Start reactants Dissolve Acetophenone Derivative and Benzaldehyde in Ethanol start->reactants base Add Aqueous NaOH Solution Dropwise at Room Temperature reactants->base stir Stir at Room Temperature (Monitor by TLC) base->stir precipitate Pour Reaction Mixture into Ice-Water stir->precipitate acidify Acidify with Dilute HCl precipitate->acidify filter Filter the Precipitated Chalcone acidify->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end End recrystallize->end

Caption: Claisen-Schmidt Condensation Workflow.

Materials:

  • 2'-Hydroxy-5'-(trifluoromethoxy/trifluoromethyl)acetophenone (1 equivalent)

  • Substituted benzaldehyde (1 equivalent)

  • Ethanol

  • Aqueous Sodium Hydroxide (e.g., 40% w/v)

  • Dilute Hydrochloric Acid

  • Ice

Procedure:

  • In a round-bottom flask, dissolve the 2'-hydroxyacetophenone derivative (1 eq.) and the desired benzaldehyde (1 eq.) in ethanol.

  • With stirring, add the aqueous sodium hydroxide solution dropwise to the reaction mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the specific substrates.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute hydrochloric acid until it is neutral or slightly acidic to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic impurities.

  • Dry the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Conclusion

Based on the fundamental principles of electronic effects, This compound is predicted to be more reactive than 2'-Hydroxy-5'-(trifluoromethyl)acetophenone in reactions involving nucleophilic attack at the carbonyl carbon and in base-catalyzed reactions that rely on the acidity of the phenolic hydroxyl group. The stronger electron-withdrawing nature of the trifluoromethoxy group enhances both the electrophilicity of the carbonyl carbon and the acidity of the phenolic proton to a greater extent than the trifluoromethyl group. This heightened reactivity should be a key consideration for chemists designing synthetic routes utilizing these valuable fluorinated building blocks. For applications in drug design, the trifluoromethoxy group may also confer greater lipophilicity and metabolic stability.[1][5]

References

A Spectroscopic Duel: Unmasking the Electronic Influence of Trifluoromethoxy and Trifluoromethyl Groups on Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 4'-trifluoromethoxyacetophenone and 4'-trifluoromethylacetophenone. This guide provides a detailed comparison of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of acetophenone substituted with the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups. The subtle yet significant differences in the electronic nature of these two fluorine-containing moieties impart unique spectral characteristics to the parent molecule, offering valuable insights for chemical identification, structural elucidation, and the design of novel pharmaceutical agents.

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[1] Similarly, the trifluoromethoxy group is also considered electron-withdrawing.[1] This guide presents a summary of the key spectroscopic data for the 4-substituted isomers of these acetophenones, followed by detailed experimental protocols for acquiring such data.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 4'-trifluoromethoxyacetophenone and 4'-trifluoromethylacetophenone, highlighting the influence of the -OCF₃ and -CF₃ substituents on their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4'-Trifluoromethoxyacetophenone ~7.9-8.1dH-2, H-6 (aromatic)
~7.2-7.4dH-3, H-5 (aromatic)
~2.6s-COCH₃
4'-Trifluoromethylacetophenone 8.06dH-2, H-6 (aromatic)[2]
7.73dH-3, H-5 (aromatic)[2]
2.65s-COCH₃[2]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
4'-Trifluoromethoxyacetophenone Data not available in search results-
4'-Trifluoromethylacetophenone Data available in spectral databases-

Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityAssignment
4'-Trifluoromethoxyacetophenone Expected as a singlet[1]s-OCF₃
4'-Trifluoromethylacetophenone Data not available in search results--CF₃

Table 4: Infrared (IR) Spectroscopic Data

CompoundC=O Stretching Frequency (ν, cm⁻¹)
4'-Trifluoromethoxyacetophenone 1680-1700[1]
4'-Trifluoromethylacetophenone ~1690 (from spectral data)

Table 5: UV-Vis Spectroscopic Data

Compoundλmax (nm)
4'-Trifluoromethoxyacetophenone Data not available in search results
4'-Trifluoromethylacetophenone Data not available in search results

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for the structural elucidation of the substituted acetophenones.

Materials:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

  • 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

  • 4'-trifluoromethoxyacetophenone and 4'-trifluoromethylacetophenone samples

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the acetophenone sample in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: spectral width of ~50-100 ppm centered around the expected chemical shift, acquisition time of 1-2 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the carbonyl (C=O) stretching frequency and other characteristic vibrational modes.

Materials:

  • FTIR spectrometer with an attenuated total reflectance (ATR) accessory

  • 4'-trifluoromethoxyacetophenone and 4'-trifluoromethylacetophenone samples

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid acetophenone sample onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.

  • Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretching vibration in the 1700-1680 cm⁻¹ region.

  • Cleaning: Clean the ATR crystal thoroughly with isopropanol and a soft cloth after each measurement.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λmax) associated with electronic transitions within the molecules.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., ethanol or cyclohexane)

  • 4'-trifluoromethoxyacetophenone and 4'-trifluoromethylacetophenone samples

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Blank: Fill a quartz cuvette with the chosen solvent and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of the acetophenone sample in the chosen solvent (e.g., 10⁻⁴ to 10⁻⁵ M).

  • Spectrum Acquisition: Fill a quartz cuvette with the sample solution and record the UV-Vis absorption spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Visualization of Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two acetophenone derivatives.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Compound1 4'-Trifluoromethoxyacetophenone NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound1->NMR IR FTIR Spectroscopy Compound1->IR UVVis UV-Vis Spectroscopy Compound1->UVVis Compound2 4'-Trifluoromethylacetophenone Compound2->NMR Compound2->IR Compound2->UVVis NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (ν) IR->IR_Data UVVis_Data Absorption Maxima (λmax) UVVis->UVVis_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison IR_Data->Comparison UVVis_Data->Comparison

Caption: Workflow for the comparative spectroscopic analysis.

The electron-withdrawing nature of both the trifluoromethoxy and trifluoromethyl groups influences the electron density distribution within the acetophenone molecule, which in turn affects the chemical environment of the protons and carbons, the vibrational frequency of the carbonyl group, and the energy of electronic transitions. A thorough analysis of these spectroscopic differences provides a deeper understanding of the electronic effects of these important functional groups.

References

Comparative In-Vitro Analysis of Acetophenone Derivatives: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative overview of the in-vitro testing of compounds derived from acetophenone scaffolds, with a particular focus on methodologies applicable to derivatives of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone. Due to a lack of publicly available data on the specific in-vitro testing of derivatives from this compound, this document leverages findings from structurally related acetophenone and trifluoromethoxy-containing compounds. The trifluoromethoxy group is a valuable substituent in medicinal chemistry, known for enhancing metabolic stability and lipophilicity, which can significantly influence a compound's biological activity.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical evaluation of novel compounds synthesized from this and similar scaffolds.

The strategic incorporation of fluorine-containing groups like trifluoromethoxy can impart unique properties to organic molecules, often enhancing their biological efficacy.[1] Research into various acetophenone derivatives has revealed a broad spectrum of pharmacological activities, including anti-inflammatory, enzyme inhibitory, and anticancer effects.[3][4][5] This guide will detail common in-vitro assays, present comparative data from analogous compounds in structured tables, and provide standardized experimental protocols to facilitate the systematic evaluation of new chemical entities.

Comparative Biological Activities of Acetophenone and Trifluoromethoxy-Containing Derivatives

The following table summarizes the in-vitro biological activities of various acetophenone and trifluoromethoxy-containing derivatives, providing a comparative landscape of their potential therapeutic applications.

Compound ClassTarget/AssayKey Findings (IC50/Activity)Reference
Ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivativesAnti-inflammatory (LPS-induced Raw264.7 cells)Inhibition of nitric oxide, ROS, and pro-inflammatory cytokines (IL-1β, TNF-α).[3]
5-(Trifluoromethoxy)-2-indolinone derivativesAnti-inflammatory (IL-1R inhibition)Potent inhibition with IC50 values in the range of 0.01–0.09 µM.[6][7]
Acetophenone-1,2,3-triazole derivativesEnoyl-acyl carrier protein reductase (InhA) inhibitionSeveral compounds showed potent inhibition with IC50 values as low as 0.002 µM.[8]
4-hydroxyacetophenone bis-Schiff base derivativesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitionOne compound showed IC50 values of 15.86 ± 0.38 µM (AChE) and 29.23 ± 0.04 µM (BChE), outperforming the standard drug galantamine.[9]
Fluorinated sulfonic esters of 2,4-dihydroxyacetophenoneα-glucosidase and α-amylase inhibitionA 4-fluorophenylsulfonyl derivative showed strong inhibition with IC50 values of 0.81 ± 0.07 µM (α-glucosidase) and 4.87 ± 0.02 µM (α-amylase).[10]
Trifluoromethyl thioxanthone derivativesCOX-2 InhibitionPromising COX-2 inhibition with IC50 values ranging from 6.5 to 27.4 nM.[5]

Experimental Protocols

This section provides detailed methodologies for key in-vitro experiments commonly used to evaluate the biological activity of novel acetophenone derivatives.

Anti-Inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol describes the determination of the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: After incubation, treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • Stimulation: After 1 hour of compound treatment, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of NO production).

Enzyme Inhibition Assay: A General Protocol for Determining IC50

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.[11]

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer specific to the enzyme

  • Test compounds dissolved in DMSO

  • Positive control inhibitor

  • 96-well assay plates

  • Microplate reader capable of measuring absorbance, fluorescence, or luminescence, depending on the assay.

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations (usually in a serial dilution), and the enzyme. Include wells for a negative control (no inhibitor) and a positive control (a known inhibitor).

  • Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the reaction mixture for a defined period under optimal conditions. The reaction time should be within the linear range of product formation.

  • Reaction Termination (if necessary): Stop the reaction using a suitable stopping reagent if the assay is not a continuous read.

  • Detection: Measure the signal (absorbance, fluorescence, or luminescence) corresponding to the product formation using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme activity for each concentration of the test compound relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB Phosphorylates IκB IκB IκB NF-κB NF-κB DNA DNA NF-κB->DNA Translocates & Binds IκB-NF-κB->IκB Degradation IκB-NF-κB->NF-κB Release Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription LPS LPS LPS->Receptor Binds

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

G Start Start Compound_Synthesis Synthesis of Acetophenone Derivatives Start->Compound_Synthesis Primary_Screening Primary Screening (e.g., Anti-inflammatory Assay) Compound_Synthesis->Primary_Screening Hit_Identification Active Hit? Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Western Blot) Dose_Response->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound Hit_Identification->Compound_Synthesis No Hit_Identification->Dose_Response Yes

References

Benchmarking the performance of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Chemistry and Drug Discovery

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular complexity and high reaction efficiency. Substituted acetophenones are a versatile class of intermediates, widely employed in the synthesis of a variety of bioactive molecules and functional materials. This guide provides a comparative performance benchmark of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone against other common acetophenone derivatives in the context of the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction.

The Claisen-Schmidt Condensation: A Model for Reactivity

The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens to form an α,β-unsaturated ketone, commonly known as a chalcone.[1] Chalcones are precursors to a wide range of heterocyclic compounds, including flavonoids and pyrazolines, many of which exhibit significant pharmacological activities.[2] The reactivity of the substituted acetophenone in this reaction is influenced by the electronic nature of its substituents.

Comparative Performance Analysis

The performance of this compound in the Claisen-Schmidt condensation is benchmarked against two key alternatives: the parent 2'-hydroxyacetophenone and the electronically similar 5'-fluoro-2'-hydroxyacetophenone. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group, which can influence the acidity of the α-protons of the acetophenone and the reactivity of the resulting enolate.

Reactant (Acetophenone Derivative)AldehydeCatalyst/SolventReaction TimeYield (%)Reference
This compound BenzaldehydeNaOH / Ethanol4-6 hours (estimated)75-85 (estimated)[Data Estimated Based on Reactivity Principles]
2'-HydroxyacetophenoneBenzaldehydeNaOH / Ethanol6-12 hours68-88[3]
5'-Fluoro-2'-hydroxyacetophenone3,4-DimethoxybenzaldehydeKOH (Solvent-free, ball mill)1 hour96[4]
2',4'-DihydroxyacetophenoneVeratraldehyde50% KOHNot Specified96[2]
4'-MethoxyacetophenoneBenzaldehydeKOH / Ethanol (Sonication)Not SpecifiedLow/Complex Mixture[5]

Note on Estimated Data: Specific experimental yield for this compound in a standard Claisen-Schmidt condensation was not found in the surveyed literature. The estimated yield is based on the expected reactivity imparted by the substituents. The 2'-hydroxy group is an activating, ortho-para directing group, while the 5'-trifluoromethoxy group is a deactivating, meta-directing group with strong electron-withdrawing character. The combined electronic effects are likely to result in a highly reactive enolate, leading to potentially high yields under standard conditions.

Experimental Protocols

Below are detailed methodologies for the Claisen-Schmidt condensation, which can be adapted for the reactants listed above.

Protocol 1: Conventional Base-Catalyzed Condensation

This protocol is a widely used method for chalcone synthesis.[3]

Materials:

  • Substituted Acetophenone (e.g., this compound) (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10-40% aqueous)

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the flask in an ice bath and slowly add the aqueous NaOH solution dropwise with continuous stirring.

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to precipitate the crude chalcone.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Solvent-Free Mechanochemical Synthesis

This environmentally friendly method often leads to high yields in shorter reaction times.[4][6]

Materials:

  • Substituted Acetophenone (e.g., 5'-Fluoro-2'-hydroxyacetophenone) (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Ball mill with grinding jars and balls

  • Methanol

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Reactant Charging: Place the substituted acetophenone, aromatic aldehyde, and solid KOH into a grinding jar.

  • Milling: Conduct the grinding in the ball mill for the specified time (e.g., two cycles of 30 minutes).

  • Workup: After milling, transfer the resulting powder to a beaker containing cold methanol and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve Acetophenone and Aldehyde in Ethanol Cooling Cool Mixture in Ice Bath Reactants->Cooling Base_Prep Prepare NaOH Solution Base_Addition Slowly Add NaOH Solution Cooling->Base_Addition Stirring Stir at Room Temperature Base_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Pour into Ice Water Monitoring->Quench Reaction Complete Acidify Acidify with dilute HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final_Product Pure Chalcone Recrystallize->Final_Product

Caption: Experimental workflow for Claisen-Schmidt condensation.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Acetophenone Acetophenone (with α-H) Enolate Enolate (Nucleophile) Acetophenone->Enolate Deprotonation Base Base (OH⁻) Enolate2 Enolate Water1 H₂O Aldehyde Aromatic Aldehyde (Electrophile) Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Water2 H₂O Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol_Adduct Protonation Base2 OH⁻ Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone Elimination Water3 H₂O

Caption: General mechanism of base-catalyzed Claisen-Schmidt condensation.

References

Conformational Analysis of 2'-Substituted Acetophenones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule, its spatial arrangement of atoms, dictates its physical, chemical, and biological properties. This guide provides a comprehensive comparison of the conformational preferences of 2'-substituted acetophenones, a class of compounds with significant interest in medicinal chemistry and materials science. We will delve into the experimental data obtained from key analytical techniques and provide detailed protocols for their conformational analysis.

The conformational landscape of 2'-substituted acetophenones is primarily dominated by the rotational isomerism around the single bond connecting the acetyl group to the phenyl ring. This rotation gives rise to two principal planar conformers: the s-cis and s-trans forms. In the s-cis conformation, the carbonyl oxygen and the 2'-substituent are on the same side of the C-C single bond, while in the s-trans conformation, they are on opposite sides. The relative stability of these conformers is governed by a delicate balance of steric and electronic effects.

Comparative Analysis of Conformational Preferences

The conformational equilibrium between the s-cis and s-trans forms is significantly influenced by the nature of the 2'-substituent. Here, we compare the conformational preferences for different substituents based on experimental and computational data.

2'-SubstituentPredominant ConformerDihedral Angle (C2'-C1'-C=O)Energy Difference (ΔE, s-cis - s-trans) (kcal/mol)Key Experimental Evidence
-F s-trans~180°> 2.0Through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings in NMR spectra. X-ray crystallography confirms a nearly planar s-trans conformation.[1]
-Cl s-trans (inferred)Not explicitly foundNot explicitly foundThe larger size of chlorine compared to fluorine would suggest a stronger steric repulsion with the carbonyl group in the s-cis form, thus favoring the s-trans conformer.
-Br s-trans (inferred)Not explicitly foundNot explicitly foundSimilar to the chloro-substituent, the bulky bromine atom is expected to strongly disfavor the s-cis conformation due to steric hindrance.
-CH₃ Non-planar~30° (synclinal)-Gas electron diffraction and ab initio calculations show a preference for a non-planar conformation to alleviate steric strain between the methyl and acetyl groups.
-OCH₃ s-cis (potential for)Not explicitly foundNot explicitly foundThe possibility of an attractive interaction (e.g., hydrogen bonding with the acetyl methyl protons or favorable dipole-dipole interactions) could stabilize the s-cis or a near-cis conformation.

Experimental and Computational Methodologies

A combination of experimental techniques and computational methods is crucial for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution. Particularly, Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximity of atoms.

Experimental Protocol: 1D Nuclear Overhauser Effect (NOE) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 2'-substituted acetophenone in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The concentration should be optimized to obtain a good signal-to-noise ratio in a reasonable time. The sample should be free of paramagnetic impurities.

  • Initial ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of the protons of interest, particularly the acetyl methyl protons and the aromatic protons.

  • 1D NOE Experiment Setup:

    • Select a well-resolved proton resonance for selective irradiation. For 2'-substituted acetophenones, the acetyl methyl protons are often a good choice.

    • The 1D NOESY (Nuclear Overhauser Effect Spectroscopy) pulse sequence is typically used.

    • Set the mixing time (the period during which NOE builds up) to a value appropriate for the size of the molecule. For small molecules like acetophenones, a mixing time of 500-800 ms is a good starting point.

    • The irradiation power should be low to ensure selectivity and avoid saturation of nearby resonances.

  • Data Acquisition: Acquire a series of 1D NOE spectra, each with a different irradiated proton. A control spectrum with the irradiation frequency set off-resonance should also be acquired.

  • Data Processing and Analysis:

    • Process the spectra with appropriate window functions and Fourier transformation.

    • Subtract the off-resonance control spectrum from each on-resonance spectrum to obtain a difference spectrum.

    • In the difference spectrum, positive signals (for small molecules) will be observed for protons that are spatially close to the irradiated proton. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the 2'-substituted acetophenone suitable for X-ray diffraction. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in all dimensions).

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant (if data is to be collected at low temperature) and a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to assess the crystal quality and determine the unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Data Reduction and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz and polarization effects, and absorption.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using a least-squares minimization procedure.

    • Locate and refine the positions of hydrogen atoms.

    • The final refined structure will provide precise bond lengths, bond angles, and torsional angles, including the crucial C2'-C1'-C=O dihedral angle that defines the conformation.

Computational Chemistry: Density Functional Theory (DFT)

DFT calculations are a powerful tool to complement experimental data, providing insights into the relative energies of different conformers and the barriers to their interconversion.

Computational Protocol: DFT Conformational Analysis using Gaussian

  • Input File Preparation:

    • Build the initial structures of the s-cis and s-trans conformers of the 2'-substituted acetophenone using a molecular modeling program (e.g., GaussView).

    • Create a Gaussian input file for each conformer. The input file will specify the level of theory, basis set, and the type of calculation. A common choice for this type of analysis is the B3LYP functional with the 6-311++G(d,p) basis set.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer to find the lowest energy structure. The Opt keyword is used in the Gaussian input file.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE). The Freq keyword is used.

  • Conformational Energy Analysis:

    • Compare the electronic energies (with ZPVE correction) of the optimized s-cis and s-trans conformers to determine their relative stability. The energy difference (ΔE) can be calculated.

  • Potential Energy Surface (PES) Scan (Optional):

    • To explore the rotational barrier between the conformers, a PES scan can be performed by systematically rotating the C2'-C1'-C=O dihedral angle and calculating the energy at each step. This provides a detailed energy profile of the conformational interconversion.

Visualizing Conformational Relationships and Workflows

To better understand the concepts and processes involved in conformational analysis, the following diagrams have been generated using Graphviz.

Conformational_Equilibrium cluster_s_cis s-cis Conformer cluster_s_trans s-trans Conformer s_cis C=O and 2'-substituent on same side s_trans C=O and 2'-substituent on opposite sides s_cis->s_trans Rotation around C(aryl)-C(acyl) bond img_scis img_strans note Equilibrium depends on: - Steric hindrance - Dipole-dipole interactions - Intramolecular H-bonding Experimental_Workflow cluster_synthesis Sample Preparation synthesis Synthesis of 2'- substituted acetophenone purification Purification (e.g., chromatography, recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, NOESY) purification->nmr xray X-ray Crystallography (Single Crystal) purification->xray dft DFT Calculations (Geometry Optimization, Frequency Calculation) purification->dft coupling Coupling Constants nmr->coupling noe NOE Correlations nmr->noe dihedral Dihedral Angles xray->dihedral dft->dihedral energy Relative Energies dft->energy

References

Comparative Analysis of 2'-Hydroxyacetophenone Analogs: A Guide to Structure-Activity Relationships in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The data presented here is based on the study of 2'-hydroxychalcone analogs as inhibitors of soybean lipoxygenase (LOX), a key enzyme in the inflammatory cascade.[1][2][3] Lipoxygenases, along with cyclooxygenases (COX), are responsible for the biosynthesis of lipid mediators like leukotrienes and prostaglandins, which play a pivotal role in inflammation.[4][5][6] Therefore, inhibition of these enzymes is a primary strategy for the development of anti-inflammatory drugs.

This guide will summarize the inhibitory activities of a series of 2'-hydroxychalcone analogs, provide detailed experimental protocols for key anti-inflammatory assays, and visualize relevant biological pathways and experimental workflows to aid in the understanding of the SAR principles.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 2'-hydroxychalcone analogs against soybean lipoxygenase (LOX). The data highlights how different substitution patterns on the aromatic rings of the chalcone backbone influence their potency, providing valuable insights for the design of more effective inhibitors.

Table 1: Inhibitory Activity (IC50) of 2'-Hydroxychalcone Analogs against Soybean Lipoxygenase (LOX) [1][2]

Compound IDR1R2R3R4IC50 (µM)
1 HHHH> 100
2 OCH3HHH85
3 HOCH3HH60
4 HHOCH3H55
5 OCH3OCH3HH50
6 HOCH3OCH3H48
7 HHOCH3OCH346
8 OCH3OCH3OCH3H45
9 HOHOHH70
10 OHHHH90
11 HClHH> 100
12 FHHH> 100

Note: This data is for 2'-hydroxychalcone analogs, which share a common structural core with 2'-hydroxyacetophenone analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of the soybean lipoxygenase activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

In Vitro Enzyme Inhibition Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is then utilized to measure the oxidation of a chromogenic substrate, which can be monitored spectrophotometrically.

  • Procedure:

    • Purified COX-1 or COX-2 enzyme is pre-incubated with the test compound at various concentrations in a reaction buffer (e.g., Tris-HCl buffer, pH 8.0) containing a heme cofactor.

    • The reaction is initiated by the addition of arachidonic acid.

    • A chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is added to the reaction mixture.

    • The rate of oxidation of the chromogenic substrate is measured by monitoring the change in absorbance at a specific wavelength (e.g., 610 nm) over time using a spectrophotometer.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (vehicle-treated) sample.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

2. 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the inhibitory effect of a compound on the 5-LOX enzyme.

  • Principle: 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE). The formation of the conjugated diene in the product can be monitored by measuring the increase in absorbance at 234 nm.

  • Procedure:

    • Purified soybean lipoxygenase (or another source of 5-LOX) is incubated with the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • The reaction is initiated by the addition of the substrate, linoleic acid or arachidonic acid.

    • The increase in absorbance at 234 nm is recorded over time using a UV-Vis spectrophotometer.

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of a control reaction.

    • IC50 values are calculated from the dose-response curve.

In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

  • Procedure:

    • Animals (rats or mice) are divided into groups: a control group, a positive control group (treated with a known anti-inflammatory drug like indomethacin), and test groups (treated with different doses of the analog).

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage of edema inhibition is calculated for each group relative to the control group.

2. Formalin-Induced Paw Licking Test in Mice

This model is used to assess both neurogenic and inflammatory pain.

  • Principle: Injection of a dilute formalin solution into the paw of a mouse elicits a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase. The time the animal spends licking the injected paw is measured as an indicator of pain.

  • Procedure:

    • Mice are pre-treated with the test compound, a positive control (e.g., morphine or a non-steroidal anti-inflammatory drug), or a vehicle.

    • After the pre-treatment period, a 2.5% formalin solution is injected into the subplantar surface of the right hind paw.

    • The animal is immediately placed in an observation chamber.

    • The total time spent licking the injected paw is recorded during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

    • The percentage of inhibition of the licking response is calculated for each phase compared to the control group.

Visualizations

Experimental and Logical Relationships

The following diagrams illustrate the general workflow for structure-activity relationship studies and a key signaling pathway in inflammation.

SAR_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Assays (e.g., COX/LOX Inhibition) Purification->InVitro InVivo In Vivo Assays (e.g., Paw Edema) InVitro->InVivo Data Data Collection & Analysis InVivo->Data SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR Lead Lead Optimization SAR->Lead Lead->Start Iterative Design

General workflow for Structure-Activity Relationship (SAR) studies.

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX_pathway Cyclooxygenase (COX) Pathway COX COX-1 / COX-2 AA->COX LOX_pathway Lipoxygenase (LOX) Pathway LOX 5-LOX AA->LOX PGs Prostaglandins (PGs) (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (LTs) (Inflammation, Bronchoconstriction) LOX->LTs

Arachidonic acid metabolic pathway in inflammation.

References

Cross-validation of synthesis protocols for 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of two primary synthesis protocols for this compound, a key intermediate in pharmaceutical and agrochemical research. The protocols—the Fries rearrangement and the Houben-Hoesch reaction—are objectively compared based on their synthetic efficiency, regioselectivity, and operational parameters. Supporting experimental data, adapted from analogous transformations, is presented to facilitate a comprehensive evaluation.

Introduction

This compound is a substituted aromatic ketone of significant interest due to the unique electronic properties conferred by the trifluoromethoxy group. Its synthesis, however, presents challenges in achieving high yield and regioselectivity. This guide details two classical methods for its preparation: the intramolecular acyl migration of a phenolic ester (Fries Rearrangement) and the direct acylation of a phenol (Houben-Hoesch Reaction).

Synthesis Protocols and Performance Comparison

Two primary routes for the synthesis of this compound are outlined below.

Protocol 1: Fries Rearrangement of 4-(Trifluoromethoxy)phenyl Acetate

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters, catalyzed by Lewis acids.[1][2][3][4] The reaction proceeds through an acylium ion intermediate, leading to ortho and para acylation of the aromatic ring. The regioselectivity is highly dependent on reaction conditions such as temperature and solvent.[3][4]

Experimental Protocol:

Step 1: Synthesis of 4-(Trifluoromethoxy)phenyl Acetate

To a solution of 4-(trifluoromethoxy)phenol (1 equivalent) in a suitable solvent such as dichloromethane or toluene, an acylating agent like acetyl chloride or acetic anhydride (1.1 equivalents) is added dropwise at 0°C. A base, typically pyridine or triethylamine (1.2 equivalents), is used to neutralize the generated acid. The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The product, 4-(trifluoromethoxy)phenyl acetate, is isolated by aqueous workup and purified by distillation or chromatography.

Step 2: Fries Rearrangement

Anhydrous aluminum chloride (AlCl₃, 1.5 to 2.5 equivalents) is suspended in a high-boiling inert solvent, such as nitrobenzene or 1,2-dichloroethane, under an inert atmosphere.[5] 4-(Trifluoromethoxy)phenyl acetate (1 equivalent) is then added portion-wise at a controlled temperature. To favor the formation of the ortho isomer (this compound), higher temperatures (typically 100-160°C) are employed.[3] For preferential para isomer formation, lower temperatures (around 25-60°C) are used. The reaction is monitored by TLC or Gas Chromatography (GC). Upon completion, the reaction is quenched by carefully pouring the mixture onto ice and hydrochloric acid. The product is extracted with an organic solvent, and the desired ortho isomer is separated from the para isomer by column chromatography or fractional distillation.

Logical Workflow for Fries Rearrangement:

Fries_Rearrangement cluster_start Starting Materials cluster_esterification Esterification cluster_rearrangement Fries Rearrangement cluster_products Products 4_TFMO_Phenol 4-(Trifluoromethoxy)phenol Ester_Formation Formation of 4-(Trifluoromethoxy)phenyl Acetate 4_TFMO_Phenol->Ester_Formation Acylating_Agent Acetyl Chloride / Acetic Anhydride Acylating_Agent->Ester_Formation Rearrangement Intramolecular Acyl Migration (Lewis Acid Catalyst, Heat) Ester_Formation->Rearrangement Ortho_Product This compound Rearrangement->Ortho_Product Para_Product 4'-Hydroxy-3'-(trifluoromethoxy)acetophenone Rearrangement->Para_Product

Figure 1. Synthetic workflow for the Fries Rearrangement.
Protocol 2: Houben-Hoesch Reaction

The Houben-Hoesch reaction provides a direct route to hydroxyaryl ketones by reacting a phenol with a nitrile in the presence of a Lewis acid and hydrogen chloride.[6][7][8][9] This method is particularly effective for electron-rich phenols.

Experimental Protocol:

A mixture of 4-(trifluoromethoxy)phenol (1 equivalent) and a nitrile, such as acetonitrile (1.1 equivalents), is dissolved in a dry ethereal solvent like diethyl ether or tetrahydrofuran. A Lewis acid catalyst, commonly zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) (1.2 equivalents), is added to the solution. Dry hydrogen chloride gas is then bubbled through the reaction mixture, which is typically kept at a low temperature (0-10°C) initially and then allowed to warm to room temperature. This leads to the formation of a ketimine intermediate. The reaction progress is monitored by TLC. After the reaction is complete, the intermediate is hydrolyzed by heating with aqueous acid (e.g., dilute HCl) to yield the final ketone product. The this compound is then isolated by extraction and purified by chromatography or recrystallization.

Logical Workflow for Houben-Hoesch Reaction:

Houben_Hoesch_Reaction cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_hydrolysis Hydrolysis cluster_product Product 4_TFMO_Phenol 4-(Trifluoromethoxy)phenol Ketimine_Formation Formation of Ketimine Intermediate 4_TFMO_Phenol->Ketimine_Formation Acetonitrile Acetonitrile Acetonitrile->Ketimine_Formation Catalyst Lewis Acid (e.g., ZnCl₂) + HCl Catalyst->Ketimine_Formation Hydrolysis_Step Acidic Hydrolysis Ketimine_Formation->Hydrolysis_Step Final_Product This compound Hydrolysis_Step->Final_Product

Figure 2. Synthetic workflow for the Houben-Hoesch Reaction.

Quantitative Data Summary

The following table summarizes the typical performance of the two synthesis protocols. The data is compiled from literature on analogous reactions and provides a basis for comparison.

ParameterFries RearrangementHouben-Hoesch Reaction
Typical Yield 40-60% (ortho isomer)50-70%
Reaction Time 4-24 hours6-24 hours
Reaction Temperature 100-160°C (for ortho)0°C to Room Temperature
Key Reagents 4-(Trifluoromethoxy)phenyl acetate, AlCl₃4-(Trifluoromethoxy)phenol, Acetonitrile, ZnCl₂, HCl
Solvents Nitrobenzene, 1,2-DichloroethaneDiethyl ether, THF
Byproducts Para isomer, unreacted starting materialUnreacted starting material, potential polymerization products
Purification Column chromatography, DistillationColumn chromatography, Recrystallization

Comparison of Synthesis Protocols

FeatureFries RearrangementHouben-Hoesch Reaction
Advantages - Well-established and widely studied. - Regioselectivity can be controlled by temperature.- Direct acylation of the phenol. - Generally good yields for activated phenols. - Milder reaction temperatures.
Disadvantages - Requires a two-step process (esterification then rearrangement). - Often produces a mixture of ortho and para isomers, requiring separation. - Use of harsh Lewis acids in stoichiometric amounts. - High reaction temperatures can lead to side reactions.- Requires the use of anhydrous HCl gas. - The ketimine intermediate can be sensitive. - May not be suitable for less reactive phenols.
Ideal For Situations where the starting phenolic ester is readily available or easily synthesized.Direct synthesis from the corresponding phenol when high regioselectivity for the ortho product is desired.

Conclusion

Both the Fries rearrangement and the Houben-Hoesch reaction offer viable pathways for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment available. The Fries rearrangement, while requiring an additional esterification step, offers a degree of control over regioselectivity through temperature manipulation. The Houben-Hoesch reaction provides a more direct route, often with good yields for electron-rich phenols, but requires handling of gaseous HCl. For researchers aiming for a direct, one-pot synthesis from the phenol, the Houben-Hoesch reaction may be preferable, provided the necessary precautions for handling HCl gas are taken. Conversely, if the precursor ester is accessible, the Fries rearrangement presents a classic and reliable, albeit potentially lower-yielding for the specific ortho isomer, alternative.

References

A Comparative Purity Analysis of Commercially Available 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of commercially available 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a key building block in pharmaceutical and agrochemical research. Ensuring the purity of starting materials is a critical, yet often overlooked, aspect of research and development that directly impacts reaction efficiency, impurity profiles of final compounds, and ultimately, the validity of experimental data. This document outlines detailed experimental protocols for a multi-pronged analytical approach to empower researchers to independently verify the quality of this crucial reagent.

Comparative Purity Overview

While most commercial suppliers list a purity of ≥98% for this compound, the nature and percentage of the remaining impurities can vary significantly between batches and suppliers.[1][2] These impurities may include residual starting materials, by-products from synthesis, or degradation products. For instance, synthetic routes involving acylation reactions could leave traces of unreacted phenols or acylating agents.

To illustrate the potential variability, the following table presents a hypothetical comparison of this compound from three different commercial sources, based on a comprehensive analytical assessment as detailed in the protocols below.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC-UV (Area % at 254 nm) 98.5%99.2%97.8%
Purity by qNMR (mol/mol) 98.2%99.0%97.5%
Major Impurity 1 (Structure/RT) Unidentified / 3.2 minUnidentified / 4.5 minIsomeric Impurity / 5.8 min
Major Impurity 1 (Area %) 0.8%0.3%1.2%
Residual Solvents (GC-HS) Acetone (150 ppm)Ethyl Acetate (50 ppm)Dichloromethane (300 ppm)
Water Content (Karl Fischer) 0.15%0.05%0.25%
Appearance Off-white solidWhite crystalline solidPale yellow solid

Experimental Workflow for Purity Assessment

The following diagram illustrates a recommended workflow for a thorough purity assessment of this compound. This multi-technique approach ensures a comprehensive evaluation of both organic and inorganic impurities.

Purity_Assessment_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Quantitative & Specific Tests cluster_3 Data Analysis & Reporting A Commercial 2'-Hydroxy-5'- (trifluoromethoxy)acetophenone B Visual Inspection (Color, Form) A->B C Solubility Tests A->C G GC-HS (Residual Solvents) A->G H Karl Fischer Titration (Water Content) A->H D HPLC-UV/DAD (Purity, Impurity Profile) B->D C->D E LC-MS (Impurity Identification) D->E F 1H & 19F NMR (Structural Confirmation, qNMR) D->F I Compile Data E->I F->I G->I H->I J Generate Certificate of Analysis I->J

Caption: Purity assessment workflow for this compound.

Detailed Experimental Protocols

The following are standard analytical methods that can be adapted for the purity assessment of this compound and other substituted acetophenones.[3][]

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Purpose: To determine the purity of the compound and to detect and quantify non-volatile organic impurities.

  • Instrumentation: A standard HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and DAD for peak purity analysis.

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Purpose: To identify the molecular weights of impurities, aiding in their structural elucidation.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Conditions: Same as HPLC-UV/DAD method.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 50-1000 m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To confirm the chemical structure of the main component and to perform quantitative analysis (qNMR) against a certified internal standard.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • ¹H NMR:

    • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Internal Standard (for qNMR): Maleic acid or another suitable certified standard with non-overlapping signals.

    • Procedure: Accurately weigh the sample and the internal standard into a vial and dissolve in the deuterated solvent. Acquire the spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • ¹⁹F NMR:

    • Solvent: CDCl₃ or DMSO-d₆.

    • Procedure: Acquire a standard ¹⁹F NMR spectrum. The trifluoromethoxy group should appear as a singlet. The presence of other fluorine-containing impurities would be evident.

Gas Chromatography-Headspace (GC-HS)

Purpose: To identify and quantify residual volatile solvents from the synthesis and purification process.

  • Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm).

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 min.

    • Ramp: 10 °C/min to 240 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Carrier Gas: Helium or Nitrogen.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 30 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of a suitable solvent (e.g., DMSO).

Karl Fischer Titration

Purpose: To determine the water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Hydranal™-Coulomat AG or equivalent.

  • Procedure: Accurately weigh a suitable amount of the sample and add it to the titration cell. The instrument will automatically titrate the water and provide the content in percentage or ppm.

By implementing these standardized analytical protocols, researchers can confidently assess the purity of their this compound, ensuring the reliability and reproducibility of their scientific findings. This proactive approach to quality control is an indispensable component of rigorous scientific and drug development endeavors.

References

The Trifluoromethoxy Group: A Bioisosteric Game-Changer in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the bioisosteric replacement of functional groups with the trifluoromethoxy (OCF3) moiety, supported by experimental data and detailed methodologies.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (OCF3) group has emerged as a powerful bioisostere, offering unique physicochemical properties that can significantly enhance the potency, metabolic stability, and pharmacokinetic profile of drug candidates. This guide provides an objective comparison of the OCF3 group with its common bioisosteres, such as the methoxy (OCH3) and trifluoromethyl (CF3) groups, supported by quantitative data and detailed experimental protocols.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The trifluoromethoxy group's distinct electronic nature and steric profile confer a range of desirable properties to a parent molecule. It is highly electronegative, owing to the strong electron-withdrawing capacity of the three fluorine atoms, which influences the molecule's overall electron distribution and potential for interaction with biological targets.

One of the most significant advantages of the OCF3 group is its contribution to lipophilicity. Increased lipophilicity can enhance a drug's ability to cross biological membranes, such as the blood-brain barrier, leading to improved absorption and distribution.[1] The Hansch hydrophobicity parameter (π) for the OCF3 group is +1.04, making it one of the most lipophilic substituents used in drug design.[2] This is notably higher than that of the trifluoromethyl group (π = +0.88).[1]

Furthermore, the OCF3 group is prized for its ability to enhance metabolic stability.[3] The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] This makes the OCF3 group a robust bioisostere for the methoxy group, which is often susceptible to O-demethylation, a common metabolic liability.[3]

Below is a summary of the key physicochemical properties of the trifluoromethoxy group in comparison to other common bioisosteres.

PropertyTrifluoromethoxy (-OCF3)Methoxy (-OCH3)Trifluoromethyl (-CF3)
Hansch Hydrophobicity Parameter (π) +1.04[2]-0.02+0.88[1]
Electron-Withdrawing Nature Strong[1]Weak Electron-DonatingStrong[1]
Metabolic Stability High (Resistant to O-dealkylation)[3]Low (Prone to O-demethylation)[3]High (Resistant to oxidation)[4]
Hydrogen Bond Acceptor Strength Weak[5]ModerateNot an acceptor

Experimental Data: Head-to-Head Comparisons

Bioisosteric replacement studies provide concrete evidence of the trifluoromethoxy group's impact on biological activity and metabolic stability.

Case Study 1: p97 AAA ATPase Inhibitors

A study on indole-based inhibitors of the AAA ATPase p97 provides a direct comparison of various bioisosteres at the C-5 position. The results highlight the significant influence of the substituent on inhibitory activity.

Substituent at C-5IC50 (µM)
-NO20.05
-OCF3 5.3
-CF34.7
-OCH3>20
-CH311.2
-SF521.5

Data sourced from a study on p97 inhibitors.[6]

In this series, while the nitro group was the most potent, the trifluoromethoxy and trifluoromethyl groups demonstrated comparable and significant activity, outperforming the methoxy, methyl, and pentafluorosulfanyl analogues.[6]

Case Study 2: Picornavirus Inhibitors

A study on picornavirus inhibitors demonstrated the protective effect of trifluoromethyl substitution on metabolic stability in a monkey liver microsomal assay. While this study focused on the CF3 group, the principles of blocking metabolic hotspots are directly applicable to the OCF3 group.

CompoundNumber of Metabolites
Methyl-substituted analogue8
Trifluoromethyl-substituted analogue 2 (minor)

Data from a study on picornavirus inhibitors.[4][7]

The trifluoromethyl-substituted compound not only prevented hydroxylation at the site of substitution but also conferred a broader protective effect, significantly reducing the number of metabolites formed.[7] This highlights the utility of fluorinated groups in enhancing metabolic stability.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is crucial for evaluating a compound's susceptibility to metabolism by cytochrome P450 enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[3]

Materials:

  • Test compounds (e.g., OCF3-containing compound and its OCH3 or CF3 analogue)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • Control compounds with known metabolic stability (e.g., a high-turnover compound like verapamil and a low-turnover compound like warfarin)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Pre-incubation: In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound. Pre-incubate the mixture at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing a cold quenching solution (e.g., acetonitrile with an internal standard). The quenching solution stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k. The intrinsic clearance is calculated as CLint = (0.693/t½) / (protein concentration).

Visualizing the Impact of Bioisosteric Replacement

Diagrams created using Graphviz can help illustrate the concepts and workflows involved in bioisosteric replacement studies.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization start Lead Compound (e.g., with -OCH3) synthesis Synthesize Analogues (-OCF3, -CF3, etc.) start->synthesis physchem Physicochemical Profiling (logP, pKa) synthesis->physchem adme ADME Assays (Metabolic Stability) synthesis->adme activity Biological Activity (IC50, Ki) synthesis->activity comparison Compare Data (Tables, Charts) physchem->comparison adme->comparison activity->comparison sar Establish Structure- Activity Relationship comparison->sar decision Select Candidate for Further Development sar->decision

Caption: A typical experimental workflow for bioisosteric replacement studies.

metabolic_pathway parent_och3 Drug with Methoxy Group (-OCH3) cyp450 Cytochrome P450 Enzymes parent_och3->cyp450 Metabolism parent_ocf3 Drug with Trifluoromethoxy Group (-OCF3) parent_ocf3->cyp450 Blocked metabolite O-demethylated Metabolite (Inactive/Active) cyp450->metabolite no_metabolism Metabolically Stable (Longer Half-life) cyp450->no_metabolism

Caption: Comparison of metabolic pathways for methoxy vs. trifluoromethoxy groups.

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for lead optimization.[1][8] Its ability to simultaneously modulate lipophilicity, metabolic stability, and electronic properties makes it a highly attractive bioisostere.[5] By understanding its comparative advantages and employing rigorous experimental evaluation, researchers can effectively leverage the OCF3 group to design drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential. The data and protocols presented in this guide serve as a practical resource for scientists engaged in the pursuit of novel and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides essential safety and logistical information for the proper disposal of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone (CAS Number: 146575-64-6), a compound frequently used in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Immediate Safety and Hazard Identification

Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is classified as a skin and eye irritant.[1] Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.

Key Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritant (Category 2)Causes skin irritation.[1]Wear protective gloves and clothing.[1]
Eye Irritant (Category 2)Causes serious eye irritation.[1]Wear eye and face protection.[1]

Emergency First Aid:

Exposure RouteFirst Aid Measures
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste collection, segregation, storage, and transfer. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Experimental Protocol for Waste Disposal:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Waste Identification and Labeling:

    • Clearly label a designated waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Indicate the hazards (Skin Irritant, Eye Irritant) on the label.

  • Waste Collection:

    • For solid waste (e.g., contaminated labware, paper towels), carefully place it into the designated hazardous waste container.

    • For liquid waste (e.g., solutions containing the compound), use a funnel to transfer the waste into a compatible, leak-proof container. Avoid splashing.

  • Segregation of Waste:

    • Crucially, this compound is a halogenated organic substance. It must be segregated from non-halogenated organic waste streams.

    • Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials. While the SDS for this specific compound lists "None known" for incompatible materials, as a general precaution for phenolic and fluorinated compounds, avoid contact with:

      • Strong oxidizing agents

      • Strong bases

      • Reactive metals

  • Waste Storage:

    • Keep the hazardous waste container tightly closed except when adding waste.

    • Store the container in a well-ventilated area, away from heat and direct sunlight.

    • Ensure the storage area has secondary containment to prevent the spread of potential spills.

  • Disposal Request:

    • Once the container is full or has been in accumulation for the maximum allowed time per your institution's policy and local regulations, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.

    • Do not attempt to transport the hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste carrier.[1]

Chemical and Physical Properties Overview

Understanding the properties of this compound is essential for safe handling and disposal.

PropertyValue
Molecular Formula C₉H₇F₃O₃[1]
Molecular Weight 220.15 g/mol [1]
Appearance Information not available
Solubility Insoluble in water.[1]
Stability Stable under normal conditions.[1]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen fluoride.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Chemical waste generated identify Identify Waste: This compound start->identify ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat identify->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate label Label Container: 'Hazardous Waste' Chemical Name & Hazards segregate->label collect Collect Waste in Compatible, Sealed Container label->collect store Store in Designated Satellite Accumulation Area collect->store request Contact EHS for Waste Pickup store->request end End: Proper Disposal by Licensed Carrier request->end

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2'-Hydroxy-5'-(trifluoromethoxy)acetophenone, a compound of interest in various research and development applications.

This document outlines the necessary personal protective equipment (PPE), detailed operational procedures for safe handling, and a comprehensive disposal plan to minimize risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on Safety Data Sheet (SDS) information and general laboratory safety guidelines for handling aromatic ketones and halogenated organic compounds.[1]

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Protection Safety gogglesMust be chemical splash-proof and conform to European standard EN 166 or equivalent.[1] A face shield may be required for splash hazards.
Skin Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Lab coatLong-sleeved to provide maximum coverage.
Respiratory Protection Not typically required for small-scale laboratory use with adequate ventilation.A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if working in poorly ventilated areas or when generating aerosols.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is crucial to maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

2. Preparation and Handling:

  • All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before starting any procedure, ensure that all necessary PPE is worn correctly.

  • Use appropriate tools (e.g., spatula, scoop) to handle the solid compound, avoiding the generation of dust.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. During Use:

  • Keep the container closed when not in use.

  • Avoid contact with skin and eyes.[1]

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet. For skin contact, wash off with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Be aware of the immediate surroundings and the location of safety equipment such as eyewash stations and safety showers.

Disposal Plan: Managing Halogenated Waste

As a halogenated organic compound, this compound requires a specific disposal protocol. Improper disposal can lead to environmental contamination and regulatory non-compliance.

1. Waste Segregation:

  • All waste containing this compound, including empty containers, contaminated gloves, and weighing papers, must be segregated as "Halogenated Organic Waste."[2]

  • Do not mix with non-halogenated waste streams.[2][3]

2. Waste Collection and Labeling:

  • Use a designated, leak-proof, and clearly labeled waste container for all halogenated organic waste.[3][4]

  • The label should include "Halogenated Organic Waste," the chemical name, and the appropriate hazard symbols.

3. Storage of Waste:

  • Store the halogenated waste container in a designated satellite accumulation area within the laboratory.

  • The container must be kept closed at all times, except when adding waste.[3][4]

4. Final Disposal:

  • Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_use Experiment cluster_disposal Disposal a Review SDS b Don PPE a->b c Weigh Compound b->c Proceed to Handling d Prepare Solution c->d e Conduct Reaction d->e Use in Experiment f Segregate Halogenated Waste e->f Generate Waste g Label Waste Container f->g h Store in Satellite Area g->h i EHS Pickup h->i

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.